Sotrastaurin

Catalog No.
S548501
CAS No.
425637-18-9
M.F
C25H22N6O2
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotrastaurin

CAS Number

425637-18-9

Product Name

Sotrastaurin

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AEB071; AEB071; AEB 071. Sotrastaurin.

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

The exact mass of the compound Sotrastaurin is 438.18042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sotrastaurin PKC inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data and Protocols

For researchers looking to replicate or understand the foundational assays, the table below outlines key experimental details from the literature.

Experimental Context Assay/Method Key Protocol Details Outcome/Measurement
Renal Transplant Recipients (Ex Vivo) [1] Mixed Lymphocyte Reaction (MLR) Patient PBMCs were isolated and used in MLR to assess anti-donor response. Treg suppressive function was tested by co-culturing CD4+CD25high Tregs with alloactivated Teff cells. Inhibition of T-cell proliferation (IC50 determined). Tregs from sotrastaurin-treated patients maintained suppressive function (67% inhibition at month 6).
Renal Transplant Recipients (Ex Vivo) [1] Flow Cytometry Patient blood samples were analyzed using eight-color flow cytometry to define lymphocyte populations and Treg numbers (defined as CD4+CD25highFoxP3+). Treg numbers correlated with higher this compound trough levels (r = 0.68, p = 0.03).
Psoriatic T-cells (In Vitro) [2] T-cell Culture & Functional Assay Circulating and dermal Tregs from psoriasis patients were stimulated with anti-CD3/CD28 in the presence of IL-1β or IL-23, with or without this compound. This compound prevented inflammation-induced Treg instability (maintained high Foxp3/CD25, prevented IL-17A/IFNγ production).
Uveal Melanoma (UM) Cells (In Vitro) [3] Cell Viability & Synergy Assays GNAQ/GNA11-mutant UM cell lines were treated with this compound (IDE196) alone and in combination with PI3K/mTOR inhibitor BEZ235. Viability was assessed. PKC inhibitor monotherapy suppressed MAPK signaling but not PI3K/AKT. Concurrent PKC and PI3K inhibition synergistically induced cell death.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively targeting key nodes in intracellular signaling pathways. The diagram below illustrates its core mechanism and downstream consequences in different cell types.

G TCR_CD28 TCR/CD28 Activation PKC_alpha PKCα/β/θ TCR_CD28->PKC_alpha NFkB NF-κB Activation & Translocation PKC_alpha->NFkB IL2_IFNg IL-2, IFN-γ Production NFkB->IL2_IFNg Treg_Stable Stable Treg Phenotype (Maintained FoxP3, CD25) NFkB->Treg_Stable Teff_Prolif Effector T-cell (Teff) Proliferation & Activation IL2_IFNg->Teff_Prolif This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PKC_alpha Treg_Supp Suppressive Function Intact Treg_Stable->Treg_Supp

This compound inhibits PKC, blocking NF-κB and Teff activation while preserving Treg function.

Current Developmental Status

According to the most recent updates in the search results, the clinical development of this compound has been discontinued for several initial indications [4]:

  • Discontinued Indications: Liver transplant rejection, renal transplant rejection, psoriasis, ulcerative colitis, and uveitis.
  • Ongoing Oncology Research (Phase I/II): Research has shifted focus to oncology, particularly for the treatment of diffuse large B-cell lymphoma and uveal melanoma [4] [3]. However, recent clinical trials in metastatic uveal melanoma have shown only modest response rates (e.g., 9% with IDE196) [3]. A key finding is that PKC-independent PI3K/AKT signaling remains active in uveal melanoma cells, diminishing the efficacy of PKC inhibitor monotherapy [3]. This underscores the need for combination therapies, such as concurrently targeting PKC and PI3K/AKT pathways, to synergistically induce cell death [3].

References

what is Sotrastaurin used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Sotrastaurin (also known as AEB071) is a small molecule that potently inhibits classical and novel isoforms of Protein Kinase C (PKC), including PKC-α, PKC-β, and PKC-θ [1] [2] [3].

  • Primary Target: It blocks early T-cell activation by inhibiting the PKC pathway, a calcineurin-independent mechanism [1] [3]. This differentiates it from standard calcineurin inhibitors like cyclosporine and tacrolimus.
  • Downstream Effects: By inhibiting PKC, this compound prevents the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) [1] [2]. This leads to reduced production of pro-inflammatory cytokines such as IL-2 and IFN-γ, which are critical for T-cell proliferation and immune response [1] [2] [3].
  • Effect on Regulatory T-cells (Tregs): A key research finding is that this compound inhibits effector T-cells while potentially sparing or even promoting the function of regulatory T-cells (Tregs). Treg numbers were found to correlate with higher this compound trough levels in patients, and the suppressive function of these cells remained intact ex vivo [1].

The following diagram illustrates the signaling pathway inhibited by this compound and its cellular effects:

G TCR T-Cell Receptor (TCR) Activation PKC Protein Kinase C (PKC) Isoforms: α, β, θ TCR->PKC NFkB Transcription Factor NF-κB PKC->NFkB Activates This compound This compound (AEB071) This compound->PKC Inhibits Treg Regulatory T-cell (Treg) Function Spared This compound->Treg Minimal impact on function Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Cytokine Production (IL-2, IFN-γ) Nucleus->Cytokines Promotes transcription of Teff T-effector Cell Activation & Proliferation Cytokines->Teff Drives

Research Applications and Experimental Data

This compound is utilized across multiple research fields, with data generated from in vitro studies, preclinical models, and human clinical trials.

Table 1: Primary Research Applications of this compound
Field of Research Specific Application / Model Key Findings / Rationale Citation
Transplantation Immunology Kidney and liver transplant models (rodent, non-human primate, human trials). Prolongs allograft survival; investigated as a calcineurin inhibitor (CNI)-free or CNI-sparing regimen to avoid nephrotoxicity. [1] [2] [4]
Autoimmune Diseases Psoriasis (human Phase II trials). Showed significant improvement in skin lesions (69% reached PASI75 at 300 mg dose) by reducing inflammatory cytokines (TNF-α, IL-12/23). [5] [2]
Oncology Uveal melanoma (human Phase I/II trials). Targets oncogenic signaling driven by GNAQ/GNA11 mutations; clinical efficacy as monotherapy was limited, leading to research in combination therapies (e.g., with PI3Kα inhibitor Alpelisib). [6] [7]
Ischemia-Reperfusion Injury (IRI) Liver transplantation in rat models. Demonstrated cytoprotective effects; ameliorated liver IRI by reducing inflammation, apoptosis, and promoting hepatocyte proliferation. [3]
Basic Immunology & Signal Transduction In vitro T-cell activation and proliferation assays (e.g., Mixed Lymphocyte Reaction). Used to dissect PKC-specific signaling pathways in T-cells, confirming its role in alloreactivity without compromising Treg function. The IC50 for inhibiting alloactivated T-cell proliferation is ~90 nM (45 ng/ml). [1]
Table 2: Key Experimental Protocols and Parameters
Parameter Details from Cited Literature

| Common In Vivo Dosing | Rat models: 30 mg/kg, twice daily (b.i.d.) via oral gavage [3]. Human clinical trials: 200 mg to 700 mg, b.i.d. [4] [7]. | | In Vitro Cell Culture | T-cell suppression assays: this compound used at 10 nM to 50 ng/ml (∼100 nM) concentrations in ConA-stimulated spleen T cell cultures [1] [3]. | | Key Readouts & Biomarkers | Efficacy: Graft survival, biopsy-proven acute rejection, Psoriasis Area and Severity Index (PASI), tumor response per RECIST criteria. Pharmacodynamics: Phosphorylation of PKC substrates (pMARCKS), ERK, AKT; cytokine levels (IL-2, IFN-γ); NF-κB activation [1] [3] [7]. | | Noted Adverse Effects | In clinical trials, generally well-tolerated. Specific regimens showed inadequate efficacy leading to study discontinuation. Combination with Alpelisib caused hyperglycemia and other Grade 3 toxicities [4] [7]. |

Research Conclusions and Status

  • Clinical Development Status: The clinical development of this compound for transplantation and psoriasis has been discontinued due to efficacy failure in Phase II trials [2] [4]. While the initial immunosuppressive regimen with tacrolimus was promising, the maintenance regimen without calcineurin inhibitors proved inadequate [4].
  • Ongoing Research Value: Despite clinical discontinuation, this compound remains a highly specific and valuable tool compound for basic research. It is widely available from multiple life science suppliers (e.g., Abcam, BioVision, Selleck Chemicals) for in vitro and preclinical studies aimed at understanding PKC biology [5] [8].
  • Key Research Insight: A significant finding from transplant research is that this compound appears to differentially modulate T-cell subsets—potently inhibiting effector T-cell responses while preserving regulatory T-cell function, a desirable property in immunotherapy [1].

References

Sotrastaurin AEB071 exploratory research applications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Sotrastaurin is a pan-PKC inhibitor that potently targets classical (α, β) and novel (δ, ε, η, θ) PKC isoforms with Kᵢ values in the subnanomolar to low nanomolar range [1] [2]. Its therapeutic action depends on the cellular context, primarily functioning through two key pathways:

  • Immunosuppressive Pathway: In T-cells, this compound inhibits early T-cell activation by targeting PKC, which is crucial for signaling downstream of the T-cell receptor (TCR) and CD28.
  • Oncologic Pathway in Uveal Melanoma: In GNAQ/GNA11-mutant uveal melanoma cells, the constitutive activation of PKC is driven by the mutant G-protein. This compound targets this dysregulated pathway.

The following diagram illustrates these two primary mechanisms of action.

G cluster_immune Immunosuppressive Action (T-Cells) cluster_onco Antitumor Action (GNAQ-mutant Uveal Melanoma) AEB071 This compound (AEB071) PKC_Inhibition Inhibition of classical & novel PKC isoforms AEB071->PKC_Inhibition TCellActivation Blocks early T-cell activation PKC_Inhibition->TCellActivation Downstream Inhibits downstream signaling: ↓ pERK & ↓ NF-κB activity PKC_Inhibition->Downstream IL2_CD25 ↓ IL-2 secretion & CD25 expression TCellActivation->IL2_CD25 NFkB_NFAT Inhibits NF-κB & NFAT pathways TCellActivation->NFkB_NFAT Immuno_Outcome Suppressed T-cell proliferation and cytokine production IL2_CD25->Immuno_Outcome NFkB_NFAT->Immuno_Outcome GNAQ_mut Constitutively active GNAQ/GNA11 PKC_path Activates PKC pathway GNAQ_mut->PKC_path PKC_path->Downstream Blocked by Onco_Outcome G1 cell cycle arrest Induction of apoptosis Downstream->Onco_Outcome

This compound inhibits PKC to suppress T-cell activation in immunology and blocks oncogenic signaling in GNAQ-mutant uveal melanoma.

Research Applications and Key Findings

This compound has been investigated in various disease models, with its most defined applications in transplantation immunology and oncology.

Immunology and Transplantation Research

This compound functions as an immunosuppressive agent by targeting early T-cell activation, a mechanism distinct from calcineurin inhibitors like cyclosporine A [1].

  • Key Findings: It potently inhibits interleukin-2 (IL-2) secretion, CD25 expression, and T-cell proliferation in response to stimulation [1]. It also preserves regulatory T-cell (Treg) stability and function, reducing their conversion to IL-17-producing cells, which is a potential therapeutic mechanism for autoimmune conditions like psoriasis [3].
  • Combination Therapy: In a rat cardiac allograft model, this compound monotherapy significantly reduced pro-inflammatory cytokines (IFN-γ, TNF-α, IL-1β, IL-2, IL-6) and demonstrated additive effects when combined with tacrolimus, leading to prolonged graft survival [4].
Oncology Research: Uveal Melanoma

Research has focused on metastatic uveal melanoma (UM), where ~90% of cases harbor activating mutations in GNAQ or GNA11 genes that constitutively activate the PKC pathway [5] [6].

  • Selective Cytotoxicity: AEB071 selectively inhibits the growth of UM cells harboring GNAQ mutations by inducing G1 cell cycle arrest and apoptosis, while showing little effect on GNAQ wild-type cells or normal melanocytes [6].
  • Mechanistic Insights: This antitumor effect is associated with:
    • Inhibition of Erk1/2 phosphorylation.
    • Suppression of NF-κB signaling and downstream targets like survivin, Bcl-xL, and XIAP.
    • Increased expression of the cell cycle inhibitor p27Kip1 [6].
  • Overcoming Resistance: Preclinical models suggested that PKC inhibition can induce feedback activation of the PI3K-AKT pathway. This provided the rationale for clinical trials combining this compound with PI3Kα (alpelisib) or MEK (binimetinib) inhibitors [5] [7].

Experimental Data and Protocols

The following table summarizes key experimental findings and methodological details from foundational research on this compound.

Table 1: Summary of Key In Vitro and In Vivo Experimental Data

Experimental Model Treatment Key Findings/Outcomes Reference
Primary Human T-cells AEB071 (low nM conc.) ↓ IL-2 secretion; ↓ CD25 expression; inhibition of CD3/CD28-induced proliferation. [1]
Human Neutrophils (in vitro) AEB071 (~3 µM) Significantly inhibited cell migration & superoxide anion production. [8]
UM Cell Lines (in vitro) AEB071 (0.8 - 4 µM IC₅₀) Selective growth inhibition & apoptosis in GNAQ-mutant cells; ↓ p-Erk, ↓ Cyclin D1. [6]
Rat Cardiac Allograft (in vivo) AEB071 (60 mg/kg, BID) Significant reduction in serum IFN-γ, IL-2, IL-6, TNF-α; prolonged graft survival. [4]
Detailed Experimental Protocols

1. Protocol for In Vitro T-Cell Activation Assay [1]

  • Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or mice.
  • Stimulation: Activate T-cells using anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).
  • Intervention: Co-treat cells with varying concentrations of this compound (e.g., 1 nM - 1 µM). Use DMSO as a vehicle control.
  • Readout:
    • Early Activation (24h): Measure CD25 surface expression by flow cytometry. Quantify IL-2 in supernatant by ELISA.
    • Proliferation (3-5 days): Assess using [³H]-thymidine incorporation or CFSE dilution assay.

2. Protocol for Uveal Melanoma Cell Viability and Mechanistic Studies [6]

  • Cell Lines: Use a panel of UM cell lines with known GNAQ status (e.g., mutant: Mel202, 92.1; wild-type: C918, Ocm1).
  • Viability Assay (MTS): Seed cells in 96-well plates. Treat with a dose range of this compound (e.g., 0.1 - 10 µM) for 72 hours. Measure cell viability with MTS reagent (absorbance at 490nm).
  • Cell Cycle Analysis: After 24-48h of treatment, fix cells in ethanol, treat with RNase A, stain with Propidium Iodide (PI), and analyze DNA content by flow cytometry.
  • Apoptosis Assay: Stain treated cells with Annexin V-FITC and PI, then analyze by flow cytometry.
  • Immunoblotting: Prepare whole-cell lysates from treated cells. Perform SDS-PAGE and western blotting using antibodies against:
    • Signaling: p-ERK, total ERK, p-PKC substrates.
    • Cell Cycle: Cyclin D1, p27Kip1.
    • Apoptosis: Survivin, Bcl-xL, cleaved Caspase-3.

Clinical Trial Synopsis in Uveal Melanoma

Despite strong preclinical rationale, clinical efficacy of this compound combinations in metastatic uveal melanoma has been limited. The table below summarizes key phase Ib trial findings.

Table 2: Summary of Clinical Trial Results for this compound Combinations in Metastatic Uveal Melanoma

Trial Combination Primary Objective (MTD) Key Efficacy Findings (RECIST v1.1) Common Treatment-Related AEs (≥30%)
This compound + Alpelisib (PI3Kα inhibitor) [5] This compound 200 mg BID + Alpelisib 350 mg QD ORR: 0%; Median PFS: 8 weeks; Stable disease in some patients. Hyperglycemia, Diarrhea, Nausea, Rash, Fatigue
This compound + Binimetinib (MEK inhibitor) [7] DL1: this compound 300 mg / Binimetinib 30 mg BID.\newline DL2: this compound 200 mg / Binimetinib 45 mg BID. ORR: 0%; Stable disease in 60.5% of patients. Diarrhea (94.7%), Nausea (78.9%), Vomiting (71.1%), Fatigue (52.6%)

Conclusion and Research Outlook

This compound (AEB071) remains a powerful tool for probing PKC-dependent signaling in immunology and oncology. Its exploratory research applications are well-defined:

  • As a selective immunosuppressant that modulates T-cell and neutrophil function.
  • As a targeted agent for GNAQ/GNA11-mutant uveal melanoma in preclinical models.

However, clinical translation in oncology has been challenging, with combinations failing to achieve radiographic responses despite demonstrating target engagement [5] [7]. Future research may focus on identifying biomarkers to predict resistance or exploring its utility in other PKC-driven pathologies.

References

Mechanism of Action & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Sotrastaurin is a synthetic low-molecular-weight compound that acts as a potent, highly selective pan-inhibitor of classical (PKCα, PKCβ) and novel (PKCθ) PKC isoforms, which are critical for proximal T-cell receptor (TCR) signaling [1] [2].

Feature Description
Primary Target Protein Kinase C (PKC) isoforms α, β, and θ [1] [2]
Mechanism Inhibits PKC activity, preventing subsequent downstream signaling [2]
Key Downstream Effect Suppresses activation of Nuclear Factor-kappa B (NF-κB) [1] [3]
Primary Outcome Blocks early T-cell activation & IL-2 production [2]
Distinguishing Feature Calcineurin-independent immunosuppression [2] [4]

The following diagram illustrates the signaling pathway that this compound inhibits.

This compound inhibits PKC activation, blocking the NF-κB pathway and T-cell gene transcription.

Quantitative & Clinical Data Summary

Parameter Value Context / Significance
IC₅₀ (Proliferation) 45 ng/mL (90 nM) Half-maximal inhibitory concentration for alloactivated T-cell proliferation in MLR [1] [5]
Treg Suppression 35% (with drug) vs 47% (without drug) Suppression of Teff proliferation at 1:5 ratio; difference not statistically significant (P=0.33) [1] [5]
Typical Dose (Transplant) 200-300 mg, twice daily Doses used in Phase II renal transplant trials [6]
Steady-state Trough (200 mg BID) ~600 ng/mL Predose blood concentration at steady state [6]
Steady-state Trough (300 mg BID) ~900 ng/mL Predose blood concentration at steady state [6]
Elimination Half-life ~6 hours Average half-life in clinical studies [6]
Finding Experimental Evidence
Preserved Treg Function Tregs from this compound-treated patients suppressed anti-donor response in MLR by 67% at month 6, comparable to pre-transplantation (82%) [1] [5].
Dose-dependent Alloresponse Inhibition Ex vivo MLR showed a clear dose-response curve in inhibiting T-cell proliferation [1].
Stable Treg Numbers Treg frequency post-transplantation correlated with higher this compound trough levels (r=0.68, P=0.03) [1] [5].
Intact STAT-5 Signaling STAT-5 phosphorylation in Tregs remained intact after this compound incubation, suggesting maintained IL-2 pathway sensitivity [1] [5].
Renal Function Benefit eGFR was significantly higher with this compound+MPA vs tacrolimus control (59.0 vs 49.5 mL/min/1.73 m² at month 3, p=0.006) [4].
Efficacy Trade-off A Phase II trial showed higher BPAR rates with this compound+MPA (23.6%) vs tacrolimus (4.5%), despite better renal function [4].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here is a summary of the core methodologies used in the cited studies.

Mixed Lymphocyte Reaction (MLR) for Assessing Alloresponse & Treg Function [1]

This protocol measures the inhibition of T-cell proliferation and the suppressive capacity of Tregs.

G PBMC Isolate PBMC from human volunteers or patients Freeze Cryopreserve in 10% DMSO PBMC->Freeze Treg Isulate CD4+CD25high T cells (Tregs) Freeze->Treg Teff Use residual fraction as T effector cells (Teff) Freeze->Teff CoCulture Co-culture Setup (Tregs + Teff + APC) Treg->CoCulture Teff->CoCulture Measure Measure Proliferation (e.g., CFSE, thymidine uptake) CoCulture->Measure

Workflow for MLR to assess T-cell proliferation and Treg suppression capacity.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMC) from heparinized blood via Ficoll-Paque density gradient centrifugation. Cells can be cryopreserved in 10% DMSO for later analysis [1].
  • Treg Separation: Thawed PBMC are resuspended in MACS buffer and labeled with CD25-microbeads. The CD4+CD25high population is positively selected using an autoMACS separator. The untouched residual fraction (CD25low) is used as the responder T effector (Teff) population [1].
  • Co-culture & Suppression Assay:
    • Alloresponse (Teff Proliferation): Culture Teff cells with allogeneic antigen-presenting cells (APCs).
    • Treg Suppression: Co-culture Tregs with Teffs and APCs at a defined ratio (e.g., 1:5 Treg:Teff).
    • Drug Testing: Add this compound in vitro (e.g., at 50 ng/mL) or use cells from this compound-treated patients [1] [5].
  • Proliferation Readout: Quantify proliferation after several days using a method like thymidine uptake or CFSE dilution. Calculate the percentage of suppression by Tregs [1].
Flow Cytometry for Cell Phenotyping and Signaling [1]

This protocol is used to track Treg numbers and analyze phosphorylation states of signaling proteins.

  • Cell Staining for Treg Frequency: Use EDTA-anticoagulated whole blood or isolated PBMC. Stain cells with a panel of monoclonal antibodies, typically including:
    • Surface: CD3, CD4, CD127, CD25 (using an antibody clone that binds to an epitope not blocked by drugs like basiliximab) [1].
    • Intracellular: FoxP3, the master transcription factor for Tregs, following cell fixation and permeabilization [1].
  • Phospho-Specific Flow Cytometry for Signaling:
    • Stimulate cells (e.g., with IL-2) to activate signaling pathways.
    • Fix and permeabilize cells to allow intracellular antibody access.
    • Stain with antibodies specific for phosphorylated signaling proteins, such as phospho-STAT5, to verify pathway integrity under drug treatment [1] [5].
  • Data Acquisition and Analysis: Measure samples on a flow cytometer (e.g., FACS Canto II) and analyze the data to determine the frequency of CD4+CD25highFoxP3+ Tregs and levels of protein phosphorylation [1].

Research Implications & Clinical Context

The distinctive profile of this compound creates specific research and clinical opportunities. Its calcineurin-inhibitor-free mechanism provides a potential pathway to avoid CNI-associated nephrotoxicity, as evidenced by significantly better renal function in a Phase II trial [4]. Furthermore, the differential effect on Teff cells versus Tregs suggests its potential application in regimens designed to promote immune tolerance, where controlling pathogenic responses while preserving regulation is paramount [1] [5].

However, a major challenge identified in clinical trials is its lower efficacy compared to standard-of-care when used in a CNI-free regimen with MPA, leading to higher rates of acute rejection [4]. This indicates that future research should focus on optimizing combination regimens, potentially with other non-nephrotoxic agents, to achieve sufficient immunosuppressive power without sacrificing renal benefit.

References

Sotrastaurin immunosuppressant clinical development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Sotrastaurin is a novel immunosuppressant that works by selectively inhibiting key isoforms of Protein Kinase C (PKC), specifically PKC-α, PKC-β, and PKC-θ [1] [2]. These isoforms are critical for signaling downstream of the T-cell receptor (TCR).

The following diagram illustrates the signaling pathway targeted by this compound and its differential effects on T-cells.

G cluster_outer T Cell Activation Pathway TCR TCR Engagement PKC PKC (α, β, θ isoforms) Activation TCR->PKC IKK IKK Complex Activation PKC->IKK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB GeneTrans Gene Transcription (IL-2, IFN-γ) NFkB->GeneTrans FoxP3 FoxP3 Expression (Treg Stability/Function) NFkB->FoxP3 Also Promotes Teff Effector T-cell (Teff) Proliferation & Cytokine Production GeneTrans->Teff This compound This compound (PKC Inhibitor) This compound->PKC Inhibits Treg Regulatory T-cell (Treg) Function Preserved FoxP3->Treg

Figure 1: this compound inhibits PKC, blocking NF-κB-driven effector T-cell activation while potentially preserving Regulatory T-cell (Treg) function linked to the same pathway. [1] [3] [4]

Key Clinical and Experimental Data

Clinical and in vitro studies have provided quantitative data on this compound's activity and efficacy.

Table 2: Key Quantitative Findings from this compound Studies

Study Area Finding / Metric Value / Outcome Context
Potency (In Vitro) IC₅₀ for T-cell Proliferation 45 ng/mL (90 nM) [1] [4] Half-maximal inhibitory concentration in mixed lymphocyte reaction (MLR)
Treg Function (In Vitro) Suppression of Teff Prolagation 35% (with this compound) vs. 47% (without drug) (P=0.33) [1] [4] At 50 ng/mL this compound and 1:5 Treg:Teff ratio, showing no statistical difference
Clinical Efficacy (Psoriasis) PASI75 Response at 2 Weeks 69% reduction [3] In patients receiving 300 mg BID vs. placebo
Clinical Correlation Treg Numbers Post-Transplant Correlation coefficient r=0.68 (P=0.03) [1] Correlation with higher this compound trough levels in renal transplant patients

Detailed Experimental Protocol

For researchers, here is a detailed methodology for assessing this compound's effect on T-cells, based on the protocols from the search results [1].

Objective: To evaluate the ex vivo and in vitro effect of this compound on alloreactive T-cell proliferation and Regulatory T-cell (Treg) function.

Key Materials:

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) from human donors or patients.
  • Drug: this compound powder, dissolved in DMSO and further diluted in cell culture medium (RPMI-1640).
  • Assay Kits: Mixed Lymphocyte Reaction (MLR), flow cytometry antibodies (e.g., for CD4, CD25, FoxP3, CD127), and cell proliferation dyes.

Procedure:

  • Cell Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation. Cells can be cryopreserved for later analysis.
  • Treg Isolation: Isulate CD4+CD25high T cells (Tregs) from PBMCs using magnetic-activated cell sorting (MACS) with CD25-microbeads. The untouched fraction (CD25low/neg) is used as responder T effector cells (Teffs).
  • Mixed Lymphocyte Reaction (MLR):
    • For Potency (IC₅₀): Culture allogeneic Teffs with irradiated stimulator cells in the presence of a concentration gradient of this compound (e.g., 0-200 nM). Measure proliferation after several days (e.g., via 3H-thymidine incorporation or CFSE dilution) to calculate the IC₅₀.
    • For Treg Function: Co-culture isolated Tregs with Teffs (e.g., at a 1:5 ratio) and allogeneic stimulator cells. Add a fixed concentration of this compound (e.g., 50 ng/mL). Suppression is calculated as the percentage reduction in Teff proliferation compared to wells without Tregs.
  • Flow Cytometry Analysis: Use multi-color flow cytometry to phenotype T-cell populations and analyze phosphorylation status of key signaling proteins like STAT-5 in Tregs after incubation with this compound.

Clinical Development Status and Rationale

Despite a promising mechanism, this compound's clinical development for its primary indications has been halted.

  • Discontinued Indications: According to the AdisInsight record, development has been officially discontinued for preventing liver and renal transplant rejection, as well as for psoriasis, ulcerative colitis, and uveitis [5].
  • Reason for Discontinuation: The ScienceDirect resource explicitly states that two separate Phase II trials of this compound showed "efficacy failure" [3]. This suggests the drug did not achieve the primary endpoints for preventing organ rejection compared to the standard of care.
  • Potential Ongoing Research: The only potential area of ongoing research appears to be in oncology. The same source notes a Phase I/II status for uveal melanoma and other lymphomas, but it also highlights that there have been no recent reports of development as of July 2021 [5].

References

Sotrastaurin protein kinase C inhibition pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action & Signaling Pathway

Sotrastaurin exerts its effect by disrupting a critical signaling cascade in T-cell activation, as illustrated below.

G TCR T-Cell Receptor (TCR) Activation PKC PKC Isoforms (α, β, θ) TCR->PKC Activates NFkB NF-κB Transcription Factor PKC->NFkB Activates GeneTrans Gene Transcription (IL-2, IFN-γ) NFkB->GeneTrans Promotes TCellAct T-Cell Activation & Proliferation GeneTrans->TCellAct Leads to This compound This compound (AEB071) This compound->PKC Inhibits

This compound inhibits PKC isoforms, blocking the NF-κB signaling pathway in T-cells.

  • Target Engagement: Upon T-cell receptor (TCR) engagement, the lipid second messenger diacylglycerol (DAG) is produced. DAG normally activates classical and novel PKC isoforms by binding to their regulatory C1 domains. This compound acts as an ATP-competitive inhibitor, binding to the catalytic domain of these PKC enzymes and preventing their kinase activity [1] [2].
  • Key Downstream Inhibition: The primary consequence of PKC inhibition is the blockade of the NF-κB signaling pathway. NF-κB is a pivotal transcription factor for the expression of pro-inflammatory cytokines like IL-2 and IFN-γ, which are essential for full T-cell activation and clonal expansion [3] [1]. By inhibiting this pathway, this compound effectively dampens the alloreactive immune response.
  • Distinction from Calcineurin Inhibitors: Unlike calcineurin inhibitors (e.g., cyclosporine), which inhibit both NF-κB and NFAT (Nuclear Factor of Activated T-cells) pathways, this compound's action is more selective, primarily targeting NF-κB. This selectivity is thought to underlie its unique effect on regulatory T-cells (Tregs) [3].

Key Experimental Models & Protocols

The characterization of this compound's efficacy and mechanism relied on several standard immunology and pharmacology assays.

In Vitro & Ex Vivo Functional Assays

The Mixed Lymphocyte Reaction (MLR) is a central assay used to measure T-cell response to allogeneic cells (cells from a genetically different individual of the same species) and to evaluate the inhibitory effect of immunosuppressants [3] [1].

  • Purpose: To simulate the T-cell alloimmune response in vitro and to test the potency of this compound in inhibiting this response.
  • Basic Protocol: Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients are isolated via Ficoll density gradient centrifugation. Responder PBMCs are co-cultured with irradiated or mitomycin-C-treated allogeneic stimulator PBMCs to trigger a proliferative response. This compound is added to the culture at varying concentrations. After several days (typically 5-7), T-cell proliferation is measured, often using tritiated thymidine ([³H]-thymidine) incorporation or CFSE dilution assays [3] [1].
  • Key Data Output: The IC₅₀ value (45 ng/ml) was determined from dose-response curves generated in this assay [3] [4].
Analysis of Regulatory T-Cell (Treg) Function

A critical finding was that this compound spares the function of regulatory T-cells. This was assessed using Treg suppression assays [3] [4].

  • Purpose: To determine if this compound directly affects the ability of Tregs to suppress the proliferation of effector T-cells (Teffs).
  • Basic Protocol: Tregs (CD4+CD25high) and Teffs (CD4+CD25low/neg) are isolated from PBMCs using magnetic-activated cell sorting (MACS). Teffs are labeled with a proliferation dye (e.g., CFSE) and cultured with allogeneic stimulator cells. Autologous Tregs are added back at various ratios (e.g., 1:5 Treg:Teff). This compound is added to the test wells. After a culture period, suppression of Teff proliferation is analyzed by flow cytometry. The percentage of suppression is calculated by comparing proliferation in the presence versus absence of Tregs [3].
  • Key Data Output: The study found that Tregs suppressed Teff proliferation by 35% in the presence of this compound versus 47% without the drug, a difference that was not statistically significant (P=0.33) [3] [4].

Research & Clinical Applications

Research into this compound has explored its utility in several therapeutic areas, with varying levels of success.

Application Area Key Findings & Status Reference
Organ Transplantation Phase II trials in kidney transplant; showed inhibition of alloreactivity while preserving Treg function. [3] [4]
Autoimmune Diseases (e.g., Psoriasis) Early-phase clinical trials demonstrated proof-of-concept for immune modulation. [3] [5]
Oncology (Uveal Melanoma) Phase I/II trials as monotherapy and in combination (e.g., with PI3Kα inhibitor Alpelisib); showed target engagement but limited clinical efficacy. [2] [6]
Virology In vitro studies showed no pro-viral effects on HBV or HCV replication, supporting its potential use in infected transplant recipients. [7]

Future Research Directions

While this compound has demonstrated potent PKC inhibition and a unique immunological profile, its clinical development has faced challenges, particularly in demonstrating strong efficacy in oncology. Future research may focus on:

  • Combination Therapies: Exploring synergies with other targeted agents or immunotherapies to overcome resistance mechanisms, such as the observed upregulation of the PI3K/AKT pathway upon PKC inhibition [6].
  • Biomarker Identification: Developing biomarkers to identify patient populations most likely to respond to PKC inhibition.
  • Reformulation: Investigating alternative formulations or delivery systems to improve bioavailability or tolerability.

References

Mechanisms and Cellular Players in Neuroinflammation

Author: Smolecule Technical Support Team. Date: February 2026

Neuroinflammation is a complex immune response in the central nervous system (CNS). While acute inflammation is protective, chronic neuroinflammation is a key driver of neurodegenerative diseases like Alzheimer's disease and Multiple Sclerosis [1] [2] [3]. The process involves several core cell types and molecular pathways.

The table below summarizes the primary cellular components involved:

Component Role in Neuroinflammation Key Features Citations
Microglia Resident CNS immune cells; first responders. Adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes; release cytokines (TNF-α, IL-1β, IL-6) and neurotoxic factors. [1]
Astrocytes Most abundant CNS glial cells; support neurons and modulate inflammation. Become reactive (A1 pro-inflammatory or A2 anti-inflammatory); contribute to glial scar formation; interact closely with microglia. [1] [3]
Peripheral Immune Cells Infiltrate the CNS when the blood-brain barrier is disrupted. T cells (e.g., Th1, Th17) and macrophages amplify inflammation; T regulatory cells (Tregs) can suppress it. [1]

Key Signaling Pathways in Neuroinflammation

The cellular response in neuroinflammation is orchestrated by specific signaling pathways. Three of the most prominent are NF-κB, JAK-STAT, and the NLRP3 inflammasome [1].

  • NF-κB Pathway: This is a major regulator of inflammation. Its activation in glial cells leads to the production of pro-inflammatory cytokines, chemokines, and other mediators that amplify the immune response [1].
  • JAK/STAT Pathway: This pathway is used by over 70 cytokines and is critical for initiating innate immunity and orchestrating adaptive immune responses [4] [5]. Dysregulation of JAK/STAT signaling is implicated in the chronic neuroinflammation seen in conditions like Alzheimer's and Parkinson's disease [4]. The pathway involves Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins; upon cytokine binding, JAKs phosphorylate STATs, which then dimerize and translocate to the nucleus to regulate gene expression [4].
  • NLRP3 Inflammasome: This is a multi-protein complex that, when activated, processes and releases the potent pro-inflammatory cytokine IL-1β, contributing to neuronal damage [1].

The following diagram illustrates the core JAK-STAT signaling cascade, a pathway with recognized importance in neuroinflammation:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus GeneReg Gene Regulation (Inflammation, Cell Survival) Nucleus->GeneReg SOCS SOCS (Feedback Inhibitor) SOCS->JAK Inhibits

Figure 1: The JAK-STAT signaling pathway. A cytokine binding to its receptor activates JAK kinases, which phosphorylate STAT proteins. Phosphorylated STATs form dimers, move to the nucleus, and regulate gene expression. The SOCS protein provides negative feedback.

Research and Therapeutic Landscape

Current therapeutic strategies for neuroinflammatory disorders are evolving. While traditional anti-inflammatory drugs like NSAIDs and corticosteroids offer limited efficacy in chronic conditions, research is focused on more targeted approaches [1]. These include:

  • Immunomodulators: Drugs that target specific components of the immune response.
  • Gene and RNA-based Therapeutics: Aiming to silence or modify the expression of genes driving inflammation.
  • Stem Cell Methods: Using stem cells to repair damage and modulate the immune environment.
  • Novel Strategies: Investigating the gut-brain axis and modulation of metabolic states to regulate neuroinflammation [1] [3].

Suggested Research Directions for Sotrastaurin

Although this compound has not been studied in neuroinflammation, its known mechanism suggests potential research avenues. This compound is an oral protein kinase C (PKC) inhibitor that blocks early T-cell activation, which is why it was developed for preventing transplant rejection [6] [7].

Given that T-cell infiltration into the CNS is a key feature of many neuroinflammatory diseases [1], you could explore:

  • Investigating the role of specific PKC isoforms in the activation of CNS-resident microglia and astrocytes, not just T-cells.
  • Designing in vitro studies using human iPSC-derived microglia, astrocytes, or brain organoids [2] [3] to test if this compound can suppress the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in these cells when stimulated.
  • Utilizing established animal models of neuroinflammatory diseases (like experimental autoimmune encephalomyelitis - EAE, a model of MS) to pre-clinically assess the efficacy of PKC inhibition.

References

Sotrastaurin autoimmune disease management mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Sotagliflozin Profile and Core Mechanism

Sotagliflozin is a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2). Its primary mechanism involves independent actions on SGLT2 in the kidneys and SGLT1 in the gastrointestinal tract [1] [2].

Molecular Profile

Attribute Detail
Chemical Formula C({21})H({25})ClO(_5)S [2]
SGLT2 Inhibition (IC₅₀) 0.0018 µM (1.8 nM) [1]
SGLT1 Inhibition (IC₅₀) 0.036 µM (36 nM) [1]
SGLT2/SGLT1 Selectivity ~20-fold [1]
Primary Metabolite 3-O-glucuronide (M19); >275-fold less active [2]

Mechanism of Action Overview The following diagram illustrates the dual inhibitory action of Sotagliflozin on SGLT1 and SGLT2:

G A Sotagliflozin Oral Administration B Systemic Circulation A->B C Kidney: SGLT2 Inhibition B->C D Intestine: SGLT1 Inhibition B->D E Increased Urinary Glucose Excretion C->E Proximal Tubule S1/S2 F Delayed Intestinal Glucose Absorption D->F Brush Border of Enterocytes G Reduced Postprandial Hyperglycemia F->G

Anti-inflammatory and Immunomodulatory Mechanisms

Beyond its metabolic actions, Sotagliflozin exhibits pleiotropic effects that are relevant to autoimmune disease management. The anti-inflammatory properties of SGLT inhibitors are linked to several interconnected pathways [3].

Key Immunomodulatory Pathways of SGLT Inhibition

G A SGLT Inhibition B Metabolic Shift A->B Ketogenesis, Substrate Availability C Reduced Oxidative Stress A->C Reduced ROS Production D Inhibition of Pro-inflammatory Cytokines A->D Lower TNF-α, IL-6, IL-1β E Improved Endothelial Function A->E Enhanced NO Bioavailability F Systemic Anti-inflammatory State B->F C->F D->F E->F

The systemic anti-inflammatory state is manifested by a consistent reduction in plasma concentrations of key inflammatory biomarkers, including TNF-α, IL-6, and IL-1β [3].

Insights from Preclinical and Clinical Studies

Evidence supporting the therapeutic potential of SGLT inhibitors in immune-related conditions is growing.

  • T-cell Modulation: SGLT2 inhibitors can suppress the effector functions of human T-cells. Abnormal T-cell activation is a hallmark of autoimmune diseases (AIDs), and their function is closely tied to metabolic reprogramming. Upon activation, T-cells shift from oxidative phosphorylation (OXPHOS) to glycolysis. SGLT inhibitors may help normalize this dysregulated metabolic state in pathogenic T-cells, reducing their activation, proliferation, and pro-inflammatory cytokine production [4].
  • Renal Protection in Autoimmunity: Clinical studies have validated that SGLT2 inhibitors significantly reduce the risk of chronic kidney disease (CKD) progression in non-diabetic patient groups, including those with autoimmune forms of chronic glomerulonephritis like IgA nephropathy [4].
  • Superior Efficacy in Preclinical Model: A 2025 preclinical study in a rat model of salt-sensitive hypertension and CKD directly compared dual SGLT1/2 inhibition (with Sotagliflozin) against selective SGLT2 inhibition. The study found that Sotagliflozin provided a greater reduction in mean arterial pressure and more effectively attenuated kidney injury. It also nearly doubled fractional glucose excretion and showed pronounced effects on lipid metabolism and inflammatory signaling pathways in the kidney [5].

Conclusion and Research Implications

Sotagliflozin, through its dual SGLT1/SGLT2 inhibition, offers a multifaceted mechanism that extends beyond glycemic control to encompass systemic anti-inflammatory and immunomodulatory effects. The evidence suggests its potential is rooted in:

  • Metabolic Reprogramming: Modifying the energy substrate and shifting T-cell metabolism.
  • Inflammatory Pathway Suppression: Downregulating key pro-inflammatory cytokines.
  • Direct Organ Protection: Demonstrating superior efficacy in preclinical models of kidney injury.

For researchers, the most promising directions include investigating Sotagliflozin's application in specific autoimmune contexts, such as lupus nephritis or rheumatoid arthritis, and further elucidating its direct effects on immune cell populations in vivo.

References

Sotrastaurin organ transplantation immunosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Sotrastaurin (AEB071) is a low molecular weight, synthetic molecule that acts as a potent, selective inhibitor of several classical (α, β) and novel (θ) isoforms of Protein Kinase C [1] [2]. These isoforms are critically involved in early T-cell receptor (TCR) and CD28 costimulation signaling.

  • Primary Immunosuppressive Effect: By inhibiting PKC, this compound blocks the subsequent activation of the transcription factor NF-κB [1] [2]. This prevents the transcription of key genes required for T-cell activation, such as those for IL-2 and IFN-γ, thereby inhibiting T-effector cell proliferation and pro-inflammatory cytokine production [3] [4].
  • Calcineurin-Independent Pathway: Unlike mainstay drugs like tacrolimus and cyclosporine, this compound's action is calcineurin-independent [3]. This offers a different mechanism that could avoid calcineurin inhibitor (CNI)-related toxicities, particularly nephrotoxicity.
  • Preservation of Regulatory T-Cells (Tregs): A critical differentiator is this compound's effect on Tregs. While it potently inhibits conventional T-effector cells, evidence suggests it preserves or even allows the function of regulatory T-cells (Tregs) [1] [4]. This is because Treg stability and function may rely less on NF-κB and more on other pathways, such as STAT-5 phosphorylation, which remains intact with this compound treatment [1].

The diagram below illustrates this core mechanism and its cellular consequences.

G TCR_Stim TCR/CD28 Stimulation PKC PKC (α, β, θ isoforms) TCR_Stim->PKC NFkB NF-κB Activation PKC->NFkB IL2_IFNg IL-2 / IFN-γ Production NFkB->IL2_IFNg Teff T-Effector Cell Activation IL2_IFNg->Teff Treg Treg Function Maintained This compound This compound (PKC Inhibitor) This compound->PKC This compound->Treg

This compound inhibits PKC, blocking T-effector activation while sparing Treg function.

Preclinical & Clinical Evidence Summary

The therapeutic potential of this compound has been evaluated in both animal models and human clinical trials, primarily in transplantation and autoimmune contexts.

Model/Setting Key Findings Reference

| Rat Liver Transplant Model (Syngeneic) | Prolonged OLT survival (>90% vs 40% in controls). Reduced serum ALT (indicating less liver damage). Diminished T-cell infiltration & macrophage/neutrophil accumulation. Downregulated pro-apoptotic signals (cleaved caspase-3), upregulated anti-apoptotic Bcl-2/Bcl-xL. | [3] | | Phase II Renal Transplant Trial | this compound + tacrolimus (standard/reduced dose) was efficacious & well-tolerated initially. Conversion from tacrolimus to MPA at Month 3 led to high rates of efficacy failure (44.8%/34.1%). → Led to premature study discontinuation. | [5] | | Clinical Study on Tregs (Renal Transplant) | Treg numbers correlated with higher this compound trough levels. Treg suppressive function was not affected ex vivo, unlike the inhibition of alloactivated T-effector cells. | [1] [2] | | In Vitro Virological Assays | No proviral effect on HBV or HCV replication. High, near-cytotoxic concentrations slightly reduced viral replication, likely via anti-proliferative effect. | [6] | | Phase Ib Oncology Trial (Uveal Melanoma) | this compound combined with alpelisib (PI3Kα inhibitor) had a tolerable safety profile. Limited clinical activity was observed in the studied cohort. | [7] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies from pivotal studies.

In Vivo Model of Liver Ischemia-Reperfusion Injury (IRI)

This protocol, adapted from a study demonstrating this compound's cytoprotective effects, can be used to investigate its role in mitigating organ preservation injury [3].

  • Animals: Male Sprague-Dawley (SD) rats.
  • OLT Model: Livers harvested and stored in UW solution at 4°C for 30 hours (prolonged cold ischemia) before orthotopic transplantation into syngeneic recipients.
  • Dosing:
    • Group I (Donor + Recipient): this compound (30 mg/kg) administered via oral gavage to donors 90 minutes pre-harvest and to recipients 90 minutes pre-transplant, then twice daily for 3 days post-OLT.
    • Group II (Recipient Only): this compound administered only to recipients on the same schedule as Group I.
    • Control Group: Treated with vehicle (PBS).
  • Primary Endpoint: 14-day survival.
  • Secondary Analyses:
    • Hepatocellular Damage: Serum ALT (sALT) levels measured serially.
    • Histology: H&E staining of OLT sections, graded blindly using Suzuki's classification for IRI severity.
    • Immunohistochemistry: Staining for CD3 (T cells) and CD68 (macrophages); positive cells counted in 10 high-power fields (HPF)/section.
    • Apoptosis: Detected by TUNEL assay.
    • Western Blot: Analysis of OLT protein extracts for cleaved caspase-3, Bcl-2, Bcl-xL, phospho-PKCθ, phospho-IκBα, and NF-κB.
In Vitro T-Cell and Macrophage Functional Assays

This protocol is suitable for probing the immunomodulatory effects of this compound on specific immune cell populations in a controlled setting [3].

  • Cell Isolation:
    • T Cells: Isolated from rat spleens.
    • Macrophages: Derived from rat bone marrow.
  • Culture Conditions:
    • T-Cell Activation: Spleen T cells incubated for 24–72 hours with ConA (5 μg/mL) as a mitogen, with or without This compound (10 nM).
    • Macrophage-T Cell Co-culture: Macrophages co-cultured with T cells (1:5 ratio) for 24–72 hours with ConA (5 μg/mL), with or without this compound (10 nM).
  • Readouts:
    • Gene Expression: qRT-PCR for IL-2, IFN-γ, TNF-α, IL-1β mRNA. Primer sequences were normalized to the housekeeping gene β-actin.
    • Protein Secretion: Cell-free supernatants analyzed by ELISA for IFN-γ, TNF-α, and IL-1β levels.
    • Signaling Analysis: Western blot of cell extracts for phospho-PKCθ and phospho-IκBα.

Current Status and Future Perspectives

The clinical development of this compound in transplantation has faced significant hurdles. The premature discontinuation of a key Phase II renal transplant trial due to high rejection rates after conversion to a calcineurin inhibitor (CNI)-free regimen with MPA was a major setback [5]. However, the initial phase of that trial, where this compound was combined with tacrolimus, showed promise, suggesting that its future may lie in combination therapies with low-dose CNIs rather than as a complete CNI replacement.

Ongoing research explores other potentials:

  • Oncology: this compound is being investigated in GNAQ/GNA11 mutant uveal melanoma, though a phase Ib trial combining it with the PI3Kα inhibitor alpelisib showed limited clinical efficacy despite target engagement [7].
  • Autoimmune Diseases: Its ability to inhibit effector T-cells while preserving Tregs makes it a candidate for conditions like psoriasis [4].
  • Research Tool: It remains a valuable compound for dissecting PKC-dependent signaling pathways in immunology and cell biology. The global market for research-grade this compound is projected to grow, driven by its use in basic and preclinical research [8].

References

Alternative Information: Sotagliflozin vs. Sotrastaurin

Author: Smolecule Technical Support Team. Date: February 2026

It appears there may be some confusion between two similarly named drugs:

  • Sotagliflozin: The drug featured in the search results. It is a dual SGLT1/SGLT2 inhibitor used for heart failure, diabetes, and chronic kidney disease [1] [2].
  • Sotrastaurin: The drug you asked about. It is an investigational protein kinase C (PKC) inhibitor that has been studied in the context of organ transplantation and, notably, for autoimmune skin conditions like psoriasis.

The search results contain extensive and recent data on Sotagliflozin. Below is a summary of its core mechanisms and applications, which, while not what you requested, may be of peripheral interest.

Mechanism of Action: Dual SGLT1/SGLT2 Inhibition

Sotagliflozin's unique mechanism involves the dual inhibition of sodium-glucose cotransporters [1].

G Sotagliflozin Sotagliflozin SGLT2 SGLT2 Sotagliflozin->SGLT2 Inhibits SGLT1 SGLT1 Sotagliflozin->SGLT1 Inhibits Kidney Kidney SGLT2->Kidney Intestine Intestine SGLT1->Intestine Effect1 Enhanced urinary glucose excretion Kidney->Effect1 Effect2 Reduced postprandial glucose absorption Intestine->Effect2

Figure 1: Sotagliflozin's dual inhibition mechanism targets SGLT2 in the kidney and SGLT1 in the gastrointestinal tract.

Key Quantitative Clinical Outcomes

The efficacy of sotagliflozin is demonstrated across multiple large-scale clinical trials.

Clinical Trial Patient Population Key Efficacy Findings Reference
SCORED T2D, CKD, CV risk factors 23% reduction in total MACE (CV death, non-fatal MI, non-fatal stroke) [3] [1].
SOLOIST-WHF T2D, worsening heart failure Significant reduction in CV death, HF hospitalization, and urgent HF visits [4].
SOTA-P-CARDIA HFpEF, without diabetes Significant improvements in left ventricular mass, diastolic function, and quality of life [5].

References

Sotrastaurin N-desmethyl-sotrastaurin metabolite formation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Sotrastaurin and its Metabolite

The tables below summarize key quantitative data from the clinical pharmacokinetics overview and the bioanalytical method validation [1] [2] [3].

Table 1: Clinical Pharmacokinetic Profile at Steady State This table shows data from renal transplant patients receiving twice-daily doses.

Parameter Value at 200 mg Value at 300 mg Notes
Average Predose Blood Concentration ~600 ng/mL ~900 ng/mL Measured using a validated LC-MS/MS method [2]
Active Metabolite (N-desmethyl-sotrastaurin) Exposure <5% of parent drug exposure <5% of parent drug exposure Present at low concentrations [2]
Elimination Half-life (Parent Drug) ~6 hours ~6 hours Average value [2]

Table 2: Key Parameters of the Validated Bioanalytical Method This table outlines the performance of the HPLC-MS/MS method for simultaneous quantification [1].

Parameter Specification
Analytical Technique Liquid Chromatography / Tandem Mass Spectrometry (HPLC-MS/MS)
Quantification Range 3.00 - 1200 ng/mL
Lower Limit of Quantification (LLOQ) 3.00 ng/mL
Sample Volume 300 µL
Chromatographic Runtime 3.5 min
Inter-run Bias (this compound) -4.4% to 0.4%
Inter-run Variability (this compound) 1.8% to 2.5%
Inter-run Bias (N-desmethyl-sotrastaurin) 1.6% to 2.3%
Inter-run Variability (N-desmethyl-sotrastaurin) 2.7% to 3.9%

Detailed Experimental Protocol

The following is the detailed methodology for the simultaneous quantification of this compound and N-desmethyl-sotrastaurin in human blood, as validated in the 2012 study [1].

  • Chromatography

    • Column: Reversed-phase C₁₈ (50 mm × 4.6 mm, 5 µm particle size).
    • Column Temperature: 40 ± 3 °C.
    • Mobile Phase: A mixture of 2 mM ammonium acetate in water (pH adjusted to 4.5), methanol, and acetonitrile in a volume ratio of 25:15:60.
    • Flow Rate: 1.0 mL/min.
  • Mass Spectrometry Detection

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Sample Anticoagulant: The method was validated using K₃EDTA and cross-validated with Li-Heparin and Na-Heparin.
  • Method Validation The validation was performed according to the FDA's "Guidance for Industry, Bioanalytical Method Validation" and demonstrated:

    • Specificity: The method was confirmed to be specific for both analytes, with no significant interference from other components in the blood matrix.
    • Recovery: The method achieved high absolute recovery for both compounds.
    • Sensitivity and Linearity: The method was validated as accurate and precise across the entire range of 3.00 to 1200 ng/mL.

Metabolic Pathway Visualization

The diagram below illustrates the primary metabolic pathway for this compound, generating its key active metabolite.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism N_desmethyl N_desmethyl CYP3A4->N_desmethyl  N-demethylation

Diagram: CYP3A4-mediated formation of N-desmethyl-sotrastaurin.

Context and Limitations of the Information

  • Drug Development Status: this compound was an investigational immunosuppressant as of the source publications, having only reached Phase II clinical trials [2]. Its current status is uncertain.
  • Clinical Pharmacokinetics: this compound is primarily metabolized by the CYP3A4 enzyme system [2]. It is a substrate and modulator of other drugs, meaning it can interact with medications like cyclosporine, ketoconazole, everolimus, and tacrolimus [2].

References

Application Note: LC-MS/MS Quantification of Sotrastaurin and N-desmethyl-sotrastaurin

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes a robust, sensitive, and fully validated bioanalytical method for the simultaneous quantification of Sotrastaurin (AEB071) and its active metabolite, N-desmethyl-sotrastaurin (AEE800), in human blood. The method is critical for therapeutic drug monitoring and pharmacokinetic assessments in clinical development [1] [2].

  • Analytical Challenge: this compound is a novel protein kinase C inhibitor investigated for its immunosuppressive effects. Monitoring its and its metabolite's concentration in blood is vital for understanding its efficacy and safety profile in patients, for instance, in transplant rejection prevention [3] [4] [2].
  • Proposed Solution: A highly specific LC-MS/MS method that offers high recovery, excellent sensitivity (LLOQ of 3.00 ng/mL), and a short runtime of 3.5 minutes, enabling high-throughput analysis [1] [5].
  • Key Features:
    • Simultaneous Analysis: Quantifies both parent drug and active metabolite in a single run [1].
    • High Sensitivity: Requires only a 300 µL sample volume [1] [5].
    • Robust Validation: The method meets all FDA acceptance criteria for bioanalytical method validation, including specificity, accuracy, precision, and stability [1].

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: this compound and N-desmethyl-sotrastaurin reference standards.
  • Blood Collection: Human blood collected using K₃EDTA as the anticoagulant. The method has also been cross-validated for Li-Heparin and Na-Heparin [1] [5].
  • Mobile Phase: 2 mM ammonium acetate in water (pH adjusted to 4.5), methanol, and acetonitrile in a ratio of 25:15:60 (v/v) [1] [5].
  • Chromatography Column: Reversed-phase C₁₈ column (50 mm × 4.6 mm, 5 μm) [5].
Equipment and Instrumentation
  • LC System: HPLC system capable of handling a flow rate of 1 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Data Acquisition: Software capable of multiple reaction monitoring (MRM).
Sample Preparation Procedure
  • Aliquot: Pipette 300 µL of human blood sample into a suitable tube.
  • Protein Precipitation: Add a suitable volume of precipitation solvent (e.g., acetonitrile) containing internal standards.
  • Vortex and Centrifuge: Mix vigorously and centrifuge to precipitate proteins.
  • Collect Supernatant: Transfer the clear supernatant to an autosampler vial for injection [1].

The following workflow outlines the sample preparation and analysis steps:

G start Start with 300 µL Human Blood Sample step1 Protein Precipitation with Internal Standard start->step1 step2 Vortex and Centrifuge step1->step2 step3 Collect Supernatant step2->step3 step4 LC Separation C18 Column, 40°C step3->step4 step5 MS/MS Detection ESI+ MRM Mode step4->step5 end Data Analysis & Quantification step5->end

LC-MS/MS Analytical Conditions

The table below details the standard operating parameters for the LC-MS/MS system.

Table 1: Instrumental Parameters for LC-MS/MS Analysis

Parameter Specification
Column C₁₈ (50 mm × 4.6 mm, 5 μm)
Column Temperature 40 ± 3 °C
Mobile Phase 2mM Ammonium Acetate (pH 4.5) : Methanol : Acetonitrile (25:15:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume Not specified in source (typically 5-20 µL)
Run Time 3.5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound and N-desmethyl-sotrastaurin should be optimized on the specific instrument used. The source does not provide these precise values [1] [5].

Method Validation Summary

The method was comprehensively validated according to FDA guidelines. Key performance data is summarized below.

Table 2: Method Validation Results

| Validation Parameter | Result for this compound | Result for N-desmethyl-sotrastaurin | | :--- | :--- | :--- | | Linear Range | 3.00 - 1200 ng/mL | 3.00 - 1200 ng/mL | | Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | 3.00 ng/mL | | Absolute Recovery | 115.9% (overall mean) | 110.4% (overall mean) | | Inter-day Accuracy (Bias) | -4.4% to 0.4% | -1.6% to 2.3% | | Inter-day Precision | 1.8% to 5.2% | 2.7% to 3.9% | | Specificity | No significant interference in six different lots of human blood |

Pharmacological Context and Data Interpretation

This compound inhibits T-cell activation by targeting protein kinase C (PKC) isoforms, a mechanism distinct from calcineurin inhibitors [4]. The following diagram illustrates its mechanism and the role of its metabolite:

G TCR T-Cell Receptor Activation PKC PKC (α, β, θ isoforms) Activation TCR->PKC NFkB Transcription Factor NF-κB Activation PKC->NFkB Cytokine Cytokine Production (IL-2, IFN-γ) NFkB->Cytokine Tcell T-Cell Proliferation & Immune Response Cytokine->Tcell Sot This compound (AEB071) Sot->PKC Inhibits Metab Active Metabolite N-desmethyl-sotrastaurin Metab->PKC Inhibits

  • Expected Concentrations: In renal transplant patients receiving 300 mg twice daily, steady-state predose blood concentrations averaged approximately 900 ng/mL [2].
  • Metabolite Profile: N-desmethyl-sotrastaurin is the primary active metabolite, with blood concentrations typically less than 5% of the parent drug exposure [2].
  • Clinical Relevance: Ex vivo studies have shown that this compound inhibits T-cell activation and proliferation, with an IC₅₀ (half maximal inhibitory concentration) of around 45 ng/mL [3]. This highlights the importance of the method's sensitivity, as the LLOQ (3 ng/mL) is well below therapeutically active levels.

Notes and Troubleshooting

  • Stability: While the method was validated for stability, specific stability data (e.g., freeze-thaw, long-term) is not detailed in the provided sources. It is recommended to conduct stability tests under specific storage conditions.
  • Matrix Effects: The method's high recovery and use of internal standards help control matrix effects. However, consistent use of the specified anticoagulant (K₃EDTA) is crucial [1].
  • Drug Interactions: this compound is primarily metabolized by CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers can significantly alter its blood concentrations and should be monitored closely [2].

References

Sotrastaurin analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

A Path to Finding Sotrastaurin Protocols

Since specific methods for this compound were not available in my search, here are effective strategies to locate the information you need:

  • Search Specialized Databases: Use Google Scholar, PubMed, and ScienceDirect with specific queries like " HPLC" or "this compound ICH validation".
  • Consult Pharmacopoeias: Check official resources like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), which may have monographs for this compound.
  • Refine Your Search Terms: Broaden your search to "PKC inhibitor analytical method" or investigate the manufacturer's published literature if this compound is still in clinical trials.

Template for Analytical Method Validation

The table below summarizes the core parameters required for validation as per ICH guidelines, which you can use as a template for this compound [1] [2] [3].

Validation Parameter Experimental Methodology & Purpose Acceptance Criteria (Example for Sotagliflozin)
System Suitability Injects of standard solution (n=6); ensures instrument readiness [3]. %RSD of peak area & RT < 2% [3].
Specificity Analyze sample with/without placebo; confirms measurement is only of the analyte [3]. No interference from placebo at analyte RT [3].
Linearity Analysis of 5+ concentration levels; demonstrates proportional response to concentration [3]. R² > 0.999 [3].
Accuracy (Recovery) Spiked placebo samples at 50%, 100%, 150% levels; measures closeness to true value [3]. Mean recovery 98-102% [3].
Precision
- Method Precision Multiple homogenous sample preparations (n=6); measures repeatability [3]. %RSD < 2% [3].
- Intermediate Precision Analysis on different days/analysts; assesses method robustness [3]. %RSD < 2% [3].
Forced Degradation Stressed conditions (acid, base, oxidative, thermal, photolytic); evaluates method specificity and stability [3]. Peak purity of analyte; clear separation from degradation products [3].
Robustness Deliberate variations in flow rate, mobile phase pH, column temperature, etc. [3]. System suitability criteria are met in all varied conditions [3].
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3]. LOD: 0.05 μg/mL; LOQ: 0.10 μg/mL (for Sotagliflozin) [3].

Experimental Workflow Visualization

Once you have the specific details for this compound, you can use the following Graphviz DOT script as a foundation to create a detailed workflow diagram. This script outlines a generic stability-indicating method development process.

This diagram illustrates a logical workflow for developing a stability-indicating analytical method, from initial setup to final validation.

How to Adapt the Template for this compound

To create your application notes for this compound, use the provided template and replace the example data with your specific findings:

  • Substitute All Sotagliflozin Data: Replace the Sotagliflozin-specific details (like column type, mobile phase, retention time, and LOD/LOQ values) with the optimized conditions you establish for this compound.
  • Update the Diagram: Modify the Graphviz script to reflect your exact experimental workflow, including the specific column, mobile phase composition, and wavelength you determine for this compound.

References

Analytical Methods for Drug Concentration Measurement: Sotagliflozin as a Reference

Author: Smolecule Technical Support Team. Date: February 2026

The methodologies below, developed for Sotagliflozin, illustrate a comprehensive approach to quantifying a drug in a dosage form using UV-Spectrophotometry and RP-HPLC, which are common techniques also applicable for blood concentration measurement with appropriate sample preparation [1].

Table: Summary of Analytical Methods for Sotagliflozin Quantification

Method Technique Principle Key Parameters Validation Results
Method A Zero-order UV Spectrophotometry Measurement in methanol at 254 nm [1]. Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1].
Method B First-order Derivative Spectrophotometry Amplitude measurement at 264 nm [1]. Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1].
Method C Second-order Derivative Spectrophotometry Amplitude measurement at 234 nm [1]. Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1].

| Method D (RP-HPLC) | Reverse-Phase High-Performance Liquid Chromatography | Column: C18 Mobile Phase: Acetonitrile:0.1% orthophosphoric acid (40:60 v/v) Flow Rate: 1 mL/min Detection: 249 nm Retention Time: 3.748 min [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |

Detailed Experimental Protocol for RP-HPLC Method

The following provides a detailed workflow for the RP-HPLC method, which is often the preferred technique for its specificity and sensitivity in complex biological matrices.

G cluster_sample_prep Sample & Standard Preparation cluster_hplc_setup HPLC Instrument Setup cluster_validation Method Validation Parameters start Start Method Development prep Sample & Standard Preparation start->prep inst HPLC Instrument Setup prep->inst chrom Chromatographic Separation inst->chrom det Detection & Data Analysis chrom->det val Method Validation det->val sp1 1. Prepare Stock Solution sp2 2. Prepare Working Standards sp1->sp2 sp3 3. Process Sample (e.g., protein precipitation) sp2->sp3 hp1 Column: C18 hp2 Mobile Phase: Acetonitrile:0.1% Orthophosphoric Acid (40:60) hp1->hp2 hp3 Flow Rate: 1.0 mL/min hp2->hp3 hp4 Detection: 249 nm hp3->hp4 v1 Precision (RSD < 1%) v2 Accuracy (Recovery 98-100%) v1->v2 v3 Linearity v2->v3 v4 Specificity v3->v4

Key Experimental Steps
  • Sample and Standard Preparation:

    • A stock solution of the analyte is prepared in a suitable solvent like methanol.
    • A series of working standard solutions are prepared from the stock solution via serial dilution to create a calibration curve.
    • For biological samples (e.g., plasma), a sample clean-up step such as protein precipitation is essential before injection into the HPLC system.
  • HPLC Instrument Setup and Chromatographic Separation:

    • Column: Use a Reverse-Phase C18 column.
    • Mobile Phase: Utilize a mixture of acetonitrile and 0.1% orthophosphoric acid in a ratio of 40:60 (v/v). The mobile phase should be filtered and degassed before use.
    • Flow Rate: Set to 1.0 mL/min in isocratic mode.
    • Detection: Use a UV or PDA detector set to 249 nm.
    • Injection Volume: A typical volume is 20 µL.
    • Under these conditions, Sotagliflozin has a retention time of approximately 3.75 minutes [1].
  • Method Validation:

    • The developed method must be validated according to ICH guidelines. The referenced methods were confirmed to be robust, precise (Relative Standard Deviation, RSD < 1%), and accurate (recovery values between 98% and 100%) [1].

References

Sotrastaurin Mechanism of Action and Key Biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Sotrastaurin is a potent, selective oral inhibitor of classical and novel Protein Kinase C (PKC) isoforms [1] [2]. Its primary mechanism involves blocking early T-cell activation by inhibiting key signaling pathways downstream of the T-cell receptor.

  • Immunosuppression: In T-cells, this compound inhibits the calcium-independent PKC pathway, preventing the activation of the transcription factor NF-κB [3] [2]. This leads to reduced production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) [4] [2].
  • Anti-tumor Activity: In uveal melanoma, this compound targets oncogenic signaling driven by GNAQ/GNA11 mutations [1] [5]. It inhibits downstream PKC signaling, affecting the MAPK pathway and leading to cell growth inhibition and apoptosis [6].

The diagram below illustrates the primary signaling pathways affected by this compound and the key biomarkers used to measure its activity.

G This compound Inhibits PKC in Immune and Cancer Pathways TCR T-Cell Receptor (TCR) Activation PKC Protein Kinase C (PKC) Classical/Novel Isoforms TCR->PKC DAG/IP3 GProtein Mutant GNAQ/GNA11 (Uveal Melanoma) GProtein->PKC DAG NFkB Transcription Factor NF-κB PKC->NFkB Activates MAPK MAPK Pathway Activation PKC->MAPK Activates Cytokines IL-2, IFN-γ, TNF-α Production NFkB->Cytokines Gene Transcription ProSurvival Cell Proliferation & Pro-Survival Signals MAPK->ProSurvival This compound This compound (AEB071) This compound->PKC Inhibits

Experimental Protocols for Biomarker Measurement

Here are detailed methodologies for key experiments cited in the literature to measure this compound's biomarker responses.

Protocol 1: Gene Expression Analysis via qRT-PCR

This protocol measures changes in mRNA levels of key genes in response to PKC pathway inhibition [6].

  • Primary Applications: Quantifying expression of PKC-regulated genes (e.g., IL2, CDC25A, SURVIVIN, CCND1) in activated lymphocytes or uveal melanoma cell lines.
  • Materials:
    • Cells of interest (e.g., human PBMCs or uveal melanoma cell lines like MEL270).
  • Procedure:
    • Cell Culture & Treatment: Culture cells in appropriate medium. Treat with this compound at desired concentrations (e.g., 0-1000 nM) for a set period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
    • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy). Include a DNase digestion step.
    • cDNA Synthesis: Use 1 µg of total RNA for reverse transcription with a High-Capacity cDNA Reverse Transcription Kit.
    • qPCR Amplification: Prepare reactions with cDNA, SYBR Green Master Mix, and gene-specific primers. Run in a real-time PCR cycler with this program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
    • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes (e.g., GAPDH, ACTB).
Protocol 2: Phosphoprotein Analysis via Western Blot

This protocol assesses target engagement by this compound by measuring changes in phosphorylation levels of PKC substrates [1] [6].

  • Primary Applications: Detecting phosphorylation of MARCKS (pMARCKS) and PKCδ/θ (p-PKCδ/θ) in tumor biopsies or cell lines.
  • Materials:
    • Pre-cast polyacrylamide gels (4-20%).
  • Procedure:
    • Cell Lysis & Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and collect supernatant.
    • Protein Quantification: Determine protein concentration using a BCA assay.
    • Gel Electrophoresis: Load 20-30 µg of protein per lane. Separate proteins by SDS-PAGE at 120 V for 60-90 min.
    • Protein Transfer: Transfer to a PVDF membrane at 100 V for 60 min.
    • Blocking and Antibody Incubation:
      • Block membrane with 5% BSA in TBST for 1 hour.
      • Incubate with primary antibody (e.g., anti-pMARCKS, anti-p-PKCδ/θ, anti-pERK) diluted in blocking buffer overnight at 4°C.
      • Wash membrane 3x with TBST.
      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Use enhanced chemiluminescence (ECL) substrate and image with a digital imager. Re-probe membrane for total protein (e.g., total ERK) as a loading control.
Protocol 3: Functional T-cell Assay (Lymphocyte Proliferation)

This protocol measures the functional inhibitory effect of this compound on lymphocyte proliferation [4] [3].

  • Primary Applications: Evaluating immunosuppressive potency in human peripheral blood mononuclear cells (PBMCs).
  • Materials:
    • Ficoll-Paque for PBMC isolation.
  • Procedure:
    • PBMC Isolation: Isolate PBMCs from healthy donor blood using density-gradient centrifugation with Ficoll-Paque.
    • Cell Seeding and Stimulation: Seed PBMCs in a 96-well plate. Add this compound (a range of 0-500 nM) or vehicle control.
    • Proliferation Induction: Stimulate cells to proliferate using:
      • Calcium-dependent pathway: Anti-CD3/anti-CD28 antibodies.
      • Calcium-independent pathway: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
    • Proliferation Measurement: After 72-96 hours, measure proliferation by adding BrdU or MTT for the final 4-8 hours. Quantify using a plate reader.
    • Data Analysis: Calculate percentage inhibition relative to stimulated, untreated controls. Determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 4: Immunophenotyping by Flow Cytometry

This protocol quantifies the effect of this compound on immune cell populations, particularly regulatory T cells (Tregs) [3].

  • Primary Applications: Tracking CD4+CD25+FoxP3+ regulatory T cells (Tregs) in patient blood.
  • Materials:
    • Fluorescently-labeled antibodies (e.g., anti-CD4, anti-CD25).
  • Procedure:
    • Blood Sample Collection: Collect whole blood in heparinized tubes from patients or healthy donors.
    • Cell Staining for Surface Markers: Aliquot blood, add antibodies against surface markers (e.g., CD4-FITC, CD25-APC), and incubate for 15-20 min in the dark.
    • Red Blood Cell Lysis: Add lysing buffer, incubate, then centrifuge and wash cells.
    • Intracellular Staining (FoxP3): Fix and permeabilize cells using a commercial kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set). Incubate with anti-FoxP3-PE antibody.
    • Flow Cytometry Acquisition: Resuspend cells in staining buffer and acquire data on a flow cytometer (e.g., FACS Canto II). Analyze data to determine the percentage of CD4+CD25+FoxP3+ Tregs.

Summary of Quantitative Biomarker Data

The tables below summarize key quantitative findings from published studies on this compound's effects.

Table 1: Biomarker Responses in Immunological Studies

Biomarker / Readout Experimental System This compound Effect Citation
IL-2 & TNF-α Production T-cells (Ca²⁺-indep. activation) 75% ± 22% inhibition from baseline [4]
IL-2 mRNA Levels T-cells (Ca²⁺-indep. activation) 90% ± 9% decrease from baseline [4]
Lymphocyte Proliferation PBMCs (Ca²⁺-dep. pathway) 82% ± 9% inhibition from baseline [4]
Tacrolimus AUC Healthy subjects (co-admin) 2.0-fold increase (90% CI: 1.8-2.1) [4] [7]
Treg Frequency Renal transplant patients Positive correlation with drug trough levels (r=0.68) [3]
IC₅₀ for Alloproliferation PBMCs (Mixed Lymphocyte Reaction) 45 ng/mL (90 nM) [3]

Table 2: Biomarker Responses in Uveal Melanoma Studies

Biomarker / Readout Experimental System This compound Effect Citation
pMARCKS / pPKCδ/θ UM cell lines (Western Blot) Significant reduction or complete loss of phosphorylation [6]
CDC25A, SURVIVIN, CCND1 mRNA UM cell lines (qPCR) Reduced expression [6]
PUMA Protein UM cell lines (Western Blot) Increased expression [6]
Synergy with Nutlin-3 (p53 activator) UM cell lines (Growth Inhibition) Synergistic effect in GNAQ/11 mutant lines [6]
Apoptosis Induction (PARP Cleavage) UM cell lines (Western Blot) Increased cleaved PARP, esp. in combination therapy [6]

Application Workflow and Data Interpretation

The following diagram outlines a recommended workflow for conducting a biomarker response study for this compound, from experimental design to data interpretation.

G This compound Biomarker Analysis Workflow Start Define Study Objective System Select Experimental System (PBMCs, Cell Lines, Patient Samples) Start->System Design Design Treatment Groups (this compound Dose, Combination, Time) System->Design Process Execute Protocol (qRT-PCR, Western Blot, Flow Cytometry) Design->Process Data Acquire Raw Data (Ct values, Band Intensity, Cell Counts) Process->Data Analyze Normalize & Analyze Data (2^(-ΔΔCt), Densitometry, % Inhibition) Data->Analyze Interpret Interpret Biomarker Response (Target Engagement, Pathway Inhibition, Efficacy) Analyze->Interpret

Key Conclusions for Researchers

  • Biomarker Suite: A multi-modal approach is crucial. Relying on a single biomarker is insufficient to capture the full pharmacological effect of this compound.
  • Context Matters: Biomarker responses are highly dependent on the biological context. Expected outcomes differ significantly between immunosuppression and oncology settings.
  • Combination Potential: The distinct mechanisms of this compound and other agents create opportunities for rational combination therapies, which should be monitored through complementary biomarker sets.

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on any specific technique, feel free to ask.

References

Comprehensive Application Notes and Protocols for Sotrastaurin in Immunosuppressive Regimens and Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sotrastaurin (AEB071) represents a novel class of immunosuppressive agents that function as potent protein kinase C-selective inhibitors. Unlike calcineurin inhibitors (e.g., cyclosporine, tacrolimus) that affect later stages of T-cell activation, this compound targets early T-cell signaling events through a calcineurin-independent mechanism [1] [2]. This small molecular weight compound selectively inhibits classical (α, β) and novel (δ, ε, η, θ) PKC isoforms with Kᵢ values in the subnanomolar to low nanomolar range in cell-free kinase assays [1] [3].

The immunosuppressive effects of this compound primarily occur through inhibition of key signaling pathways downstream of the T-cell receptor. Specifically, this compound treatment effectively abrogates PKC catalytic activity and selectively affects both the canonical nuclear factor-κB and nuclear factor of activated T cells transactivation pathways, while notably sparing the activator protein-1 pathway [1]. This unique mechanism results in potent inhibition of early T-cell activation markers such as interleukin-2 secretion and CD25 expression at low nanomolar concentrations, effectively blocking both antibody- and alloantigen-induced T-cell proliferation without nonspecific antiproliferative effects [1].

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Conditions Citation
tmax 0.5-3 hours Post-dose [4]
Half-life 5.9 ± 1.7 hours Alone [4]
Half-life 10.6 ± 2.5 hours With ketoconazole [4]
Protein binding >98% Primarily α1-acid-glycoprotein [4]
Primary metabolism CYP3A4 Liver microsomes [4]
Renal excretion Negligible - [4]
Active metabolite N-desmethyl-sotrastaurin Potency similar to parent [4]
IC₅₀ for T-cell proliferation 45 ng/mL (90 nM) Mixed lymphocyte reaction [5]

Signaling Pathways and Experimental Data

This compound Mechanism of Action

G This compound Mechanism of Action in T-cell Signaling cluster_inhibited Inhibited by this compound cluster_unaffected Unaffected TCR TCR/CD28 Activation DAG DAG Production TCR->DAG PKC PKC Isoforms (α, β, θ) DAG->PKC NFkB NF-κB Pathway PKC->NFkB NFAT NFAT Pathway PKC->NFAT AP1 AP-1 Pathway PKC->AP1 This compound This compound (PKC Inhibitor) This compound->PKC IL2 IL-2 Secretion CD25 Expression NFkB->IL2 NFAT->IL2 AP1->IL2 Proliferation T-cell Proliferation IL2->Proliferation

Quantitative Efficacy Data from Clinical Studies

Table 2: Combination Therapy Efficacy in Renal Transplantation

Regimen Patient Population Efficacy Endpoint Result Safety Findings Citation
This compound (300 mg BID) + MPA + steroids De novo renal transplant recipients Composite efficacy failure at month 3 25.7% Better renal function (eGFR 59.0 vs 49.5 mL/min) [2]
Tacrolimus + MPA + steroids De novo renal transplant recipients Composite efficacy failure at month 3 4.5% Lower renal function [2]
This compound + everolimus Renal transplant recipients Treg frequency Positive correlation with trough levels (r=0.68) Preserved Treg function [5]

Table 3: Combination Therapy in Oncology Clinical Trials

Combination Disease Context Maximum Tolerated Dose Dose-Limiting Toxicities Efficacy Citation
This compound + Binimetinib (MEK inhibitor) Metastatic uveal melanoma This compound 300 mg BID + Binimetinib 30 mg BID Gastrointestinal (vomiting, diarrhea, nausea) Stable disease: 60.5% [6]
This compound + Alpelisib (PI3Kα inhibitor) Metastatic uveal melanoma This compound 200 mg BID + Alpelisib 350 mg QD Hyperglycemia, gastrointestinal Limited clinical activity [7]

Detailed Experimental Protocols

Protocol 1: In Vitro T-cell Activation and Proliferation Assay

Purpose: To evaluate the inhibitory effects of this compound on early T-cell activation and proliferation [1].

Materials:

  • Primary human T-cells isolated from peripheral blood mononuclear cells (PBMCs)
  • This compound stock solution (dissolved in DMSO, stored at -80°C)
  • Anti-CD3/CD28 antibodies for T-cell stimulation
  • Culture medium (RPMI-1640 with supplements)
  • Flow cytometry equipment with antibodies for CD25 detection
  • ELISA kit for interleukin-2 quantification

Methodology:

  • Isolate PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation
  • Seed cells at 1×10⁶ cells/mL in 96-well plates
  • Prepare this compound concentrations ranging from 1-1000 nM in culture medium
  • Stimulate T-cells with anti-CD3/CD28 antibodies (1 μg/mL each)
  • Incubate for 24-48 hours at 37°C, 5% CO₂
  • For IL-2 measurement: Collect supernatant after 24 hours and analyze by ELISA
  • For CD25 expression: Harvest cells after 48 hours, stain with anti-CD25-FITC, and analyze by flow cytometry
  • For proliferation assessment: Use ³H-thymidine incorporation or CFSE dilution assay after 72-96 hours

Data Analysis:

  • Calculate IC₅₀ values using non-linear regression analysis
  • Compare this compound potency with reference immunosuppressants
  • Perform statistical analysis using one-way ANOVA with post-hoc tests
Protocol 2: Mixed Lymphocyte Reaction (MLR) for Alloresponsiveness

Purpose: To assess the effect of this compound on alloantigen-induced T-cell responses [5].

Materials:

  • PBMCs from two unrelated healthy donors
  • This compound concentrations (typical range: 10-500 nM)
  • Control immunosuppressants (cyclosporine A, tacrolimus)
  • 96-well U-bottom plates
  • Flow cytometer with CFSE or proliferation dyes

Methodology:

  • Isolate PBMCs from both donors as described in Protocol 1
  • Label responder PBMCs with CFSE (5 μM, 10 minutes at 37°C)
  • Irradiate stimulator PBMCs (3000 rad) to prevent proliferation
  • Co-culture responders and stimulators at 1:1 ratio (1×10⁵ cells each per well)
  • Add this compound at appropriate concentrations
  • Incubate for 5-7 days at 37°C, 5% CO₂
  • Harvest cells and analyze proliferation by CFSE dilution using flow cytometry
  • For regulatory T-cell function assessment: Isolate CD4+CD25high T-cells using MACS separation and measure suppressive capacity

Data Analysis:

  • Determine percentage inhibition of proliferation compared to untreated controls
  • Calculate IC₅₀ values for alloresponse inhibition
  • For Treg function: Calculate percentage suppression of Teff proliferation
Protocol 3: Drug Interaction Study Design

Purpose: To evaluate pharmacokinetic interactions between this compound and CYP3A4 inhibitors [4].

Study Design:

  • Type: Two-period, single-sequence crossover
  • Population: Healthy subjects (n=18-24)
  • Period 1: Single 50 mg oral dose of this compound alone
  • Washout: 14-day inter-treatment phase
  • Period 2: Ketoconazole 200 mg twice daily for 6 days, with single 50 mg this compound dose on day 4

Blood Sampling:

  • Pre-dose and 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 16, 24, 36, and 48 hours post-dose
  • Analyze this compound and N-desmethyl-sotrastaurin using validated LC-MS/MS method

Pharmacokinetic Analysis:

  • Non-compartmental analysis using WinNonlin or similar software
  • Primary parameters: Cmax, AUC, tmax, t½
  • Statistical comparison of geometric mean ratios with 90% confidence intervals

Key Findings and Clinical Implications

Regulatory T-cell Preservation

A significant advantage of this compound identified in clinical studies is its preservative effect on regulatory T-cells (Tregs). In renal transplant recipients receiving this compound with everolimus, Treg numbers remained stable after transplantation and correlated with higher trough levels of this compound (r = 0.68, p = 0.03) [5]. Importantly, Treg function was not compromised by this compound treatment, with maintained suppression capacity of approximately 67% at month 6 post-transplantation [5]. This preservation of regulatory function represents a potential advantage over calcineurin inhibitors, which have been reported to adversely affect Treg expansion and function.

Safety and Tolerability Profile

The safety profile of this compound combination regimens has been evaluated across multiple clinical contexts:

  • Renal transplantation: The most common adverse events were gastrointestinal disorders (88.9% with this compound vs. 63.6% with tacrolimus) [2]
  • Oncology combinations: With binimetinib, diarrhea (94.7%), nausea (78.9%), vomiting (71.1%), fatigue (52.6%), and rash (39.5%) were frequently observed [6]
  • Drug interactions: Coadministration with strong CYP3A4 inhibitors increases this compound exposure (AUC increased 4.6-fold), necessitating dose adjustment [4]
Virological Safety Profile

For transplant recipients with chronic viral infections, this compound demonstrates a favorable profile. Experimental studies using state-of-the-art virological assays demonstrated that this compound has no pro-viral effects on hepatitis B or C virus replication cycles [8]. At high concentrations approaching cytotoxic levels, a reduction of HCV and HBV replication was observed, likely due to anti-proliferative effects rather than direct antiviral activity [8]. This suggests this compound may be a viable option for HBV- and HCV-infected transplant recipients without exacerbating viral replication.

Conclusion and Future Directions

This compound represents a promising calcineurin-inhibitor-free alternative for immunosuppressive regimens, with a distinct mechanism of action targeting early T-cell activation through PKC inhibition. While initial transplantation trials demonstrated higher efficacy failure rates compared to tacrolimus-based regimens, the superior renal function and preserved regulatory T-cell activity observed with this compound warrant further investigation of optimized dosing and combination strategies [5] [2].

Future development should focus on:

  • Personalized dosing strategies based on therapeutic drug monitoring
  • Refined combination regimens with mTOR inhibitors or MPA derivatives
  • Extended applications in autoimmune conditions and oncology
  • Management of gastrointestinal side effects through modified-release formulations or prophylactic regimens

The unique mechanism of this compound continues to make it an important candidate for immunosuppressive strategies that seek to avoid calcineurin inhibitor toxicity while maintaining adequate immunosuppressive potency and preserving regulatory T-cell function.

References

Comprehensive Application Notes: Ex Vivo Analysis of Sotrastaurin in Protein Kinase C-Dependent Pathways

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed framework for studying sotrastaurin (AEB071), a potent protein kinase C (PKC) inhibitor, in ex vivo settings. It is designed for researchers and drug development professionals working in immunology, transplantation medicine, and oncology. The notes synthesize pharmacokinetic data, established protocols for functional T-cell analysis, and key considerations for experimental design.

Drug Profile and Pharmacokinetic Foundations

This compound is an investigational, orally active immunosuppressant that selectively inhibits key PKC isoforms (classical α, β, and novel θ) critical for early T-cell receptor signaling. Its primary mechanism involves blocking the downstream activation of Nuclear Factor-kappa B (NF-κB), thereby inhibiting T-lymphocyte activation and proliferation without affecting calcineurin pathways [1] [2].

The table below summarizes essential pharmacokinetic (PK) parameters crucial for designing ex vivo studies and interpreting results.

Table 1: Key Pharmacokinetic and Functional Parameters of this compound

Parameter Value / Description Significance for Ex Vivo Study Design
Clinical Dose (Renal Transplant) 200 - 300 mg, twice daily [1] Informs dosing for in vivo pre-treatment of donor animals or cells.
Steady-State Trough Blood Concentration ~600 ng/mL (200 mg) to ~900 ng/mL (300 mg) [1] Target range for ex vivo drug spiking in culture media.
Elimination Half-Life ~6 hours [1] Guides timing for cell collection after in vivo administration.
Primary Metabolic Pathway CYP3A4 [1] Important for planning drug interaction studies.
Active Metabolite N-desmethyl-sotrastaurin (<5% of parent exposure) [1] This compound is the primary active species.
Functional IC50 (Ex Vivo) 45 ng/mL (90 nM) for inhibiting alloactivated T-cell proliferation [2] Critical reference concentration for functional assays.

Core Experimental Protocols

This section outlines a standardized protocol for assessing the immunomodulatory effects of this compound ex vivo using a Mixed Lymphocyte Reaction (MLR), a gold-standard assay for T-cell alloresponsiveness.

Protocol: Ex Vivo Mixed Lymphocyte Reaction (MLR) with this compound

Objective: To quantify the inhibitory effect of this compound on the proliferation of alloactivated T cells and the function of regulatory T cells (Tregs).

Materials:

  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) from human donors or animal models.
  • Drug Stock: this compound powder dissolved in DMSO to a high-concentration stock (e.g., 10 mM). Store at -80°C [2].
  • Culture Medium: RPMI-1640 supplemented with glutamine, antibiotics (e.g., penicillin/streptomycin), and 10% fetal calf serum [2] [3].
  • Other Reagents: Ficoll-Paque for density gradient centrifugation, CFSE (for proliferation tracking by flow cytometry) or [3H]-thymidine (for radioactive uptake measurement), cytokine ELISA kits (e.g., for IL-2) [2].

Workflow Diagram: The following diagram illustrates the major steps of this protocol.

G Start Start Experiment PBMC Isolate PBMCs via Ficoll-Paque Density Gradient Start->PBMC Plate Plate Responder and Stimulator PBMCs PBMC->Plate Drug Add this compound (Recommended range: 10-1000 ng/mL) Plate->Drug Incubate Incubate Cells (5-7 days, 37°C, 5% CO₂) Drug->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Analyze Proliferation & Cytokine Production Harvest->Analyze End End Experiment Analyze->End

Detailed Procedure:

  • PBMC Isolation and Preparation:

    • Draw peripheral blood into heparinized tubes.
    • Isolate PBMCs using standard Ficoll-Paque density gradient centrifugation [2].
    • (Optional) For Treg/Teffector assays, further isolate CD4+CD25high Tregs and CD25low/negative responder T cells (Teff) using magnetic-activated cell sorting (MACS) [2].
  • Experimental Setup and Drug Application:

    • Co-culture PBMCs from two allogeneic donors in culture medium. Use irradiated PBMCs (e.g., 30-50 Gy) from one donor as stimulators if measuring responder cell proliferation only.
    • This compound Treatment: Add this compound from the DMSO stock to the culture medium to achieve desired final concentrations. The IC50 is approximately 45 ng/mL [2]. A standard testing range is 10-1000 ng/mL. Include a vehicle control (DMSO at the same dilution, e.g., 0.1%).
    • For Treg function assays, pre-incubate isolated Tregs with this compound (e.g., 50 ng/mL) before co-culturing them with Teff cells and allogeneic stimulators [2].
  • Cell Culture and Incubation:

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂ for 5-7 days to allow for a full alloactive response.
  • Endpoint Measurement and Analysis:

    • Proliferation Assay:
      • Radioactive: Add [3H]-thymidine for the last 6-18 hours of culture. Measure incorporated radioactivity using a beta-counter [1].
      • Flow Cytometry: Label responder cells with CFSE prior to culture. Analyze CFSE dilution using flow cytometry as a measure of cell division [2].
    • Functional Biomarker Analysis:
      • Cytokine Production: Collect supernatant and measure cytokines like IL-2 or IFN-γ using ELISA. This compound inhibits their production in a dose-dependent manner [1] [2].
      • Surface Marker Expression: Analyze activation markers like CD69 on T cells via flow cytometry post-culture [1].
      • Treg Suppression: In Treg/Teff co-cultures, the suppression of Teff proliferation indicates preserved Treg function under this compound treatment [2].
Key Experimental Findings and Data Interpretation

The table below summarizes expected outcomes from the ex vivo MLR protocol based on published data, serving as a benchmark for your results.

Table 2: Expected Experimental Outcomes from Ex Vivo this compound Treatment

Assay Readout Effect of this compound Quantitative Data & Citation
T-cell Proliferation Potent inhibition IC50 = 45 ng/mL (90 nM) [2]
CD69 Expression Inhibition Used as a biomarker of PKC-dependent activation [1]
Cytokine Production (IL-2, IFN-γ) Inhibition Dose-dependent suppression ex vivo [1] [2]
Regulatory T-cell (Treg) Number Stable or positively correlated with drug levels Correlation with higher trough levels (r=0.68, P=0.03) [2]
Treg Suppressive Function Not impaired 35% suppression with drug vs. 47% without (P=0.33) [2]
STAT-5 Phosphorylation in Tregs Remains intact Indicates intact IL-2 signaling in Tregs [2]

Signaling Pathway and Mechanistic Insights

This compound's primary action is through the inhibition of the PKC-NF-κB signaling axis. The following diagram details this pathway and the drug's specific point of intervention, which is crucial for understanding its selective effects.

G TCR T-Cell Receptor (TCR) Activation PLCG PLC-γ Activation TCR->PLCG DAG Diacylglycerol (DAG) Production PLCG->DAG PKC PKC Isoforms (α, β, θ) Activation DAG->PKC NKkB NF-κB Pathway Activation PKC->NKkB Transcription Gene Transcription NKkB->Transcription Teff T-Effector Cell Outcomes: Proliferation, Cytokine (IL-2, IFN-γ) Release Transcription->Teff Treg Treg Outcomes: FoxP3 Transcription Transcription->Treg Drug This compound (AEB071) Drug->PKC  Inhibits

Mechanistic Interpretation:

  • Selective Inhibition: By targeting PKC, this compound inhibits NF-κB-driven transcription. This effectively blocks pro-inflammatory cytokine production and the proliferation of effector T-cells [2].
  • Preserved Treg Function: A key differentiator from calcineurin inhibitors. The stability of Treg numbers and function under this compound treatment suggests that alternative pathways (e.g., STAT-5 phosphorylation via IL-2) remain active, sustaining Treg suppressive capacity [2]. This selective inhibition is a significant therapeutic advantage.

Technical Considerations and Best Practices

  • Ex Vivo vs. In Vivo Pre-treatment: For the most clinically relevant data, isolate PBMCs from subjects (e.g., transplant patients or animal models) treated with this compound in vivo. This accounts for in vivo metabolism and complex immunological conditioning [2]. Alternatively, direct drug spiking into cultured PBMCs from naive donors provides controlled dose-response data.
  • Biomarker Confirmation: To confirm PKC target engagement ex vivo, monitor the phosphorylation status of PKC substrates (e.g., pMARCKS) in cell lysates using Western blotting [4].
  • Drug Interactions: this compound is a moderate CYP3A4 inhibitor and substrate. Its exposure is significantly increased by strong CYP3A4 inhibitors (e.g., ketoconazole, 4.6-fold increase) [1]. This is critical when designing studies involving combination therapies.

References

Sotrastaurin Cytokine Inhibition Assay: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Sotrastaurin (AEB071) is an investigational, potent, and selective oral inhibitor of Protein Kinase C (PKC) isoforms, crucial for early T-cell activation [1] [2]. By targeting PKC, this compound disrupts downstream signaling pathways, thereby inhibiting the production and release of pro-inflammatory cytokines from activated T-cells [3] [1]. This application note details a standardized protocol for evaluating the inhibitory effect of this compound on T-cell cytokine production ex vivo and in vitro.

2. Key Experimental Data and Findings The following table summarizes quantitative data on this compound's effect on cytokine production from various studies.

Assay System Cell Type / Model Stimulus This compound Concentration Key Cytokine Inhibition / Effect Source / Context
Mixed Lymphocyte Reaction (MLR) Human PBMCs Allogeneic cells IC₅₀: 45 ng/mL (90 nM) Inhibition of alloactivated T-cell proliferation [3] Ex vivo from transplant patients
PBMC Stimulation Human PBMCs PHA / anti-CD3&CD28 100 - 1000 nM Dose-dependent inhibition of IL-2 and IL-17 mRNA production [1] [2] In vitro
Psoriasis Clinical Study Patient skin biopsies N/A ( in vivo administration) 300 mg BID (oral) Reduction in protein p40 (subunit of IL-12 and IL-23) [2] In vivo human trial
T-cell Differentiation Naive CD4+ T-cells TCR stimulation 100 - 1000 nM Suppression of IFN-γ production (Th1 cytokine) [1] In vitro

3. Mechanism of Action and Signaling Pathway this compound primarily inhibits classical (PKCα, PKCβ) and novel (PKCθ) PKC isoforms [1] [2]. The following diagram illustrates the signaling pathway affected by this compound in T-cells.

G TCR TCR PKC PKC (multiple isoforms) TCR->PKC TCR Engagement NFkB Transcription Factors (NF-κB, NFAT, AP-1) PKC->NFkB Activates This compound This compound This compound->PKC Inhibits CytokineGenes Cytokine Gene Expression (IL-2, IL-17, IFN-γ) NFkB->CytokineGenes CytokineRelease Cytokine Release CytokineGenes->CytokineRelease

4. Detailed Experimental Protocol

4.1. Reagents and Materials

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C. Include vehicle control (DMSO) in all experiments.
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors via Ficoll density gradient centrifugation.
  • Stimuli: Phytohemagglutinin (PHA, 1-5 µg/mL) or plate-bound anti-CD3 and soluble anti-CD28 antibodies.
  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
  • Equipment: CO₂ incubator, biosafety cabinet, centrifuge, cell culture plates (96-well U-bottom), flow cytometer (for intracellular staining) or ELISA plate reader.

4.2. Cell Culture and Stimulation

  • Plate Setup: Seed PBMCs in 96-well plates at a density of 2-5 × 10⁵ cells per well in culture medium.
  • Drug Pre-treatment: Add this compound at desired concentrations (e.g., 10 nM to 10 µM) or vehicle control (DMSO) to the wells. A typical dose-response curve should include at least 5 concentrations.
  • Stimulation: Add T-cell stimulus (PHA or antibodies) to the wells. Include an unstimulated control (cells only) and a stimulated control (cells + stimulus + vehicle).
  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

4.3. Cytokine Detection and Analysis Cytokine production can be measured from the cell culture supernatant collected after centrifugation.

  • ELISA: The most common method for quantification.

    • Collect supernatant after 48-72 hours of culture.
    • Use commercial Human ELISA kits for target cytokines (e.g., IL-2, IL-17, IFN-γ) following the manufacturer's instructions.
    • Measure absorbance and calculate cytokine concentrations against a standard curve.
  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: For single-cell level analysis.

    • After 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A).
    • Continue incubation for an additional 4-6 hours.
    • Harvest cells, perform surface staining for CD3, CD4, and/or CD8.
    • Fix and permeabilize cells, then stain with fluorescently-labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-17A).
    • Analyze on a flow cytometer to determine the frequency of cytokine-producing T-cells.

5. Workflow Summary The overall experimental workflow, from cell isolation to data analysis, is summarized below.

G Start Isolate PBMCs from whole blood A Seed PBMCs in plate Start->A B Pre-treat with This compound or Vehicle A->B C Stimulate T-cells (PHA / anti-CD3&CD28) B->C D Incubate (48-72 hours) C->D E Harvest Supernatant & Cells D->E F Cytokine Analysis E->F G ELISA F->G H Flow Cytometry (ICS) F->H I Quantify soluble cytokines G->I J Determine % of cytokine+ T-cells H->J

6. Expected Results and Data Analysis

  • Dose-Response: Expect a dose-dependent inhibition of cytokine production (both concentration in supernatant and frequency of positive cells).
  • IC₅₀ Calculation: Fit the dose-response data using non-linear regression (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ for T-cell proliferation in MLR has been reported at ~90 nM [3].
  • Specificity: this compound is expected to strongly inhibit PKC-dependent cytokines like IL-2 and IL-17, and subsequently IFN-γ, while potentially sparing other pathways [1] [2].

7. Troubleshooting Guide

  • High Background in Unstimulated Controls: Ensure sterility during PBMC isolation and use fresh, high-quality FBS to minimize non-specific activation.
  • Low Cytokine Signal: Titrate the stimulus (PHA/antibodies) and donor-to-donor variability to optimize activation levels.
  • High Variation in Replicates: Ensure cells are seeded uniformly and drugs are mixed thoroughly after addition.
  • No Inhibitory Effect: Verify the activity and stability of the this compound stock solution. Check DMSO concentration in final culture (should typically be ≤0.1%).

References

Comprehensive Application Note: Monitoring CD69 Expression in Sotrastaurin Treatment Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CD69 as an Early T-Cell Activation Marker

CD69 represents a crucial early activation marker on leukocytes that appears within hours following cellular stimulation and serves as a valuable indicator of immune cell responsiveness in both research and clinical settings. As a type II transmembrane receptor belonging to the C-type calcium-dependent lectin superfamily, CD69 forms a glycosylated homodimeric structure composed of disulfide-linked chains of 28-32 kDa, with molecular weight variations arising from differences in N-glycan chains [1]. This early activation antigen is rapidly inducible on T and B lymphocytes, natural killer (NK) cells, monocytes, and other immune cells following various stimulation signals, making it an excellent parameter for assessing the immunomodulatory effects of therapeutic compounds such as sotrastaurin [1].

The expression dynamics of CD69 provide unique insights into immune activation status before later markers like CD25 emerge. CD69 detection has become particularly relevant in autoimmune and inflammatory conditions, including psoriasis, where T-cell activation plays a fundamental pathophysiological role [2]. Recent evidence suggests that CD69 not only serves as an activation marker but also participates actively in immunoregulatory functions, influencing the differentiation and function of regulatory T cells (Tregs) and tissue-resident memory T cells [1]. This application note establishes detailed protocols for monitoring CD69 expression in the context of this compound treatment, enabling researchers to effectively evaluate this drug's impact on early T-cell activation.

CD69 Biology and Signaling Pathways

Structural Features and Expression Patterns

CD69 possesses several distinct structural characteristics that underlie its biological functions. The protein contains a short cytoplasmic tail (1-40 amino acids) with constitutively phosphorylated serine residues, a transmembrane domain, and an extracellular C-terminal portion containing the C-type lectin domain (CTLD) characteristic of this receptor family [1]. The gene encoding CD69 is located in the NK gene cluster on chromosome 12 in humans, reflecting its relationship with natural killer cell receptors [1]. CD69 expression is detectable on a small proportion of cortical thymocytes where it regulates positive selection, and it is constitutively expressed on platelets [1]. Following activation, CD69 expression is rapidly upregulated on various leukocyte populations, with distinct expression kinetics that make it valuable for monitoring early immune responses.

CD69 demonstrates a unique dual functionality in immune regulation, acting as both an activation marker and a regulator of immune responses. While early studies using anti-CD69 antibodies demonstrated enhanced activation responses including lymphocyte proliferation, IL-2 and TNF-α secretion, and calcium mobilization [1], research in CD69-deficient mice revealed its role as a negative immune regulator in chronic inflammation models [1]. These animals showed increased susceptibility to collagen-induced arthritis, allergic asthma, contact dermatitis, and other inflammatory conditions, suggesting CD69 plays a protective role in controlling excessive immune activation [1]. This paradoxical nature underscores the importance of precise CD69 monitoring in different experimental and therapeutic contexts.

Ligand Interactions and Downstream Signaling

CD69 engages with multiple ligands and associates with various membrane proteins to mediate its diverse functions. Four specific ligands have been identified for CD69: galectin-1, the S100A8/S100A9 complex, myosin light chains 9 and 12, and oxidized low-density lipoproteins [1]. Additionally, CD69 laterally associates with and regulates several membrane proteins including calreticulin, the sphingosine-1-phosphate receptor (S1P1), and the heterodimeric amino acid transporter complex SLC7A5-SLC3A2 (LAT1-CD98) [1]. Recently, CD69 engagement was shown to induce expression of the immunoregulatory receptor PD-1 on T cells, further expanding its functional significance in immune regulation [1].

The signaling pathways activated through CD69 engagement have been partially characterized across different cell types. In T lymphocytes, CD69 triggering induces calcium mobilization, activates protein kinase C (PKC), and promotes the transcriptional activity of AP-1 and NFAT, leading to cytokine production and proliferation [1]. In platelets, CD69 engagement stimulates calcium influx, activates phospholipase A2 (PLA2) and arachidonic acid metabolism, resulting in aggregation and degranulation [1]. The diagram below illustrates the key signaling pathways associated with CD69 engagement:

G cluster_ligands CD69 Ligands cluster_pathways Signaling Pathways cluster_function Functional Outcomes CD69 CD69 Signaling Signaling CD69->Signaling Ligands Ligands Ligands->CD69 Engagement Outcomes Outcomes Signaling->Outcomes L1 Galectin-1 L2 S100A8/A9 L3 Myosin Light Chains L4 Oxidized LDL S1 Calcium Mobilization S2 PKC Activation S1->S2 S5 PLA2 Activation S1->S5 S4 AP-1/NFAT Activation S2->S4 S3 ERK Pathway S3->S4 F1 Cytokine Production F2 Proliferation F3 Cell Adhesion F4 Metabolic Reprogramming F5 Immune Regulation

Figure 1: CD69 Signaling Pathways and Functional Outcomes. This diagram illustrates the major ligands, signaling pathways, and functional outcomes associated with CD69 engagement in immune cells.

This compound Mechanism of Action and Immunomodulatory Effects

PKC Inhibition and T-Cell Modulation

This compound (AEB071) represents a potent small molecule inhibitor that targets protein kinase C (PKC) isoforms, particularly demonstrating efficacy against PKCθ, which plays a critical role in T-cell receptor signaling and activation. PKCθ is the predominant PKC isotype recruited to the immunological synapse following TCR engagement, where it activates key transcription factors including NF-κB, NFAT, and AP-1, ultimately driving T-cell proliferation, cytokine production, and effector functions [3]. By inhibiting PKC activity, this compound effectively disrupts this critical signaling cascade, resulting in suppressed T-cell activation and reduced production of proinflammatory cytokines [4]. The compound has shown particular efficacy in clinical trials for psoriasis, underscoring its therapeutic potential in T-cell-mediated inflammatory conditions [4].

The immunomodulatory profile of this compound extends beyond simply suppressing effector T-cell responses. Research has demonstrated that while this compound inhibits TCR/CD28-induced T-cell activation and pro-inflammatory cytokine production in conventional T-cells, it paradoxically preserves and even enhances regulatory T-cell (Treg) stability and function [4]. This differential effect makes this compound particularly interesting therapeutically, as it simultaneously curbs pathogenic immune responses while promoting regulatory mechanisms. In psoriatic Tregs, which demonstrate heightened susceptibility to converting into IL-17-producing cells, this compound treatment enhanced Foxp3 expression and prevented IL-17A and IFNγ production even in the presence of Th17-promoting cytokines like IL-1β and IL-23 [4].

Impact on CD69 Expression and Immune Cell Functions

This compound exerts a pronounced inhibitory effect on CD69 expression following T-cell activation, making CD69 monitoring a valuable pharmacodynamic indicator of drug activity. As an early activation marker whose expression depends on PKC signaling, CD69 surface appearance provides a sensitive readout of this compound's target engagement and biological activity [5]. The inhibition of PKCθ by this compound disrupts the downstream signaling events necessary for CD69 upregulation, effectively dampening this early activation response [3]. This effect positions CD69 as not only a marker of immune activation but also as a biomarker for therapeutic monitoring of this compound treatment in both research and clinical contexts.

The effect of this compound on CD69 expression must be interpreted within its broader immunomodulatory actions. While potently inhibiting activation markers and effector functions in conventional T-cells, this compound appears to preserve regulatory capacity in Tregs, as evidenced by maintained suppressive function, high Foxp3 and CD25 expression, and lack of conversion to IL-17 and IFNγ production [4]. This selective modulation suggests that this compound may achieve immune balance by simultaneously restraining pathogenic responses while supporting regulatory mechanisms, rather than causing generalized immunosuppression. The compound's ability to maintain Treg stability even under inflammatory conditions that normally promote their conversion to effector phenotypes represents a particularly valuable therapeutic property [4].

CD69 Monitoring Methods and Technical Protocols

Flow Cytometry-Based Detection

Flow cytometry represents the most versatile and widely used method for CD69 detection, allowing multi-parameter analysis of expression across specific immune cell subsets with high sensitivity. This technique enables researchers to simultaneously evaluate CD69 expression on T-cell subpopulations (CD4+, CD8+), B cells, NK cells, and monocytes, providing a comprehensive view of this compound's immunomodulatory effects [2]. The following protocol details the recommended procedure for CD69 monitoring in this compound-treated samples:

Table 1: Flow Cytometry Protocol for CD69 Detection

Step Parameter Specifications Purpose
1. Cell Preparation PBMC Isolation Density gradient centrifugation (Ficoll-Hypaque) Obtain viable mononuclear cells
2. Stimulation Activation Conditions Anti-CD3/CD28 antibodies (5μg/ml, 1μg/ml) 18-24 hours Induce CD69 expression
3. This compound Treatment Concentration 1μM (based on published studies) [3] PKC inhibition control
4. Staining Surface Markers Anti-CD3, CD4, CD8, CD69 (20min, 4°C) Immune subset identification
5. Viability Assessment Viability Dye Zombie Aqua Fixable dye (30min, 4°C) Exclude dead cells
6. Fixation Stabilization 1-4% paraformaldehyde (10-15min, 4°C) Preserve staining
7. Acquisition Flow Cytometer FACSCalibur or equivalent Data collection
8. Analysis Software FlowJo v10 or equivalent Population quantification

For optimal results, cell viability should exceed 90% before analysis, as determined by trypan blue exclusion or fluorescent viability dyes [6]. The stimulation conditions should be optimized for each experimental system, with anti-CD3/CD28 providing a strong standardized activation signal. This compound is typically added 30-60 minutes before stimulation to ensure proper target engagement before activation [3]. When designing flow cytometry panels, CD69 antibodies should be paired with appropriate lineage markers (CD3 for T cells, CD19 for B cells, CD56 for NK cells) to enable subset-specific analysis.

Magnetic Enrichment for Low-Frequency Populations

For detecting rare antigen-specific T-cells or analyzing cells with low CD69 expression, magnetic enrichment techniques significantly enhance detection sensitivity. This approach is particularly valuable when studying antigen-specific responses in this compound-treated samples, where CD69 expression might be substantially suppressed. The method utilizes anti-CD69-biotin antibodies coupled with anti-biotin microbeads to positively select CD69-expressing cells before flow cytometric analysis [7]. This enrichment protocol can be applied to both surface-stained and intracellularly-stained cells, expanding its utility for comprehensive immune monitoring.

The enrichment procedure begins with cell stimulation and this compound treatment as described in the basic flow cytometry protocol. Following stimulation, cells are stained with CD69-biotin antibody (15 minutes, 4°C), washed, then incubated with anti-biotin microbeads (20μl in flow buffer, 15 minutes, 4°C) [7]. After washing, the labeled cells are either processed for manual separation using MS columns with an OctoMACS magnet or automated enrichment on a MACSQuant Analyzer 10 using "EnrichS" running mode [7]. This enrichment approach boosts flow cytometry sensitivity by significantly increasing the sample size of functional cells without skewing the composition of the functional cell pool, enabling more accurate assessment of this compound's effects even on minimally activated T-cell populations.

ELISA-Based Quantification

For applications requiring quantitative soluble CD69 measurement in culture supernatants or patient sera, enzyme-linked immunosorbent assay (ELISA) provides a robust alternative to flow cytometry. The Human CD69 ELISA Kit (commercially available from suppliers like Thermo Fisher) demonstrates an analytical sensitivity of 40 pg/mL with an assay range of 40-10,000 pg/mL, requiring only 50μL of sample volume [8]. This approach is particularly useful for longitudinal monitoring in clinical settings or when sample processing for flow cytometry is impractical.

The CD69 ELISA procedure follows a standard sandwich ELISA format with a total hands-on time of approximately 1 hour 20 minutes and time-to-result of about 4 hours 45 minutes [8]. The assay exclusively recognizes both natural and recombinant human CD69, with reported interassay CV <12% and intraassay CV <10%, ensuring reliable quantification [8]. For this compound studies, ELISA-based CD69 measurement can complement flow cytometric analysis by providing quantitative data on CD69 secretion or shedding, potentially offering additional insights into the drug's immunomodulatory effects beyond surface expression.

Integrated Experimental Workflow for this compound Applications

Comprehensive Study Design

Evaluating this compound's effects on CD69 expression requires a systematic approach that incorporates appropriate controls, stimulation conditions, and analytical methods. The following integrated workflow provides a robust framework for generating reproducible and interpretable data on this compound-mediated immunomodulation:

G Start PBMC Isolation (Density Gradient) Treatment This compound Pre-treatment (1μM, 30-60 min) Start->Treatment Stimulation T-cell Activation (anti-CD3/CD28) Treatment->Stimulation Analysis CD69 Detection Method Selection Stimulation->Analysis Flow Flow Cytometry Analysis->Flow ELISA ELISA Analysis->ELISA Enrich Magnetic Enrichment Analysis->Enrich Data Data Analysis & Interpretation Flow->Data ELISA->Data Enrich->Data

Figure 2: Experimental Workflow for CD69 Monitoring in this compound Studies. This diagram outlines the key steps in designing experiments to evaluate this compound's effects on CD69 expression.

The experimental design should include the following control conditions: (1) unstimulated cells (baseline CD69 expression), (2) stimulated cells without this compound (maximum activation control), and (3) stimulated cells with this compound (treatment effect). For psoriatic T-cell studies, additional conditions with Th17-polarizing cytokines (IL-1β, IL-23) can be included to assess this compound's ability to maintain Treg stability under inflammatory conditions [4]. The typical this compound concentration used in in vitro studies is 1μM, based on established protocols that demonstrate effective PKC inhibition without compromising cell viability [3].

Expected Results and Data Interpretation

In activated T-cells without this compound treatment, robust CD69 expression should be detectable within 4-24 hours post-stimulation, with expression levels typically increasing with stimulation strength and duration. This compound treatment should result in a significant reduction in CD69 expression across T-cell subsets, reflecting its inhibition of PKC-dependent activation pathways [4] [5]. The following table summarizes expected experimental outcomes:

Table 2: Expected CD69 Expression Patterns in this compound Studies

Cell Population Unstimulated Stimulated (Control) Stimulated + this compound Biological Significance
CD4+ T-cells Low/negative High CD69 expression Significant reduction Indicator of overall T-cell inhibition
CD8+ T-cells Low/negative High CD69 expression Significant reduction Cytotoxic T-cell suppression
Tregs (CD4+CD25+Foxp3+) Moderate expression Maintained/increased Maintained expression Preservation of regulatory function
B cells (CD19+) Low/negative Moderate expression Moderate reduction B-cell activation modulation
NK cells (CD56+) Low/negative High CD69 expression Significant reduction Innate immune cell regulation

Data interpretation should consider that CD69 inhibition reflects this compound's target engagement and biological activity, with greater suppression indicating more potent PKC inhibition. However, the preservation of CD69 on Tregs might indicate maintained regulatory capacity despite inhibition of effector responses [4]. In psoriatic samples, successful this compound treatment should prevent the characteristic inflammatory T-cell activation while preserving Treg stability, as evidenced by sustained Foxp3 expression and suppressed IL-17 production [4].

Troubleshooting and Technical Considerations

Optimization and Validation Strategies

Several critical factors require optimization to ensure reliable CD69 detection in this compound studies. The stimulation conditions represent a key variable, with anti-CD3/CD28 antibody concentrations, incubation time, and temperature significantly impacting CD69 expression kinetics. Pilot experiments should establish the optimal stimulation protocol for specific experimental systems, typically using plate-bound anti-CD3 (4-5μg/ml) and soluble anti-CD28 (1μg/ml) for 18-24 hours [3] [7]. The timing of this compound addition is also crucial, with pre-incubation for 30-60 minutes before stimulation recommended to ensure proper target engagement before activation signaling commences.

Method validation should include titration of all antibodies to determine optimal concentrations, verification of cell viability exceeding 90% [6], and confirmation of instrument performance using calibration beads [7]. For rare cell detection or low-expression samples, the magnetic enrichment protocol significantly enhances sensitivity [7]. Researchers should establish appropriate gating strategies that clearly distinguish positive populations from background fluorescence, using fluorescence-minus-one (FMO) controls to set accurate boundaries for CD69-positive cells. The consistent application of these validation steps ensures reproducible and reliable CD69 quantification across experiments.

Common Challenges and Solutions

Several technical challenges may arise when monitoring CD69 expression in this compound-treated samples. Excessive background signal in flow cytometry can often be addressed by optimizing antibody concentrations, increasing wash steps, or using different fluorochrome combinations. Low CD69 expression despite adequate stimulation might indicate suboptimal stimulation conditions, poor cell viability, or excessive this compound concentrations that completely abrogate activation. High variability between replicates frequently stems from inconsistent cell handling, stimulation, or staining procedures, emphasizing the need for standardized protocols.

The table below addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for CD69 Monitoring

Problem Potential Causes Recommended Solutions
High background staining Non-specific antibody binding, inadequate washing Titrate antibodies, increase wash steps, use Fc receptor blocking
Low CD69 expression despite stimulation Suboptimal stimulation, low viability Optimize activation conditions, verify cell viability >90%
High variability between replicates Inconsistent cell processing or staining Standardize protocols, use single operator, fresh reagents
Poor cell recovery after enrichment Excessive magnetic bead binding, aggressive processing Optimize beadcell ratio, gentle handling during separation
Inconsistent this compound effects Improper drug concentration, timing Verify stock concentration, pre-incubate before stimulation

By systematically addressing these technical considerations and implementing appropriate troubleshooting measures, researchers can generate robust, reproducible data on CD69 expression dynamics in this compound studies, enabling accurate assessment of this compound's immunomodulatory activity.

Conclusion

CD69 monitoring provides a sensitive and informative approach for evaluating this compound's immunomodulatory effects in both research and clinical contexts. As an early activation marker with expression directly influenced by PKC signaling, CD69 serves as a valuable pharmacodynamic indicator of this compound's target engagement and biological activity. The protocols outlined in this application note—including flow cytometry, magnetic enrichment, and ELISA methods—offer comprehensive approaches for CD69 detection across various experimental needs and sample types.

The integrated experimental workflow presented here enables researchers to effectively assess this compound's dual immunomodulatory actions: suppressing effector T-cell activation while preserving regulatory T-cell function. This balanced immunomodulation represents a promising therapeutic approach for autoimmune and inflammatory conditions like psoriasis, where this compound has already demonstrated clinical efficacy. By implementing these standardized protocols and considering the expected expression patterns and troubleshooting guidance, researchers can reliably evaluate this compound's effects on immune activation, contributing to optimized therapeutic applications and enhanced understanding of its mechanisms of action.

References

Application Notes and Protocols: Measuring Sotrastaurin-Mediated T-Cell Suppression Using Thymidine Uptake Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sotrastaurin and its Mechanism of Action

This compound (also known as AEB071) is an investigational immunosuppressant that functions as a potent, selective protein kinase C (PKC) inhibitor. Its primary mechanism of action involves blocking early T-cell activation by inhibiting key PKC isoforms (α, β, and θ) critical for signaling downstream of the T-cell receptor [1]. This inhibition leads to the suppression of nuclear factor kappa B (NF-κB) activation, thereby preventing the transcription of genes essential for T-cell proliferation and cytokine production [2] [3].

Originally developed for preventing transplant rejection, this compound's novel calcineurin-independent mechanism provides a distinct approach to immunosuppression, potentially offering advantages over calcineurin inhibitors like tacrolimus and cyclosporine [4]. Research has since expanded to explore its applications in autoimmune diseases such as psoriasis and various oncological contexts [3] [5]. The thymidine uptake assay serves as a crucial methodological tool for quantifying this compound's biological activity by directly measuring its effect on DNA synthesis during T-cell proliferation.

This compound Pharmacokinetics and Experimental Concentrations

Understanding the pharmacokinetic profile of this compound is essential for designing biologically relevant in vitro experiments. The table below summarizes key pharmacokinetic parameters and established experimental concentrations:

Table 1: this compound Pharmacokinetics and Experimentally Active Concentrations

Parameter Value/Range Context Source
Clinical Dose (Phase II) 200-300 mg twice daily Renal transplant trials [6]
Steady-State Trough (Cmin) ~600-900 ng/mL Equivalent to ~1200-1800 nM [6]
Elimination Half-Life ~6 hours In vivo [6]
IC50 (T-cell Proliferation) 45 ng/mL (90 nM) Half-maximal inhibition in MLR [2] [7]
Common In Vitro Range 50-400 nM Used in functional assays [2] [3] [7]
Primary Metabolite N-desmethyl-sotrastaurin <5% of parent exposure, low activity [6]

This compound is primarily metabolized by CYP3A4, making it susceptible to drug interactions with CYP3A4 inhibitors and inducers [6]. For in vitro work, a stock solution is typically prepared in DMSO and then diluted in cell culture medium, with a final DMSO concentration not exceeding 0.1% to maintain cell viability [2].

Thymidine Uptake Assay Protocol for this compound

The thymidine incorporation assay is a gold-standard method for measuring cell proliferation by quantifying the integration of a radioactive nucleoside into newly synthesized DNA [8]. The following protocol is adapted from methods used in published this compound studies [2].

Principle

Proliferating cells incorporate ^3H-labeled thymidine into their DNA during the S-phase of the cell cycle. The level of incorporated radioactivity, measured using a scintillation counter, is directly proportional to the rate of cell division. This compound, by inhibiting PKC-mediated T-cell activation, reduces the proliferative signal, resulting in decreased thymidine uptake.

Materials and Reagents
  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -80°C.
  • Cell Culture Medium: RPMI-1640, supplemented with L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), and 1% penicillin/streptomycin.
  • Mitogen/Stimulant: Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or allogeneic cells for Mixed Lymphocyte Reaction (MLR).
  • Radioactive Label: Methyl-[³H]thymidine (specific activity ~1 µCi/mL).
  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors via Ficoll-Paque density gradient centrifugation.
  • Equipment: Scintillation counter, cell culture incubator (37°C, 5% CO₂), sterile cell culture plates (96-well U-bottom), cell harvester.
Step-by-Step Procedure
  • PBMC Isolation and Plating:

    • Isolate PBMCs from heparinized blood using standard Ficoll-Paque density gradient centrifugation.
    • Resuspend cells in complete medium and plate at a density of 1-2 x 10⁵ cells per well in a 96-well U-bottom plate.
  • This compound Treatment and Cell Stimulation:

    • Prepare serial dilutions of this compound in culture medium (e.g., from 10 µM down to 1 nM) from the DMSO stock. Include a vehicle control (DMSO alone).
    • Pre-incubate cells with this compound or vehicle for 30-60 minutes.
    • Stimulate cell proliferation by adding PHA (e.g., 1-5 µg/mL) or irradiated allogeneic PBMCs (for MLR). Include unstimulated controls to measure background proliferation.
  • Culture and Labeling:

    • Culture cells for 3-5 days (peak proliferation depends on the stimulus) in a humidified incubator at 37°C with 5% CO₂.
    • Add [³H]thymidine (1 µCi per well) for the final 6-18 hours of culture.
  • Harvesting and Measurement:

    • Harvest cells onto glass fiber filters using a cell harvester to remove unincorporated [³H]thymidine.
    • Dry filters and place them in scintillation vials with fluid or into a solid scintillator plate.
    • Measure incorporated radioactivity using a beta-scintillation counter, expressed as counts per minute (CPM).
Data Analysis
  • Calculate the mean CPM for each treatment group (triplicates are standard).
  • Normalize data: % Inhibition = [1 - (CPM_this compound / CPM_vehicle_control)] × 100.
  • Generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The expected IC50 for this compound inhibition of alloactivated T-cell proliferation is approximately 90 nM (45 ng/mL) [2] [7].

This compound Signaling Pathway and Assay Workflow

The following diagram illustrates the molecular mechanism of this compound and its measurable effect in the thymidine uptake assay.

G TCR TCR/CD28 Activation PKC PKC Isoforms (α, β, θ) TCR->PKC NFkB NF-κB Pathway Activation PKC->NFkB Proliferation Gene Transcription (IL-2, IFN-γ) & T-Cell Proliferation NFkB->Proliferation DNA DNA Synthesis Proliferation->DNA Thymidine ³H-Thymidine Incorporation DNA->Thymidine This compound This compound (AEB071) This compound->PKC  Inhibits

Diagram 1: this compound inhibits T-cell proliferation by targeting PKC signaling, which is measured by reduced thymidine uptake.

Key Experimental Findings and Data Interpretation

Research using the thymidine uptake assay has been pivotal in characterizing this compound's immunomodulatory profile. The table below consolidates key experimental findings from the literature.

Table 2: Summary of Key Experimental Findings with Thymidine Uptake Assays

Experimental Context Key Finding Quantitative Result Citation
Inhibition of Alloactivated T-Cells Dose-dependent suppression of proliferation in Mixed Lymphocyte Reaction (MLR). IC50 = 45 ng/mL (90 nM) [2] [7]
Effect on Regulatory T-Cells (Tregs) This compound did not impair Treg suppressive function. Suppression was 35% (with SO) vs 47% (without); P=0.33 [2] [7]
Clinical Correlation Ex vivo thymidine uptake correlated with this compound's ability to inhibit T-cell activation in renal transplant patients. Used as a biomarker for PKC-dependent pathway inhibition [6]
Comparison to Calcineurin Inhibitors This compound's unique mechanism avoids NFAT inhibition, potentially sparing Treg function. Distinct from Cyclosporine/Tacrolimus [2] [3]

Troubleshooting and Alternative Methods

Common Issues and Solutions
  • High Background in Unstimulated Controls: Ensure all reagents and equipment are sterile to avoid non-specific activation.
  • Low Signal in Positive Controls: Optimize the concentration and type of mitogen (PHA, anti-CD3/CD28) and the duration of the assay for your specific PBMC donors.
  • High Variability Between Replicates: Use a single donor's PBMCs for an entire experiment to minimize variability. Ensure this compound stock solutions are thoroughly mixed during dilution.
Modern Non-Radioactive Alternatives

Due to safety and regulatory concerns with radioactivity, consider these validated alternatives:

  • BrdU (5-bromo-2'-deoxyuridine) Assay: A thymidine analog detected by specific antibodies using immunohistochemistry or flow cytometry [8].
  • Click-iT EdU Assay: Utilizes EdU (5-ethynyl-2’-deoxyuridine), which is detected via a rapid, antibody-free click reaction. This method is highly sensitive and does not require DNA denaturation [8].

Conclusion

The thymidine uptake assay remains a robust and direct method for quantifying the antiproliferative effects of this compound on T-cells. The provided protocol and context empower researchers to reliably assess the potency and efficacy of this PKC inhibitor in vitro. The key advantage of this compound, as demonstrated through this assay, is its potent suppression of effector T-cell proliferation while potentially preserving regulatory T-cell function—a promising profile for immunotherapy. Future work should focus on correlating these in vitro findings with long-term clinical outcomes in transplantation and autoimmune disease.

References

Sotrastaurin Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Sotrastaurin is a low molecular mass synthetic compound that acts as a selective protein kinase C (PKC) inhibitor [1] [2]. Its mechanism of action is distinct from calcineurin inhibitors (CNIs) like cyclosporine or tacrolimus.

  • Primary Target: this compound potently inhibits the classical PKC isoforms α and β, and the novel isoform θ [2].
  • Mechanism: By inhibiting these PKC isoforms, this compound blocks early T-cell activation by interfering with signaling pathways downstream of the T-cell receptor (Signal 1) and CD28 costimulation (Signal 2). This leads to the selective inactivation of the NF-κB transcription factor, preventing the transcription of interleukin (IL)-2, interferon (IFN)-γ, and other activation markers [1] [3] [2].
  • Key Differentiator: Unlike CNIs, which inhibit both NF-κB and NFAT signaling pathways, this compound selectively inhibits NF-κB. This selective mechanism was found to preserve regulatory T-cell (Treg) function, a potential advantage over CNIs which can impair Tregs [1] [2].

The following diagram illustrates the distinct mechanism of this compound compared to a standard calcineurin inhibitor.

G cluster_Tcell T-Cell Activation Pathways TCR T-Cell Receptor (TCR) Engagement Calcineurin Calcineurin Activation TCR->Calcineurin PKC PKC Activation (α, β, θ isoforms) TCR->PKC NFAT NFAT Pathway Calcineurin->NFAT IL2 IL-2, IFN-γ Production & T-Cell Proliferation NFAT->IL2 NFkB NF-κB Pathway PKC->NFkB NFkB->IL2 CNI Calcineurin Inhibitor (e.g., Cyclosporine, Tacrolimus) CNI->Calcineurin Inhibits Sotra This compound (AEB071) PKC Inhibitor Sotra->PKC Inhibits

Clinical and Preclinical Application Data

Clinical trials primarily explored this compound in renal transplantation, often in combination with other immunosuppressants, with the goal of minimizing or eliminating CNI use due to their nephrotoxicity [4] [3].

Table 1: Summary of this compound Dosing and Exposure in Clinical Trials

Parameter Details Source
Clinical Phase Phase II (Development in transplantation discontinued) [3]
Typical Dosing 200 mg to 300 mg, twice daily (BID) [4]
Steady-State Trough (200 mg BID) ~600 ng/mL [4]
Steady-State Trough (300 mg BID) ~900 ng/mL [4]
Elimination Half-Life Average of 6 hours [4]

Table 2: Key Pharmacokinetic Drug-Drug Interactions this compound is primarily metabolized by CYP3A4 and is susceptible to interactions with other drugs that affect this enzyme system [4].

Interacting Drug Effect on this compound Exposure (AUC) Effect on Other Drug Exposure (AUC)
Ketoconazole (strong CYP3A4 inhibitor) Increased 4.6-fold Not reported
Cyclosporine Increased 1.8-fold Not reported
Everolimus No significant change Increased 1.2-fold
Tacrolimus No significant change Increased 2.0-fold

Table 3: Efficacy and Function Data from Preclinical and Clinical Studies

Model/Study Findings Implication
Rat Cardiac Allograft AEB071 monotherapy prolonged graft survival. Combination with low-dose tacrolimus further improved survival and reduced rejection grade. Supports CNI-minimization strategy [5].
Human Renal Transplant (ex vivo) Treg numbers correlated with higher this compound trough levels (r=0.68, P=0.03). Treg suppressive function remained intact. This compound may promote a more tolerant environment [1] [2].
In vitro Alloresponse Half maximal inhibitory concentration (IC₅₀) for alloactivated T-cell proliferation was 45 ng/mL (90 nM). Confirms potent inhibition of T-effector cells [1].
HCV/HBV In vitro Models No pro-viral effect was observed. High concentrations (near cytotoxicity) reduced viral replication. Suggests a viable option for HBV/HCV-infected recipients [6] [7].
Experimental Protocols for Research

Protocol 1: Ex Vivo Assessment of T-Cell Function in this compound-Treated Subjects This protocol is adapted from a clinical study on renal transplant recipients [1] [2].

  • Objective: To evaluate the impact of this compound treatment on the frequency and suppressive function of regulatory T cells (Tregs) and alloreactive T-effector cells.
  • Materials:
    • Heparinized blood samples from subjects pre- and post-treatment.
    • Ficoll-Paque for PBMC isolation.
    • MACS buffer and CD25-microbeads for Treg isolation.
    • Flow cytometry antibodies (e.g., CD4, CD25 [epitope B], CD127, FoxP3).
    • Culture media (RPMI-1640).
  • Methodology:
    • PBMC Isolation: Isolate PBMCs via density gradient centrifugation and cryopreserve in 10% DMSO.
    • Treg Isolation: Thaw PBMCs and isolate CD4+CD25high T cells using magnetic-activated cell sorting (MACS).
    • Flow Cytometry: Analyze Treg frequency using markers CD4, CD25 (non-competing clone), FoxP3, and CD127.
    • Mixed Lymphocyte Reaction (MLR):
      • Co-culture irradiated donor PBMCs (stimulators) with recipient PBMCs (responders).
      • To test Treg function, add isolated Tregs to a co-culture of T-effectors and stimulators.
      • Measure T-cell proliferation (e.g., via 3H-thymidine uptake) after 5-7 days.
  • Key Measurements:
    • Correlation between this compound trough levels and Treg frequency.
    • Percentage suppression of proliferation in MLR with/without added Tregs.

Protocol 2: In Vivo Efficacy in a Rat Cardiac Allograft Model This protocol is based on a study investigating this compound and tacrolimus combination therapy [5] [8].

  • Objective: To determine the efficacy of this compound, alone and in combination with tacrolimus, in preventing acute cardiac allograft rejection.
  • Animal Model: Heterotopic cardiac transplantation from Brown-Norway to Lewis rats.
  • Dosing Groups:
    • Group 1: Vehicle control.
    • Group 2: this compound monotherapy (e.g., 100 mg/kg twice daily).
    • Group 3: Tacrolimus monotherapy (e.g., 1.0 mg/kg/day).
    • Group 4: this compound (100 mg/kg BID) + low-dose Tacrolimus (e.g., 0.6 mg/kg/day).
  • Endpoint Assessment:
    • Graft Survival: Monitor heartbeats daily. Calculate mean survival time (MST).
    • Histology: Sacrifice a subset of recipients at Day 7 post-transplant. Grade rejection based on the intensity of inflammatory cell infiltration.
    • Toxicity: Measure serum transaminases, blood urea nitrogen (BUN), and creatinine to assess liver and kidney function.
  • Expected Outcome: Combination therapy should significantly prolong MST and lower rejection grades compared to monotherapy or control groups, without signs of toxicity.
Research Status and Considerations
  • Current Status: Development for transplantation has been discontinued following phase II trials that showed efficacy failure [3].
  • Ongoing Research: As of search results, clinical trials were ongoing in oncology for conditions like uveal melanoma and various lymphomas [9].
  • Key Research Findings:
    • Advantage: Its unique mechanism that spares Treg function is a significant point of interest for research into tolerance-permissive immunosuppression [1] [2].
    • Challenge: The primary hurdle was insufficient efficacy in preventing acute rejection in clinical trials when used in CNI-free or CNI-minimization regimens [3].

References

A Framework for Drug Interaction Study Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The core of a drug interaction study application note typically involves assessing a drug's potential to inhibit or induce metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. The following outlines a standard methodological approach for these studies.

Detailed Experimental Protocol: CYP Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) assay is a standard method to evaluate the inhibition potential of an investigational drug.

1. Objective To determine the IC₅₀ value of Sotrastaurin against major CYP enzymes (e.g., 3A4, 2C9, 2D6) in human liver microsomes (HLM) and classify its inhibition mechanism.

2. Materials & Reagents

  • Test System: Pooled human liver microsomes.
  • Substrates: CYP isoform-specific probe substrates (see Table 1).
  • Inhibitor: this compound.
  • Analytical Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

3. Procedure

  • Incubation Preparation: Prepare a series of this compound solutions at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).
  • Enzyme Reaction: In incubation tubes, mix HLM, a specific probe substrate, and a this compound concentration. Initiate the reaction by adding the cofactor NADPH.
  • Control Groups: Include a positive control (known potent inhibitor) and a negative control (without inhibitor).
  • Reaction Termination: Stop the reaction at predetermined times by adding an organic solvent like acetonitrile.
  • Metabolite Quantification: Use LC-MS/MS to measure the formation rate of the specific metabolite for each CYP enzyme.

4. Data Analysis

  • Plot the metabolite formation rate (as a percentage of the negative control activity) against the log of this compound concentration.
  • Fit the data to a nonlinear regression model to calculate the IC₅₀ value.
  • To determine reversible vs. time-dependent inhibition (TDI), pre-incubate this compound with NADPH-fortified HLM before adding the substrate. A significant shift in the IC₅₀ value suggests TDI.

The workflow for this key experiment can be visualized as follows:

G Start Prepare Reaction Mixtures A Add this compound (Serial Concentrations) Start->A B Add Human Liver Microsomes & Probe Substrate A->B C Initiate Reaction (Add NADPH Cofactor) B->C D Terminate Reaction (Add Acetonitrile) C->D E LC-MS/MS Analysis D->E F Quantify Metabolite Formation E->F G Calculate IC₅₀ Value F->G

Data Presentation and Interpretation

Once experimental data is obtained, it should be summarized clearly for review and decision-making.

Table 1: Example Structure for Presenting CYP Inhibition Results This table summarizes key quantitative data from the inhibition assays.

CYP Enzyme Probe Substrate This compound IC₅₀ (µM) Positive Control IC₅₀ (nM) Inhibition Mechanism
3A4 Midazolam / Testosterone [Result] Ketoconazole (5-10 nM) [e.g., Competitive]
2C9 Diclofenac [Result] Sulfaphenazole (0.3 µM) [e.g., Non-competitive]
2D6 Dextromethorphan [Result] Quinidine (0.1 µM) [e.g., Competitive]
2C19 (S)-Mephenytoin [Result] (-)-N3-Benzyl Nirmatrelvir (15 nM) [e.g., None]

Regulatory Interpretation and Next Steps:

  • Risk Assessment: The IC₅₀ values are compared to the projected maximum plasma concentration of this compound ([Cmax]). A standard metric is the [I]/IC₅₀ ratio.
    • [I]/IC₅₀ < 0.1: Low interaction risk.
    • 0.1 ≤ [I]/IC₅₀ < 1: Moderate risk; may require clinical evaluation.
    • [I]/IC₅₀ ≥ 1: High risk; likely requires a clinical drug interaction study.
  • Clinical Guidance: Based on the above, the application note should conclude with clear recommendations, such as:
    • "Contraindication with strong CYP3A4 inhibitors."
    • "Dose reduction required when co-administered with moderate CYP2C9 inhibitors."

Sotrastaurin drug interactions management

Author: Smolecule Technical Support Team. Date: February 2026

Sotrastaurin Drug Interaction Overview

This compound is primarily metabolized by the CYP3A4 enzyme [1]. Its interactions often involve this pathway, and co-administration can significantly alter drug exposure.

The table below summarizes key pharmacokinetic interactions identified from clinical studies:

Interacting Drug Effect on this compound Exposure Effect on Co-administered Drug Exposure Key Finding for Researchers
Cyclosporine (400 mg single dose) AUC increased by 1.8-fold [2] [1] No significant change in Cyclosporine AUC [2]. Cyclosporine inhibits drug transporters, increasing this compound absorption. Enhanced immunosuppressive effect on T-cell biomarkers observed [2].
Ketoconazole (strong CYP3A4 inhibitor) AUC increased by 4.6-fold [1] Data not available in search results. Represents a strong contraindication. Concomitant use should be avoided due to high risk of toxicity [1].
Tacrolimus (7 mg single dose) No significant change [3]. Tacrolimus AUC increased by 2.0-fold [1] [3]. This compound inhibits CYP3A4 or P-glycoprotein, increasing Tacrolimus exposure. Tacrolimus dosing must be reduced and levels monitored closely [3].
Everolimus Data not available in search results. AUC increased by 1.2-fold [1]. This compound may cause a mild increase in Everolimus exposure. Monitoring is recommended [1].

Frequently Asked Questions for Researchers

Q1: What is the core mechanism of action of this compound? this compound is a selective oral inhibitor of Protein Kinase C (PKC) isoforms, primarily PKC-α, PKC-β, and PKC-θ [4]. It blocks early T-cell activation by inhibiting the PKC-dependent signaling pathway. This action hinders the production of pro-inflammatory cytokines (e.g., IL-2, IFN-ɣ) and inhibits T-cell proliferation, providing an immunosuppressive effect [5] [3].

Q2: How should I manage the interaction between this compound and Tacrolimus in an experimental protocol? When co-administering:

  • Anticipate the interaction: this compound will approximately double the exposure to Tacrolimus [3].
  • Adjust the Tacrolimus dose: The protocol should include a provision to reduce the Tacrolimus starting dose by at least 50%.
  • Implement rigorous TDM: Use therapeutic drug monitoring (TDM) to measure Tacrolimus trough levels frequently and adjust the dose to maintain the target concentration range [3].

Q3: Are there any drugs that are absolutely contraindicated with this compound? Yes. Concomitant use with strong CYP3A4 inhibitors like ketoconazole is strongly discouraged. This combination led to a 4.6-fold increase in this compound exposure, posing a significant risk of concentration-dependent toxicities [1]. Similarly, strong CYP3A4 inducers (e.g., rifampin) may drastically reduce this compound levels, compromising its efficacy.

Visualizing Key Pathways and Workflows

The following diagrams illustrate this compound's mechanism and its metabolic interactions, which are crucial for experimental design.

sotrastaurin_mechanism This compound Inhibits PKC in T-Cell Activation TCR Engagement TCR Engagement PKC Activation PKC Activation TCR Engagement->PKC Activation Signal 1 NF-κB Pathway NF-κB Pathway PKC Activation->NF-κB Pathway Activates Transcription Factors Transcription Factors PKC Activation->Transcription Factors Activates (e.g., NFAT) IL-2 Gene Transcription IL-2 Gene Transcription Transcription Factors->IL-2 Gene Transcription Stimulates T-Cell Proliferation T-Cell Proliferation IL-2 Gene Transcription->T-Cell Proliferation This compound This compound This compound->PKC Activation Inhibits

sotrastaurin_metabolism This compound CYP3A4 Metabolic Interactions This compound This compound CYP3A4 Metabolism CYP3A4 Metabolism This compound->CYP3A4 Metabolism Substrate of Tacrolimus AUC Tacrolimus AUC This compound->Tacrolimus AUC Increases 2.0x This compound AUC This compound AUC CYP3A4 Metabolism->this compound AUC Decreases Strong CYP3A4 Inhibitors Strong CYP3A4 Inhibitors Strong CYP3A4 Inhibitors->CYP3A4 Metabolism Inhibits Toxicity Risk Toxicity Risk This compound AUC->Toxicity Risk Cyclosporine Cyclosporine Cyclosporine->this compound AUC Increases 1.8x

Experimental Protocol for Drug Interaction Studies

For researchers needing to characterize a novel drug interaction with this compound, here is a foundational protocol:

1. Study Design:

  • A randomized, open-label, multiple-dose, crossover study in a healthy subject or pre-clinical model population is standard [2] [3].

2. Dosing and Administration:

  • Test Sequence: Subjects are randomized to receive, in different periods:
    • (A) this compound alone.
    • (B) The investigational drug alone.
    • (C) this compound and the investigational drug concomitantly.
  • Dose Selection: Use clinically relevant doses. This compound has been studied at 100 mg to 400 mg as a single dose [2] [3].

3. Pharmacokinetic (PK) Sampling:

  • Collect serial blood samples over 24-72 hours post-dose (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours).
  • Analyze this compound and co-administered drug concentrations using a validated method (e.g., LC-MS/MS) [1].

4. Pharmacodynamic (PD) Biomarker Assessment:

  • Collect blood samples at baseline and at multiple timepoints post-dose.
  • Stimulate samples ex vivo and measure biomarkers of T-cell activation and proliferation [2] [3]:
    • Cytokine Production: Quantify IL-2 and TNF-producing T-cells via flow cytometry.
    • Gene Expression: Measure IL-2 mRNA levels using RT-qPCR.
    • Proliferation: Assess via thymidine uptake assay.

5. Data Analysis:

  • Calculate PK parameters (AUC, C~max~, t~max~, t~1/2~).
  • Perform bioequivalence-style analysis for the geometric mean ratio (GMR) of AUC and C~max~ with 90% confidence intervals.
  • Compare PD biomarker inhibition between treatment arms.

References

Sotrastaurin ketoconazole interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Sotrastaurin-Ketoconazole Interaction Overview

The core of this interaction is pharmacokinetic: ketoconazole, a strong CYP3A4 inhibitor, dramatically increases the systemic exposure of this compound, which is primarily metabolized by the CYP3A4 enzyme [1] [2] [3].

The table below summarizes the quantitative changes observed when a single 50 mg dose of this compound was co-administered with ketoconazole (200 mg twice daily) compared to this compound administered alone [1] [2].

Pharmacokinetic Parameter This compound Alone (Mean ± SD) This compound + Ketoconazole (Mean ± SD) Fold Change (90% CI)
Cmax (ng·mL⁻¹) 285 ± 128 678 ± 189 2.5-fold increase (2.2, 2.9)
AUC (ng·mL⁻¹·h) 1666 ± 808 7378 ± 3011 4.6-fold increase (4.1, 5.2)
Half-life (h) 5.9 ± 1.7 10.6 ± 2.5 ~2-fold increase

Additionally, the area under the curve (AUC) for the active metabolite, N-desmethyl-sotrastaurin, was increased by 6.8-fold [2]. This magnified exposure significantly raises the risk of this compound-related adverse effects.

Experimental Protocol & Methodology

The following details are based on the pivotal clinical drug interaction study [2].

1. Study Design

  • Type: Open-label, two-period, single-sequence crossover study.
  • Subjects: 18 healthy subjects who completed the study.

2. Dosing & Administration

  • Period 1 (Reference): A single oral 50 mg dose of this compound was administered after a 10-hour fast.
  • Washout: A 14-day inter-treatment phase followed.
  • Period 2 (Test): Subjects received ketoconazole 200 mg orally every 12 hours for 6 days. A single 50 mg dose of this compound was co-administered on the fourth day (Day 18) of ketoconazole dosing.

3. Pharmacokinetic Blood Sampling Blood samples for this compound and N-desmethyl-sotrastaurin analysis were collected pre-dose and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 16, 24, 36, and 48 hours post-dose.

4. Bioanalytical Methods

  • This compound & Metabolite: Analyzed from whole blood using a validated liquid chromatography method with tandem mass spectrometry (LC-MS/MS). The lower limit of quantification was 3 ng/mL for both.
  • Ketoconazole: Plasma concentrations were determined by reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet detection.

The workflow of the interaction and the study design can be visualized as follows:

This compound This compound (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Primary Route Ketoconazole Ketoconazole (Strong CYP3A4 Inhibitor) Ketoconazole->CYP3A4 Inhibits Exposure Increased this compound Systemic Exposure Ketoconazole->Exposure Results in Metabolism Metabolism & Clearance CYP3A4->Metabolism Metabolism->Exposure

Frequently Asked Questions (FAQs)

Q1: What is the clinical recommendation for managing this interaction? A: The study authors concluded that a compensatory reduction in the dose of this compound is warranted when it must be co-administered with strong CYP3A4 inhibitors like ketoconazole [1] [2]. The exact dose reduction should be determined based on therapeutic drug monitoring and efficacy endpoints, given the 4.6-fold increase in exposure.

Q2: Does this interaction affect other immunosuppressants? A: Yes. Ketoconazole is known to significantly interact with many immunosuppressants that are CYP3A4 substrates. For example, it increases the AUC of sirolimus (rapamycin) by approximately 10-fold and substantially increases the exposure of tacrolimus and cyclosporine [4] [5]. This is a well-characterized class effect.

Q3: Is topical ketoconazole expected to cause this interaction? A: Topical ketoconazole formulations (creams, shampoos) are minimally absorbed systemically [6] [7]. Therefore, they are not expected to significantly inhibit CYP3A4 or alter this compound pharmacokinetics. This interaction is specific to orally administered ketoconazole.

Q4: What is the mechanism of action of this compound? A: this compound is an investigational immunosuppressant that blocks early T-lymphocyte activation by selectively inhibiting protein kinase C (PKC) isoforms, a mechanism distinct from calcineurin inhibitors [3] [8].

Key Considerations for Researchers

  • Safety Monitoring: In a clinical context, closely monitor for this compound-related adverse events—such as gastrointestinal disorders and tachycardia—when co-administering with strong CYP3A inhibitors [8].
  • Development Status: Note that the clinical development of this compound for transplant rejection appears to have been halted due to higher incidences of efficacy failure and adverse events in phase II trials compared to standard therapies [8].

References

Sotrastaurin cyclosporine coadministration guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What is the primary pharmacokinetic interaction between sotrastaurin and cyclosporine? When co-administered, cyclosporine significantly increases the exposure to this compound, while this compound does not meaningfully alter cyclosporine's pharmacokinetics [1] [2]. One study found that a single high dose of cyclosporine (400 mg) increased the area under the concentration-time curve (AUC) of a 100 mg this compound dose by 1.8-fold [1]. This interaction is attributed to cyclosporine's inhibition of CYP3A4, the primary enzyme responsible for metabolizing this compound [2].

Q2: Does the combination provide enhanced immunosuppressive effects? Yes, preclinical and clinical studies indicate that the combination produces a significantly greater inhibition of T-cell activation and proliferation compared to either drug alone [1] [3]. This synergistic effect allows for effective immunosuppression even at lower, potentially less toxic, doses of both drugs [3].

Q3: Are there specific biomarker responses I should monitor in experiments? The combination therapy enhances inhibition across several key biomarkers of T-cell function. The table below summarizes the quantitative biomarker inhibition from a clinical study comparing this compound alone to its combination with high-dose cyclosporine [1]:

Biomarker This compound Alone This compound + High-Dose Cyclosporine Enhancement of Inhibition
Cytokine-producing T-cells Baseline 31% greater inhibition [1] +31% [1]
IL-2 mRNA levels Baseline 13% greater inhibition [1] +13% [1]
Thymidine uptake (Proliferation) Baseline 37% greater inhibition [1] +37% [1]

Q4: How do the mechanisms of action of these drugs differ? The two drugs work through distinct but complementary pathways to inhibit T-cell activation, as illustrated below.

G TCR T-Cell Receptor (TCR) Activation PKC Protein Kinase C (PKC) TCR->PKC 1. Activates NFAT Transcription Factor (NFAT) TCR->NFAT 3. Calcium-dependent Pathway IL2 IL-2 Production & T-Cell Proliferation PKC->IL2 2. Promotes NFAT->IL2 4. Promotes Sot This compound (PKC Inhibitor) Sot->PKC Inhibits CsA Cyclosporine (Calcineurin Inhibitor) CsA->NFAT Inhibits

Diagram: Complementary Immunosuppression Mechanisms. This compound inhibits Protein Kinase C (PKC), blocking calcium-independent pathways. Cyclosporine inhibits calcineurin, preventing NFAT activation and blocking calcium-dependent pathways. Together, they synergistically suppress T-cell activation [4] [5].

Experimental Protocol & Workflow

For researchers designing in vitro or ex vivo studies to investigate this drug combination, the following workflow outlines key experimental stages based on published methodologies [4] [1] [5].

G cluster_1 1. Study Design & Setup cluster_2 2. Sample Collection & Analysis cluster_3 3. Endpoint Assessment A Define Treatment Groups: - Vehicle Control - this compound alone - Cyclosporine alone - Combination therapy B Select Doses: - this compound: 100 mg (clinical single dose) - Cyclosporine: 100 mg & 400 mg (low/high) A->B C Pharmacokinetic (PK) Sampling: - Collect blood samples over time - Measure drug concentrations (LC-MS/MS) B->C D Pharmacodynamic (PD) Sampling: - Isolate lymphocytes - Stimulate cells ex vivo C->D E Biomarker Analysis: - Cytokine production (IL-2, TNF-α) - IL-2 mRNA levels - Lymphocyte proliferation D->E

Diagram: Experimental Workflow for Drug Interaction Study. LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry. This workflow summarizes the key stages from a clinical drug interaction study in healthy subjects [4] [1].

Detailed Methodologies for Key Assays
  • Lymphocyte Proliferation (Thymidine Uptake): Isolate peripheral blood mononuclear cells (PBMCs) from whole blood. Stimulate cells using a calcium-dependent pathway activator (e.g., phytohemagglutinin) in the presence of the drugs. Add [3H]-thymidine to cultures for the final 8-24 hours of a 3-5 day incubation. Measure incorporated radioactivity using a scintillation counter; results are expressed as percentage inhibition from baseline proliferation in control samples [4] [1].
  • Cytokine Production: Stimulate PBMCs via calcium-independent pathways (e.g., phorbol myristate acetate) for 4-24 hours in the presence of drugs. Use intracellular cytokine staining with fluorochrome-conjugated antibodies against IL-2 and TNF-α, followed by flow cytometry analysis. Report the percentage of cytokine-producing T-cells and the percentage inhibition compared to control [4] [1].
  • IL-2 Messenger RNA Quantification: Isulate RNA from stimulated PBMCs. Perform reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) using primers specific for the IL-2 gene. Normalize data to a housekeeping gene (e.g., GAPDH) and express as percentage inhibition of IL-2 mRNA levels relative to vehicle-treated controls [4] [1].

Important Considerations for Researchers

  • Clinical Translation: While the combination is highly effective in preclinical models [3], its use in humans must account for the pharmacokinetic interaction. Dosing regimens in patients require careful titration and therapeutic drug monitoring of both agents [2].
  • Regulatory T-Cells (Tregs): A key finding is that this compound, unlike calcineurin inhibitors, appears to preserve the function of regulatory T-cells (Tregs) [5]. This is a critical distinction for understanding the potential long-term immunologic effects of this combination.

References

optimizing Sotrastaurin therapeutic drug monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Quantifying Sotrastaurin

A validated Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) method is the standard technique for the simultaneous quantification of this compound and its active metabolite, N-desmethyl-sotrastaurin (AEE800), in human blood [1].

The table below summarizes the key parameters of this validated method:

Parameter Specification
Analytical Technique Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [1]
Analytes This compound (AEB071) and N-desmethyl-sotrastaurin (AEE800) [1]
Biological Matrix Human blood (validated with K3EDTA; cross-validated with Li-Heparin and Na-Heparin) [1]
Linear Range 3.00 ng/mL to 1200 ng/mL [1]
Lower Limit of Quantification (LLOQ) 3.00 ng/mL [1]
Chromatographic Column RP C18 [1]
Mobile Phase 2mM ammonium acetate in water (pH 4.5): methanol: acetonitrile (25:15:60 v/v) [1]
Flow Rate 1 mL/min [1]
Detection Mass spectrometer with electrospray ionization (ESI) in positive ion mode [1]
Sample Volume 300 µL [1]
Runtime 3.5 min [1]

This workflow visualizes the complete analytical process:

G start Start: Human Blood Sample sp1 Sample Preparation start->sp1 300 µL sp2 Liquid Chromatography (RP C18 Column) sp1->sp2 Extracted Analytes sp3 Mass Spectrometry (ESI+ MRM Mode) sp2->sp3 Separation sp4 Data Analysis & Quantification sp3->sp4 Detection end End: Result Report sp4->end

Clinical Pharmacology & Key Considerations

Understanding the drug's pharmacokinetic profile is essential for interpreting concentration data.

Property Description
Mechanism of Action Potent and reversible inhibitor of Protein Kinase C (PKC) isoforms, primarily PKC-θ, PKC-α, and PKC-β [2].
Primary Metabolic Pathway Hepatic, primarily via CYP3A4 [3] [2].
Active Metabolite N-desmethyl-sotrastaurin (AEE800); exposure is less than 5% of the parent drug [3].
Elimination Half-life Averages 6 hours [3] [2].

| Key Drug Interactions | This compound as Perpetrator: Increases exposure of tacrolimus (2-fold) [3] [2]. This compound as Victim: Exposure increased by cyclosporine (1.8-fold) and ketoconazole (4.6-fold) [3] [2]. | | Food Effect | Administer consistently with or without food to avoid fluctuations in exposure [2]. |

Research Applications & Clinical Context

Recent research has explored this compound in new areas, though with mixed results.

  • Oncology Research: A Phase Ib trial investigated this compound combined with the MEK inhibitor binimetinib for metastatic uveal melanoma. The combination was feasible but showed limited clinical activity and substantial gastrointestinal toxicity, halting further development for this indication [4].
  • Transplant Immunology (Historical Context): Early-phase trials evaluated this compound for preventing organ transplant rejection. While initial regimens showed efficacy, subsequent studies encountered issues, including higher rates of acute rejection compared to standard therapies, leading to the discontinuation of its development for this use [5] [6] [2].
  • Autoimmune Diseases (Historical Context): this compound was also studied for conditions like psoriasis and ulcerative colitis, but its development for these indications has been discontinued [6] [2].

The following diagram illustrates the primary molecular pathway targeted by this compound and the basis for its combination therapy in oncology research:

G GNAQ GNAQ/GNA11 Mutation PKC PKC Activation GNAQ->PKC MEK MEK Activation PKC->MEK Prolif Cell Proliferation & Tumor Survival MEK->Prolif Sot This compound (PKC Inhibitor) Sot->PKC Inhibits Bin Binimetinib (MEK Inhibitor) Bin->MEK Inhibits

Frequently Asked Questions for Researchers

Q1: What is the most critical step in sample preparation for this LC-MS/MS method? The method uses a simple protein precipitation or direct injection approach. The critical factor is ensuring the use of the correct anticoagulant. The method was specifically validated for K3EDTA and cross-validated with Li-Heparin and Na-Heparin [1]. Using an unvalidated anticoagulant may affect results.

Q2: Does the active metabolite, N-desmethyl-sotrastaurin, require separate monitoring? While the metabolite is active, its blood concentrations are consistently low (less than 5% of the parent drug's exposure) [3]. For most research purposes, monitoring the parent drug this compound is considered sufficient, as its concentration drives the primary pharmacological effect.

Q3: What are the major factors that can cause variability in this compound blood concentrations? The primary sources of variability are:

  • Drug Interactions: Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers can drastically alter this compound levels [3] [2].
  • Food: The drug's absorption is affected by food. The most important practice is to administer it consistently in relation to meals (either always with food or always in a fasted state) in preclinical or clinical studies to maintain stable exposure [2].

References

Sotrastaurin metabolite quantification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Sotrastaurin Pharmacokinetics & Metabolite Data

The table below summarizes key quantitative data from clinical studies, which is essential for understanding expected concentration ranges and the presence of its major metabolite.

Parameter Details and Values
Recommended Monotherapy Dose 700 mg BID or 250 mg TID (total 1400 mg/day or 750 mg/day) [1] [2]
Steady-State Blood Concentrations ~600 ng/mL (200 mg BID); ~900 ng/mL (300 mg BID) [3]
Active Metabolite N-desmethyl-sotrastaurin [3]
Metabolite Exposure <5% of parent this compound exposure [3]
Half-Life ~6 hours [3]
Primary Metabolic Pathway CYP3A4 [3]
Analytical Method (Cited in Clinical Trials) Validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) [4] [3]

Troubleshooting Guide & FAQs

Here are common experimental challenges and their solutions, based on the search results and analytical best practices.

FAQ 1: What are the expected concentration ranges for this compound and its major metabolite, and how can I address low metabolite signal?

  • Challenge: The active metabolite N-desmethyl-sotrastaurin is present at very low levels (<5% of parent exposure), making accurate quantification difficult [3].
  • Troubleshooting Steps:
    • Confirm Method Sensitivity: Verify that your LC-MS/MS method's Lower Limit of Quantification (LLOQ) is sufficiently low. Clinical trials used an LLOQ of 3.0 ng/mL for this compound [4].
    • Optimize Sample Preparation: Concentrate your sample or use a larger plasma/serum injection volume to increase the absolute amount of metabolite introduced into the mass spectrometer.
    • Chromatographic Optimization: Improve the chromatographic separation to minimize ion suppression and enhance the signal-to-noise ratio specifically for the metabolite peak.

FAQ 2: How do I manage suspected drug-drug interactions that affect this compound or metabolite levels?

  • Challenge: this compound is primarily metabolized by CYP3A4, and its pharmacokinetics can be influenced by co-administered drugs [3].
  • Troubleshooting Steps:
    • Review Co-medications: Check if the subject is taking any strong CYP3A4 inhibitors (e.g., ketoconazole, which can increase this compound exposure 4.6-fold) or inducers [3].
    • Monitor Concentration Shifts: If an interaction is suspected, closely monitor the trough concentrations (Ctrough) of both this compound and its metabolite. In clinical settings, steady-state concentrations were correlated with dosing [3].
    • Adjust Methodology if Necessary: Significant changes in expected concentrations may require you to dilute samples into the calibrated range or re-optimize the assay's dynamic range.

FAQ 3: What are the critical steps for a robust LC-MS/MS protocol based on methods used in clinical trials?

  • Challenge: Establishing a reliable, reproducible quantification method.
  • Experimental Protocol:
    • Sample Collection: Collect blood into appropriate anti-coagulant tubes (e.g., sodium heparin). Centrifuge to separate plasma and store at -80°C [4].
    • Sample Preparation: Use protein precipitation with a solvent like acetonitrile or methanol. Consider further purification or concentration if analyzing the low-level metabolite.
    • LC-MS/MS Analysis:
      • Chromatography: Employ a reverse-phase C18 column. Use a mobile phase gradient of water and acetonitrile, both modified with 0.1% formic acid, to achieve optimal separation.
      • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for highest specificity. Monitor specific transitions for this compound and its N-desmethyl metabolite.
    • Validation: Ensure the method is fully validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines (e.g., FDA/EMA).

Metabolic Pathway & Experimental Workflow

The following diagram illustrates the metabolic pathway of this compound and the core workflow for its quantification, integrating key information from the search results.

cluster_workflow Quantification Workflow Parent Parent Metabolite N-desmethyl-sotrastaurin (Exposure <5% of parent) Parent->Metabolite CYP3A4 Metabolism Step1 1. Sample Collection (Plasma) Parent->Step1 Metabolite->Step1 Step2 2. Sample Prep (Protein Precipitation) Step1->Step2 Step3 3. LC Separation (Reverse-Phase C18) Step2->Step3 Step4 4. MS/MS Detection (MRM Mode) Step3->Step4 Step5 5. Data Analysis (LLOQ: 3.0 ng/mL) Step4->Step5

Key Technical Considerations

For your technical support center, please note:

  • Focus on Parent Drug: Given the low exposure of the N-desmethyl metabolite, most clinical pharmacokinetic assessments have primarily relied on monitoring the parent this compound concentration [3].
  • Assay Cross-Validation: If you are using an assay from a different platform, cross-validate it with the established LC-MS/MS method, as this was the primary technique used in pivotal clinical studies [4] [3].
  • Stability is Key: While not explicitly detailed in the results, proper and consistent sample handling (quick processing, storage at -80°C) is critical for obtaining reliable quantification data for both the parent drug and its metabolite.

References

Sotrastaurin inter-day precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Sotrastaurin Analytical Performance Data

The table below summarizes the key validation parameters for a published LC-MS/MS method used to simultaneously quantify this compound and its metabolite, N-desmethyl-sotrastaurin (AEE800), in human blood [1].

Parameter Details & Performance Data
Analyte Names This compound (AEB071) and N-desmethyl-sotrastaurin (AEE800) [1]

| Reported Inter-day Precision | Expressed as %RSD (Relative Standard Deviation):

  • This compound: Ranged from 1.8% to 5.2%
  • N-desmethyl-sotrastaurin: Ranged from 2.7% to 3.9% [1] | | Reported Inter-day Accuracy | Expressed as % Bias:
  • This compound: Ranged from 0.4% to -4.4%
  • N-desmethyl-sotrastaurin: Ranged from 2.3% to -1.6% [1] | | Calibration Range | 3 ng/mL to 1200 ng/mL for both analytes [1] | | Lower Limit of Quantification (LLOQ) | 3.00 ng/mL (using a sample volume of 300 µL) [1] | | Sample Prep & Extraction | The overall mean recovery was 115.9% for this compound and 110.4% for its metabolite [1]. | | Chromatographic Runtime | 3.5 minutes [1] |

Detailed Experimental Protocol

This section outlines the specific methodology used to generate the precision data above, providing a proven protocol for your researchers.

Method Overview

A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of this compound and N-desmethyl-sotrastaurin in human blood according to FDA bioanalytical method validation guidelines [1].

Materials and Instrumentation
  • Chromatographic System: High-performance liquid chromatography system.
  • Column: Reverse-phase C18 column, maintained at 40±3.0 °C [1].
  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode. Detection was performed using Multiple Reaction Monitoring (MRM) [1].
Chromatographic Conditions
  • Mobile Phase: A mixture of 2mM ammonium acetate in water (pH 4.5) : methanol : acetonitrile in a ratio of 25:15:60 (v/v) [1].
  • Flow Rate: 1 mL/min [1].
  • Injection Volume: The method used a 300 µL sample volume for processing [1].
Sample Preparation Procedure

The sample preparation procedure used in this method is not detailed in the abstract. However, the high recovery rates (over 110%) suggest a highly efficient extraction technique was employed [1]. Researchers should develop and validate their own sample preparation protocol (e.g., protein precipitation or liquid-liquid extraction) to ensure compatibility with their specific instrumentation and desired precision.

Troubleshooting Inter-day Precision

Inter-day precision, which measures the consistency of results across different days, is critical for a reliable method. Here are key factors to investigate if your precision is sub-optimal:

  • Internal Standard Calibration: Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for day-to-day variations in sample preparation, injection volume, and instrument response. The validated method used this approach [1].
  • Sample Preparation Consistency: Ensure all extraction steps (vortexing, centrifugation, solvent evaporation) are performed with consistent timing and technique across days. Automated liquid handlers can significantly improve reproducibility.
  • Mobile Phase and Column Freshness: Prepare fresh mobile phases daily from high-quality solvents to prevent composition drift or microbial growth. A column's performance can degrade over time; ensure it is properly maintained and within its lifespan.
  • Instrument Performance Qualification: Before a validation run, perform system suitability tests to verify that the LC-MS/MS system meets predefined criteria for sensitivity, peak shape, and retention time stability.

Experimental Workflow Diagram

The following diagram visualizes the key stages of the LC-MS/MS method development and validation process for this compound analysis.

Start Method Development A Chromatographic Setup Start->A B Sample Preparation A->B C Mass Spectrometry Setup B->C D Method Validation C->D E Precision & Accuracy D->E F Apply to Study E->F

References

Sotrastaurin blood sample handling specifications

Author: Smolecule Technical Support Team. Date: February 2026

Sample Handling & Analytical Specifications

The table below summarizes the core parameters for handling Sotrastaurin blood samples and its active metabolite, based on a validated LC-MS/MS method [1].

Parameter Specification for this compound and N-desmethyl-sotrastaurin
Sample Matrix Human blood [1]
Validated Anticoagulant K3EDTA (cross-validated with Li-Heparin and Na-Heparin) [1]
Sample Volume 0.300 mL [1]
Analytical Range 3.00 ng/mL (LLOQ) to 1200 ng/mL [1]
Key Sample Processing Step Extraction from whole blood with tert-butyl methyl ether under alkaline conditions [2]
Storage of Chemical -20°C (powder) or -80°C (in solvent) [3]

Therapeutic Context & Pharmacokinetic Data

To help you contextualize the analytical data within clinical and preclinical studies, here are key pharmacokinetic parameters and target concentrations for this compound.

Parameter Details / Values
Clinical Trough Levels ~600 ng/mL (200 mg dose) to ~900 ng/mL (300 mg dose) at steady-state [4].
In Vitro IC₅₀ 45 ng/mL (90 nM) for inhibition of alloactivated T-cell proliferation [5].
Elimination Half-life Averages 6 hours (can be prolonged by drug interactions) [4] [2].
Active Metabolite N-desmethyl-sotrastaurin (blood levels <5% of parent drug) [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments involving this compound blood level analysis and functional testing.

LC-MS/MS Analysis of this compound in Blood

This protocol is adapted from the validated method for quantifying this compound and N-desmethyl-sotrastaurin in human blood [1].

  • Chemicals and Reagents: this compound and N-desmethyl-sotrastaurin reference standards, and their stable isotope-labeled internal standards (e.g., [¹³CD₃]-Sotrastaurin and [D₈]-N-desmethyl-sotrastaurin) [1].
  • Sample Preparation:
    • Aliquoting: Pipette 300 µL of human blood sample into a tube [1].
    • Internal Standard Addition: Add the appropriate stable isotope-labeled internal standards to the sample [1].
    • Extraction: Add tert-butyl methyl ether to the sample under alkaline conditions (e.g., with an ammonia solution). Vortex mix to extract the analytes [2].
    • Centrifugation: Centrifuge the sample to separate the organic layer.
    • Evaporation: Transfer the organic (upper) layer and evaporate it to dryness under a gentle stream of nitrogen or air.
    • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS injection, typically a mixture of methanol and water [1] [2].
  • LC-MS/MS Conditions:
    • Chromatography: Utilize a reversed-phase C18 column. The mobile phase often consists of a gradient of methanol or acetonitrile and water, both containing a volatile additive like formic acid or ammonium acetate to aid ionization [1].
    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Detection is via multiple reaction monitoring (MRM). Specific transitions for this compound are m/z 439.2 → 336.2, and for its metabolite, m/z 425.2 → 336.2 [1].
Ex Vivo Functional Assay (Mixed Lymphocyte Reaction - MLR)

This protocol assesses the biological activity of this compound using patient blood samples, which is crucial for connecting drug levels to pharmacological effect [5].

  • Sample Collection: Collect whole blood from patients or volunteers in heparinized tubes [5].
  • PBMC Isolation:
    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.
    • Wash the isolated PBMCs and freeze them in a cryopreservation medium containing 10% DMSO. Store at -140°C or in liquid nitrogen vapor until analysis [5].
  • MLR Setup:
    • Thaw PBMCs and isolate CD4⁺CD25ʰⁱᵍʰ T cells (Tregs) and CD25ˡᵒʷ T effector cells (Teffs) using magnetic-activated cell sorting (MACS).
    • Co-culture the responder cells (Teffs) with irradiated allogeneic stimulator cells in the presence or absence of the isolated Tregs.
    • The assay can be set up using cells from patients treated with this compound ex vivo, or by adding this compound in vitro (e.g., 50 ng/mL) to cells from healthy donors to establish dose-response curves [5].
  • Readout: Measure T cell proliferation after several days of culture, typically using ³H-thymidine incorporation or a modern alternative like CFSE dilution. The suppressive function of Tregs is calculated based on the percentage reduction in Teff proliferation [5].

Troubleshooting Guides & FAQs

Q1: Our LC-MS/MS analysis for this compound shows high background noise. What could be the cause?

  • A: High background noise can severely compromise detection limits. Ensure you are using the highest purity water, solvents, and buffers available for mobile phase preparation. Contaminants in these reagents are a common source of noise [6].

Q2: We are observing unexpected this compound blood concentrations in a clinical study. What is a key pharmacokinetic interaction to investigate?

  • A: this compound is primarily metabolized by CYP3A4. Coadministration with strong CYP3A4 inhibitors like ketoconazole can increase this compound exposure (AUC) by 4.6-fold and nearly double its half-life. Conversely, inducers of CYP3A4 would be expected to significantly decrease this compound concentrations. Always screen for concomitant medications that affect this enzyme [2].

Q3: Does the choice of anticoagulant in blood collection tubes matter for this compound analysis?

  • A: Yes. The validated bioanalytical method specifies K3EDTA as the anticoagulant. While it has been cross-validated with Li-Heparin and Na-Heparin, K3EDTA is the recommended and best-characterized choice to ensure analytical accuracy and precision [1].

Q4: How should I store the this compound reference standard?

  • A: The this compound powder should be stored at -20°C. If the compound is already dissolved in a solvent, it is recommended to store the solution at -80°C for maximum stability [3].

Experimental Workflow Diagrams

The following diagram illustrates the key steps involved in processing and analyzing blood samples for this compound.

Start Start: Blood Sample Collection Step1 Add to K3EDTA Tube Start->Step1 Step2 Add Internal Standard Step1->Step2 Step3 Liquid-Liquid Extraction (t-butyl methyl ether) Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Reconstitute in LC-MS/MS Mobile Phase Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 End Data Acquisition & Quantification Step6->End

This diagram outlines the core workflow for assessing the functional immunosuppressive effect of this compound.

A Collect Blood in Heparinized Tube B Isolate PBMCs (Ficoll-Paque) A->B C Freeze in 10% DMSO (Store at -140°C) B->C D Thaw & Isolate T cells (MACS) C->D E Set Up MLR (Tregs + Teffs) D->E F Measure T-cell Proliferation E->F G Calculate Treg Suppression % F->G

References

Sotrastaurin method sensitivity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Core Method Specifications for Sensitivity

The foundational method for Sotrastaurin and its metabolite, N-desmethyl-sotrastaurin, in human blood demonstrates several high-sensitivity parameters that your experiments can use as a benchmark [1].

Parameter Specification for this compound
Analytical Technique Liquid Chromatography / Tandem Mass Spectrometry (LC-MS/MS)
Lower Limit of Quantification (LLOQ) 3.00 ng/mL [1]
Sample Volume 300 µL [1]
Quantification Range 3 ng/mL to 1200 ng/mL [1]
Chromatographic Runtime 3.5 min [1]
Absolute Recovery (Mean) 115.9% (this compound), 110.4% (N-desmethyl-sotrastaurin) [1]
Inter-day Precision (CV%) 1.8% to 5.2% (this compound) [1]
Inter-day Bias (%) 0.4% to -4.4% (this compound) [1]

This method's high recovery rate is a significant advantage, indicating minimal analyte loss during sample preparation and contributing to its excellent sensitivity.

Experimental Protocol: LC-MS/MS Quantification

Here is the detailed methodology for the simultaneous quantification of this compound and its metabolite as validated in the source material [1]. You can use this protocol as a reference for your own work.

  • Chromatography

    • Column: Reversed-Phase (RP) C18
    • Column Temperature: 40 ± 3°C
    • Mobile Phase: 2mM Ammonium Acetate in water (pH 4.5) : Methanol : Acetonitrile (25:15:60, v/v)
    • Flow Rate: 1 mL/min
  • Mass Spectrometry

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode
    • Detection: Multiple Reaction Monitoring (MRM)
  • Sample Preparation & Validation

    • The method was validated using K3-EDTA as the specific anticoagulant and was also cross-validated using Li-Heparin and Na-Heparin [1].
    • Specificity was confirmed by ensuring that the apparent peak area in zero samples (blank blood) was ≤ 20% of the mean peak area at the LLOQ [1].

Troubleshooting Common Scenarios

Here are solutions to some frequently encountered issues, based on the established method and related research.

Issue Possible Cause Solution / Recommendation
Low Recovery / Sensitivity Inefficient extraction from the blood matrix. Adopt the proven sample preparation procedure from the validated method, which achieves over 110% recovery [1].
Inconsistent Results Use of different anticoagulants. Standardize sample collection using K3-EDTA tubes, as the method was specifically validated for this type [1].
Unexpected In-Vitro Activity This compound potency in cell-based assays. In in vitro functional studies, the half-maximal inhibitory concentration (IC50) for inhibiting alloactivated T-cell proliferation was found to be 45 ng/mL (90 nM) [2]. Use this as a reference for active concentrations.

Key Considerations for Your Research

  • Clinical Correlation: For context in transplantation or autoimmune disease research, note that in clinical trials, higher trough levels of this compound correlated with stable regulatory T-cell numbers (r=0.68) in patients [2].
  • Drug Combinations: If your research involves combination therapies, be aware that this compound is known to increase the exposure (AUC) of co-administered drugs like tacrolimus, which may require dose adjustment [3].

Workflow for Sensitivity Enhancement

The diagram below outlines a logical workflow for diagnosing and addressing sensitivity issues in your this compound assay.

Start Start: Low Sensitivity Step1 Check Sample Prep Volume Start->Step1 Step2 Verify LC Conditions Step1->Step2 Uses 300 µL Step3 Confirm MS/MS MRM Transitions Step2->Step3 Mobile Phase: 2mM NH4Ac:MeOH:ACN (25:15:60) Step4 Review Anticoagulant Step3->Step4 ESI+, MRM mode Step5 Cross-Validate Method Step4->Step5 Use K3-EDTA Success Sensitivity Enhanced Step5->Success Compare to benchmark: LLOQ = 3 ng/mL

References

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is Sotrastaurin's primary mechanism of action? this compound is a selective pan-protein kinase C (PKC) inhibitor. It blocks early T-cell activation through a calcineurin-independent pathway, preventing the immune response that leads to organ rejection [1] [2].

  • What was the main efficacy concern in clinical trials? A Phase II trial in renal transplant recipients was terminated early because the this compound regimen showed a significantly higher rate of efficacy failure (25.7% vs. 4.5%) and biopsy-proven acute rejection (23.6% vs. 4.5%) compared to a tacrolimus-based control regimen [1].

  • Does this compound have any pro-viral effects on Hepatitis B or C? Preclinical virological assays indicate that this compound has no pro-viral effect on the replication cycles of Hepatitis B (HBV) or Hepatitis C (HCV). At high concentrations, a reduction in viral replication was observed, likely due to cytotoxic or anti-proliferative effects rather than direct antiviral activity [2].

  • What are the most common adverse events associated with this compound? Gastrointestinal disorders are the most frequently reported adverse events. In one clinical study, they occurred in 88.9% of patients in the this compound group compared to 63.6% in the control group, and in some cases led to discontinuation of the study medication [1].

  • Are there any other safety concerns? Beyond gastrointestinal issues, research into this compound's effects on other cell types has shown that it can inhibit the formation and function of osteoclasts (bone-resorbing cells) by suppressing key signaling pathways, which may be relevant for long-term bone health management [3].

Data Summary from Key Research

Table 1: Efficacy and Renal Function Outcomes from a Phase II Renal Transplant Trial [1]

Parameter This compound + MPA + Steroids Regimen Tacrolimus-based Control Regimen
Composite Efficacy Failure* at Month 3 25.7% 4.5%
Treated Biopsy-Proven Acute Rejection (BPAR) 23.6% 4.5%
Median eGFR (MDRD) at Month 3 (mL/min/1.73 m²) 59.0 ± 22.3 49.5 ± 17.7

\Composite endpoint included treated BPAR, graft loss, death, or lost to follow-up.*

Table 2: Common Adverse Events and Management Insights [1] [2] [3]

Category Observed Effect / Complication Management / Interpretation for Researchers
Efficacy Higher incidence of acute rejection in renal transplantation. Consider combination with other immunosuppressants; not suitable as a standalone CNI replacement in this context.
Gastrointestinal High frequency of GI disorders (diarrhea, nausea). Monitor subjects closely; may require symptomatic treatment or dose adjustment.
Renal Function Improved estimated glomerular filtration rate (eGFR). Highlights a potential benefit of this CNI-free regimen, as it avoids CNI-related nephrotoxicity.
Virological Safety No stimulation of HBV or HCV replication. Supports evaluation in transplant recipients with viral hepatitis; no additional antiviral concerns.
Cellular Effects Inhibition of osteoclast formation and bone resorption. Suggests potential off-target effects on bone metabolism; monitor bone density in long-term studies.

Experimental Protocols for Key Assays

For researchers investigating this compound's effects, here are detailed methodologies from key studies.

1. Protocol: Assessing Impact on HCV and HBV Replication In Vitro [2]

  • Objective: To determine the direct, non-immune mediated effects of this compound on the entire viral replication cycle of HBV and HCV.
  • Cell Lines:
    • Huh-7.5: Highly HCV-susceptible human hepatoma cell line.
    • HepaRG: Human hepatoma cell line capable of supporting HBV infection (requires DMSO-induced differentiation).
  • Virus/Reporters:
    • HCV: Use cell-culture-grown HCV particles (HCVcc) derived from chimeric genomes (e.g., Jc1-Luc, H77/JFH1) that encode luciferase as a sensitive reporter for viral genome replication.
    • HBV: Generate HBV virions from a Tet-regulated producer cell line (e.g., HepAD38). Concentrate and purify virus from supernatant.
  • Procedure:
    • Seed cells in appropriate plates and allow to adhere.
    • Treat cells with a range of this compound concentrations (e.g., from low nM to high µM, including concentrations close to cytotoxic levels) or a vehicle control (DMSO).
    • Infect cells with HCVcc or HBV.
    • Measure Outcomes:
      • Genome Replication: For HCV, lyse cells and measure luciferase activity 48-72 hours post-infection.
      • Virus Production: Collect supernatant and titrate on naive cells to quantify infectious virus yield.
      • Cell Viability: Perform in parallel using assays like LIVE/DEAD staining, LDH release, or CCK-8 to distinguish antiviral effects from cytotoxicity.
  • Key Controls: Include positive (e.g., known antiviral) and negative (DMSO) controls. All luciferase and viability assays should be performed in duplicate or quadruplicate.

2. Protocol: Evaluating Anti-Osteoclastic Effects In Vitro [3]

  • Objective: To investigate the dose- and time-dependent effects of this compound on osteoclast formation and bone resorptive function.
  • Cell Source: Primary murine bone marrow-derived macrophages (BMMs) isolated from the femurs and tibias of C57BL/6 mice.
  • Osteoclast Differentiation:
    • Seed BMMs in a 96-well plate with complete α-MEM medium supplemented with 30 ng/mL M-CSF for 24 hours.
    • Stimulate cells with 100 ng/mL RANKL to induce osteoclast formation.
    • For dose-dependence: Co-treat with increasing concentrations of this compound (e.g., 1.5625, 3.125, 6.25 µM) for 6 days.
    • For time-dependence: Treat with a fixed concentration (e.g., 6.25 µM) during different stages of differentiation (early: day 0-2; middle: day 2-4; late: day 4-6).
  • Outcome Measures:
    • Osteoclast Formation: Fix and stain cells for Tartrate-Resistant Acid Phosphatase (TRAP) after 6 days. Count multinucleated (>3 nuclei) TRAP-positive cells as osteoclasts.
    • Bone Resorption: Culture mature osteoclasts on bovine bone discs. Use scanning electron microscopy or histomorphometry to quantify resorption pit areas.
    • Mechanistic Signaling: Analyze key signaling pathways (p38, ERK, JNK) and transcription factors (c-Fos, c-Jun, NFATc1) via western blotting, particularly at early time points after RANKL stimulation.
  • Key Controls: RANKL-only treated cells serve as the positive control for maximal osteoclastogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate this compound's mechanism and a typical experimental workflow based on the cited research.

G APCCell Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APCCell->TCR Alloantigen Presentation CD28 CD28 Co-stimulation APCCell->CD28 PKCAct PKC Activation TCR->PKCAct CD28->PKCAct NFkBP1 NF-κB Pathway & Other Pathways PKCAct->NFkBP1 IL2Trans IL-2 Transcription & T-Cell Activation NFkBP1->IL2Trans This compound This compound (AEB071) This compound->PKCAct Inhibition

Diagram 1: this compound's mechanism of action as a PKC inhibitor blocks early T-cell activation. This compound inhibits PKC activation, which is a key signaling node downstream of the T-cell receptor (TCR) and CD28 co-stimulation. This blockade prevents the activation of downstream pathways like NF-κB, ultimately suppressing interleukin-2 (IL-2) production and T-cell activation, which are critical in transplant rejection [1] [2].

G Start Initiate Research Project SOP Develop Standard Operating Procedures (SOPs) Start->SOP CellPrep Cell Preparation (e.g., BMMs, Huh-7.5) SOP->CellPrep DrugTreat Drug Treatment (this compound Dose Curve) CellPrep->DrugTreat Assay Apply Specific Assay (e.g., Luciferase, TRAP Stain) DrugTreat->Assay DataCollect Data Collection & Analysis Assay->DataCollect Interpret Result Interpretation & Troubleshooting DataCollect->Interpret

Diagram 2: Generic experimental workflow for this compound research. This flowchart outlines a standardized approach for conducting experiments, from initial setup using Standard Operating Procedures (SOPs) to final data interpretation, ensuring reproducibility and reliability in research findings [4] [5].

References

Sotrastaurin versus tacrolimus mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Pharmacokinetics at a Glance

Feature Sotrastaurin (AEB071) Tacrolimus (FK506, Prograf)
Drug Status Investigational; development discontinued for transplantation [1] Approved; widely used in clinical practice [2]
Molecular Target Protein Kinase C (PKC) isoforms α, β, and θ [3] [1] FK506 Binding Protein (FKBP-12) [2] [4]
Primary Mechanism of Action Inhibits early T-cell activation by blocking PKC-dependent signaling pathways, preventing NF-κB translocation and IL-2 production [5] [1] Inhibits T-cell activation by forming a complex that blocks calcineurin, preventing NFAT dephosphorylation and translocation, thereby suppressing IL-2 transcription [2] [6] [7]
Key Pathway Inhibited Calcium-independent pathway [8] Calcium-dependent pathway [8] [6]
Main Metabolic Enzyme CYP3A4 [9] CYP3A4 and CYP3A5 [2] [4]
Elimination Half-life ~6 hours [9] ~12 hours (highly variable, 4-41 hours) [4]

Supporting Experimental Data

The effects of these mechanisms are demonstrated in experimental studies. The table below summarizes key quantitative findings from clinical and ex vivo research.

Experimental Context Key Findings on this compound Key Findings on Tacrolimus
Clinical PK Study (Healthy Subjects) [8] Increased Tacrolimus AUC by 2.0-fold (90% CI: 1.8-2.1). Inhibited IL-2 & TNF production via calcium-independent pathway by 75% ± 22%. When co-administered with this compound, its AUC was significantly increased. Alone, it decreased lymphocyte proliferation by 76% ± 11%.
Ex Vivo MLR (Patient Samples) [5] IC₅₀ to inhibit alloactivated T-cell proliferation was 45 ng/mL (90 nM). Treg numbers correlated with higher trough levels (r=0.68, p=0.03). (For context) Calcineurin inhibitors like Neoral are noted to negatively affect Treg expansion and function [5].
Phase II Trial (Renal Transplant) [5] Treg function remained intact; suppression of anti-donor response was 67% at month 6, comparable to pre-transplantation (82%). Not applicable for direct comparison in this specific trial.
Combination Therapy [8] With Tacrolimus, decreased lymphocyte proliferation by 96% ± 2%, suggesting potentially enhanced immunosuppressive activity. With this compound, decreased lymphocyte proliferation by 96% ± 2%, suggesting potentially enhanced immunosuppressive activity.

Detailed Experimental Protocols

To help understand how these data were generated, here are the methodologies from the key studies cited.

  • Drug Interaction & Biomarker Study [8]: This randomized controlled trial in 18 healthy subjects involved administering single oral doses of this compound (400 mg), tacrolimus (7 mg), and the combination. Key methodologies included:

    • Pharmacokinetic Analysis: Blood levels of each drug were measured to determine the area under the concentration-time curve (AUC).
    • Lymphocyte Activation Assay: T cells were activated via calcium-independent pathways, and the production of interleukin-2 (IL-2) and tumor necrosis factor (TNF) was quantified.
    • Lymphocyte Proliferation Assay: Lymphocyte proliferation was induced via calcium-dependent pathways and measured.
  • Ex Vivo Mixed Lymphocyte Reaction (MLR) & Treg Analysis [5]: This study used samples from a randomized trial in de novo kidney transplant recipients.

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples using Ficoll-Paque density gradient centrifugation. Regulatory T cells (Tregs) were isolated using CD25-microbeads and magnetic-activated cell sorting (MACS).
    • Mixed Lymphocyte Reaction (MLR): The isolated Tregs and responder/effector T cells (Teff) were co-cultured with donor cells to simulate an immune response. Proliferation was measured to assess the suppressive function of Tregs.
    • Flow Cytometry: Cells were stained with monoclonal antibodies (e.g., for CD3, CD4, CD25, FoxP3) and analyzed on a flow cytometer to determine cell populations and Treg frequency.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms through which this compound and Tacrolimus inhibit T-cell activation.

Key Comparative Insights for Professionals

  • Complementary Mechanisms: The distinct targets (PKC vs. Calcineurin) suggest the potential for synergistic immunosuppression, as evidenced by the 96% inhibition of lymphocyte proliferation when combined [8].
  • Differentiation in T-cell Regulation: A critical difference lies in their effect on regulatory T cells (Tregs). This compound appears to preserve Treg function and number, which is a potential advantage over calcineurin inhibitors like Tacrolimus and Cyclosporine, which can negatively impact Tregs [5].
  • Clinical Development Status: Despite its novel mechanism, clinical development of this compound for transplantation has been discontinued due to efficacy failures in Phase II trials [1]. Tacrolimus remains a standard-of-care immunosuppressant.
  • Significant Drug-Drug Interaction: this compound is a moderate inhibitor of CYP3A4, increasing Tacrolimus exposure (AUC) by two-fold. This necessitates careful dose adjustment and therapeutic drug monitoring if these drugs were to be used together [8] [9].

References

Sotrastaurin efficacy comparison traditional immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Traditional Immunosuppressants

The following tables summarize efficacy and safety data for traditional immunosuppressants from recent clinical studies. This can provide a benchmark for future comparisons with Sotrastaurin.

Table 1: Efficacy and Safety in Systemic Lupus Erythematosus (SLE) [1] [2]

Immunosuppressant Complete Remission vs. CYC (Odds Ratio, 95% CI) Efficacy vs. MMF/AZA Key Safety Findings
Tacrolimus (TAC) 1.83 (1.33 - 2.51) (Superior) Comparable to MMF and AZA [1] ↓ Infection rate vs. MMF; ↓ Leukopenia vs. AZA [1]
Mycophenolate Mofetil (MMF) Not Directly Reported Baseline Comparator [1] Higher infection rate vs. TAC [1]
Cyclophosphamide (CYC) Baseline Comparator Inferior to TAC for complete remission [1] Infection rate similar to TAC [1]
Azathioprine (AZA) Not Directly Reported Comparable to TAC [1] ↑ Leukopenia vs. TAC [1]

Table 2: Efficacy in Autoimmune Hepatitis (AIH) and Kidney Transplantation [3] [4] [5]

Condition Therapy Comparison Primary Outcome Result
Autoimmune Hepatitis (AIH) MMF vs. AZA Biochemical Remission (BR) Rate MMF: 88.57% vs. AZA: 53.64% (OR: 7.91) [3]
Kidney Transplant Low-dose CNI + SRL + MPA vs. Standard-dose CNI + MPA Renal Function (eGFR at 12 months) Significantly higher eGFR with low-dose CNI + SRL regimen [4] [5]
Kidney Transplant Low-dose CNI + SRL + MPA vs. Standard-dose CNI + MPA Acute Rejection Rate Comparable, with a lower trend for SRL regimen [4]

Experimental Methodologies in Immunosuppressant Research

For your guide to be reproducible, here are the core methodologies commonly used in the clinical trials cited above.

  • Study Designs for Efficacy and Safety:

    • Randomized Controlled Trials (RCTs): Patients are randomly assigned to receive either the investigational drug or a control treatment (e.g., another active drug or placebo). This is the gold standard for comparing efficacy and safety [1] [6].
    • Cohort Studies: Researchers observe and analyze data from groups of patients who are already receiving different treatments in a real-world setting [1] [2].
  • Key Clinical Endpoints Measured:

    • Disease-Specific Indices: For SLE, the SLE Disease Activity Index (SLEDAI) is used to quantify disease activity [1] [2].
    • Remission Rates: Defined as Complete Remission (CR) or Partial Remission (PR) based on predefined criteria for symptom and biomarker improvement [1] [3].
    • Laboratory Biomarkers: Measures like serum creatinine, estimated glomerular filtration rate (eGFR), and albumin levels are tracked to assess organ function and treatment response [1] [4].
    • Adverse Events (AEs): All unwanted side effects are systematically recorded and categorized, with special attention to serious infections and hematological toxicities like leukopenia [1] [3].
  • Statistical Analysis:

    • Meta-Analysis: Results from multiple independent studies are pooled and re-analyzed to provide higher statistical power and more robust conclusions. This often uses a random-effects model to account for variability between studies [1] [7].
    • Effect Size Calculation: For binary outcomes (e.g., remission yes/no), Odds Ratios (OR) with 95% Confidence Intervals (CI) are calculated. An OR greater than 1 indicates a higher odds of the event with the first treatment listed [1] [3].

Immunosuppressant Signaling Pathways

The diagram below illustrates the cellular targets of major immunosuppressant classes, which is crucial for understanding their mechanisms of action.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_drugs Drug Inhibition TCR T-Cell Receptor (TCR) Activation Calcineurin Calcineurin TCR->Calcineurin Ca²⁺ Influx CD28 CD28 Co-stimulation mTOR mTOR CD28->mTOR PI3K/Akt Pathway IL2 IL-2 Gene Transcription Cytokine Cytokine Production (e.g., IL-2) IL2->Cytokine Stimulates TCellProliferation T-Cell Proliferation & Immune Response Cytokine->TCellProliferation CellCycle Cell Cycle Progression CellCycle->TCellProliferation NFAT NFAT (Inactive) Calcineurin->NFAT Dephosphorylates NFAT_p NFAT (Active) NFAT->NFAT_p NFAT_p->IL2 Nuclear Translocation mTOR->CellCycle Promotes S1PR S1P Receptor S1PR->TCellProliferation Modulates TAC_CsA Tacrolimus (TAC) Cyclosporine (CsA) TAC_CsA->Calcineurin Inhibits SRL Sirolimus (SRL) SRL->mTOR Inhibits MMF Mycophenolate (MMF) MMF->Cytokine Inhibits Purine Synthesis Fingolimod Fingolimod Fingolimod->S1PR Agonist Lymphocyte Sequestration

This diagram maps the mechanism of action for several major immunosuppressant drug classes:

  • Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine): Block T-cell activation by preventing the nuclear translocation of NFAT, a key transcription factor for interleukin-2 (IL-2) [8].
  • mTOR Inhibitors (e.g., Sirolimus): Block cytokine-driven T-cell proliferation by inhibiting a critical kinase in the cell cycle pathway [8].
  • IMDH Inhibitors (e.g., Mycophenolate): Inhibit the de novo pathway of purine synthesis, which is crucial for lymphocyte proliferation, thereby suppressing the immune response [8] [9].
  • S1P Receptor Modulators (e.g., Fingolimod): Sequester lymphocytes in lymph nodes, preventing them from reaching sites of inflammation. While not a focus of the provided studies, it is included as a key modern mechanism for context.

References

Sotrastaurin everolimus pharmacokinetic interaction

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Interaction Data

The table below summarizes key pharmacokinetic parameters from a clinical study on single-dose coadministration [1].

Parameter Sotrastaurin (100 mg) Monotherapy This compound + Everolimus (2 mg) Ratio (90% CI) Clinical Assessment
C~max~ (ng/mL) 638 ± 295 539 ± 211 0.87 (0.76 - 1.00) Not clinically relevant
Total AUC (ng·h/mL) 3660 ± 1853 3630 ± 2006 1.00 (0.88 - 1.13) Not altered

|

Parameter Everolimus (2 mg) Monotherapy Everolimus + this compound (100 mg) Ratio (90% CI) Clinical Assessment
C~max~ (ng/mL) 15 ± 6 16 ± 6 1.15 (0.99 - 1.33) Not clinically relevant
Total AUC (ng·h/mL) 114 ± 50 137 ± 56 1.20 (1.05 - 1.37) 20% increase

Additional context from a review indicates that at steady-state (200-300 mg twice daily), this compound can increase the AUC of everolimus by 1.2-fold and the AUC of tacrolimus by two-fold. This compound's own exposure is increased 4.6-fold by the strong CYP3A4 inhibitor ketoconazole [2].

Experimental Protocol for Key Study

The data in the table above was generated by the following clinical study, which provides a model for investigating such drug-drug interactions [1]:

  • Study Design: A randomized, three-period, crossover study.
  • Subjects: 18 healthy participants.
  • Interventions: Subjects received single oral doses of the following treatments in different sequences:
    • 100 mg this compound alone.
    • 2 mg everolimus alone.
    • The combination of 100 mg this compound and 2 mg everolimus.
  • Data Collection: Clinical and pharmacokinetic data were collected for up to 5 days after each drug administration. Pharmacokinetic parameters, including maximum blood concentration (C~max~) and total area under the concentration-time curve (AUC), were calculated.

Mechanisms and Clinical Relevance of Interactions

The following diagram illustrates the shared metabolic pathway that is the basis for the pharmacokinetic interaction between this compound and everolimus.

interaction_mechanism CYP3A4 CYP3A4 Enzyme Metabolism Oxidative Metabolism CYP3A4->Metabolism Catalyzes This compound This compound This compound->CYP3A4 Substrate & Inhibitor Everolimus Everolimus Everolimus->CYP3A4 Substrate & Inhibitor

The potential interaction arises because both drugs are substrates and inhibitors of the CYP3A4 enzyme in the liver, which is responsible for their metabolism [1]. When administered together, they compete for this metabolic pathway, leading to the observed changes in systemic exposure (AUC).

  • For this compound: Everolimus did not cause a clinically relevant change in this compound's exposure [1].
  • For everolimus: this compound caused a 20% increase in everolimus AUC. The study authors noted that a higher, steady-state dose of this compound (as used in clinical trials, e.g., 200-300 mg twice daily) might lead to a greater increase in everolimus blood levels [1] [2].

Important Considerations for Researchers

  • Clinical Translation: The available interaction data is from a single-dose study in healthy subjects. The pharmacokinetics and magnitude of interaction may differ in patient populations (e.g., transplant recipients or oncology patients) receiving multiple doses and concomitant medications [3].
  • Therapeutic Drug Monitoring (TDM): While TDM is standard for everolimus in transplantation to manage interactions and avoid toxicity [4] [3], it is not routinely established in oncology, though research supports its potential benefit [3].
  • Missing Pathway Detail: The search results describe the general mechanism of action for each drug (this compound inhibits Protein Kinase C; everolimus inhibits mTOR) but do not provide a combined signaling pathway that would allow for the creation of a detailed pharmacodynamic diagram [2] [5].

References

Sotrastaurin safety profile comparison other PKC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Sotrastaurin Safety and Tolerability in Clinical Trials

The most detailed safety profile for this compound comes from a Phase Ib study where it was combined with Alpelisib (a PI3Kα inhibitor) in patients with metastatic uveal melanoma [1].

  • Adverse Events: In this study, 86% of patients experienced a treatment-related adverse event (AE) of any grade, while 29% experienced a Grade 3 treatment-related AE. No Grade 4 or 5 treatment-related AEs were reported [1].
  • Maximum Tolerated Dose (MTD): The study identified the MTD as This compound 200 mg twice daily and Alpelisib 350 mg once daily [1].
  • Common Side Effects: A separate source, which appears to be promotional in nature, states that this compound is associated with "fewer adverse effects compared to traditional immunosuppressants" in autoimmune disease management, though it does not provide specific data [2].

Comparison with Other PKC Inhibitors

Available comparisons with other PKC inhibitors are not based on direct clinical trial data but on reviews and scientific publications.

The table below summarizes the available information on how this compound compares with another PKC inhibitor, Darovasertib:

Inhibitor Reported Safety and Tolerability Profile Reported Efficacy Source of Comparison
This compound Tolerable in combination with Alpelisib; specific safety profile established in a Phase Ib trial [1]. Modest clinical activity as monotherapy in metastatic uveal melanoma [1] [3]. Clinical Trial & Review Article
Darovasertib "Better tolerability and safety profile" than this compound [3]. "Significantly more potent" in inhibiting PKC proteins than this compound and Enzastaurin [3]. Review Article

Another PKC inhibitor, Midostaurin, is an ATP-competitive inhibitor that also affects multiple kinases. Its clinical trials have shown "significant toxicities," which is a common challenge for less selective PKC inhibitors [4].

Experimental Data and Protocols

For researchers, understanding the methodology behind the safety data is crucial. Here is a summary of the experimental design from the key this compound + Alpelisib study [1]:

  • Study Design: Phase Ib, open-label, multicenter, single-arm study.
  • Primary Objective: To determine the Maximum Tolerated Dose (MTD) of the combination.
  • Dosing: Patients received escalating oral doses of this compound (100–400 mg twice daily) and Alpelisib (200–350 mg once daily) on a continuous 28-day cycle.
  • Dose-Limiting Toxicity (DLT) Definition: Toxicity was graded using NCI Common Terminology Criteria for Adverse Events (CTCAE v.4.0). DLTs were defined as specific treatment-related Grade 3 or higher toxicities occurring within the first 28-day cycle, such as non-hematological toxicities (e.g., nausea, vomiting), hematological toxicities (e.g., neutropenia), and others like confirmed hyperglycemia.
  • MTD Determination: A standard "3 + 3" study design was used. The MTD was identified as the dose level at which fewer than 33% of patients experienced a DLT.

PKC Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by this compound in the context of uveal melanoma, which underpins its therapeutic strategy.

G GNAQ_GNA11 GNAQ/GNA11 Mutation PLC Activation of Phospholipase C GNAQ_GNA11->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC PKC Activation (Conventional & Novel) DAG->PKC MAPK_PI3K Activation of MAPK & PI3K pathways PKC->MAPK_PI3K Tumor_Growth Cell Proliferation & Tumor Survival MAPK_PI3K->Tumor_Growth This compound This compound (AEB071) PKC Inhibitor This compound->PKC Inhibits Alpelisib Alpelisib PI3Kα Inhibitor Alpelisib->MAPK_PI3K Inhibits

Research Implications and Future Directions

The available data suggests that while this compound has a manageable safety profile in combinations, its clinical efficacy as a single agent may be limited [1] [3]. The development of more potent and selective PKC inhibitors like Darovasertib, which reportedly has a better safety profile, represents a significant direction in the field [3].

It is important to note that many ATP-competitive PKC inhibitors have faced challenges in clinical trials due to a lack of significant clinical benefits and the inherent difficulty of designing selective inhibitors, given the high structural similarity among PKC isoforms [4].

References

Comprehensive Comparative Analysis of Sotrastaurin and Alternative Agents for Lymphocyte Proliferation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lymphocyte Proliferation Signaling Pathways

The regulation of lymphocyte proliferation represents a cornerstone of immunology research with significant implications for transplantation medicine, autoimmune disease treatment, and oncology. Lymphocyte activation and proliferation are controlled by an intricate network of intracellular signaling pathways that integrate signals from surface receptors, ultimately determining immune response magnitude and duration. Key pathways include the Protein Kinase C (PKC) pathway, the Phosphoinositide 3-Kinase (PI3K) pathway, and the mammalian Target of Rapamycin (mTOR) pathway, each offering distinct molecular targets for pharmacological intervention. Understanding the comparative effectiveness of agents targeting these pathways provides critical insights for researchers and drug development professionals seeking to develop more selective and potent immunosuppressive therapies.

This comprehensive analysis objectively compares the novel PKC inhibitor sotrastaurin against established and emerging alternatives, presenting structured experimental data, detailed methodological protocols, and visual representations of signaling pathways to facilitate direct comparison. The focus extends beyond mere efficacy metrics to encompass mechanisms of action, effects on lymphocyte subpopulations, and clinical relevance, thereby providing a multifaceted resource for scientific decision-making.

This compound: Mechanism and Experimental Efficacy Data

PKC Inhibition Mechanism

This compound represents a selective protein kinase C inhibitor that targets key isoforms (PKCα, PKCβ, and PKCθ) critically involved in T-cell receptor signaling downstream activation. Unlike calcineurin inhibitors that impact multiple signaling pathways, this compound specifically inhibits the PKC-NF-κB signaling axis, thereby blocking early T-cell activation events. The drug prevents PKC translocation and subsequent activation of transcription factor NF-κB, which directly regulates the expression of multiple T-cell activation genes including interleukin-2, interferon-γ, and FoxP3 [1]. This targeted mechanism preserves certain regulatory functions while effectively inhibiting alloactivated T-cell responses, representing a potentially advantageous selectivity profile compared to broader immunosuppressants.

Table 1: this compound Lymphocyte Proliferation Inhibition Profile

Experimental Model IC₅₀ Value Key Findings Treg Cell Impact Study Reference
Mixed lymphocyte reaction (in vitro) 45 ng/ml (90 nM) Potent inhibition of alloactivated T-cell proliferation No significant functional impairment (35% vs 47% suppression, P=0.33) [1]
Renal transplant patients (ex vivo) Trough levels correlated with Treg stability (r=0.68, P=0.03) Treg numbers remained stable post-transplantation STAT-5 phosphorylation remained intact [1] [2]
Phase II clinical trial N/A Initial efficacy with tacrolimus, inadequate with MPA conversion Maintained functional anti-donor response (67% suppression at month 6) [3]
Efficacy in Experimental Models

This compound demonstrates potent dose-dependent inhibition of lymphocyte proliferation across multiple experimental systems. In mixed lymphocyte reaction assays using samples from healthy volunteers, this compound achieved half-maximal inhibition (IC₅₀) at 45 ng/ml (equivalent to 90 nM), indicating strong potency against alloactivated T-cell proliferation [1]. Notably, at a concentration of 50 ng/ml, the compound effectively suppressed T effector cell responses while preserving regulatory T-cell function, with Tregs maintaining their suppressive capacity (35% inhibition with this compound versus 47% without drug, P=0.33) [1]. This preservation of Treg function represents a significant differentiation from calcineurin inhibitors like cyclosporine and tacrolimus, which are known to adversely affect Treg populations.

In renal transplant recipients, higher this compound trough levels significantly correlated with increased Treg numbers (r=0.68, P=0.03), suggesting a potentially favorable impact on immunoregulatory circuits [1]. Furthermore, ex vivo analysis demonstrated that Tregs from this compound-treated patients maintained strong anti-donor responses in MLR, suppressing proliferation by 67% at month 6 compared to 82% pretransplantation [2]. This functional preservation occurred alongside effective inhibition of overall alloreactivity, indicating the compound's unique capacity to discriminate between effector and regulatory arms of the immune response.

G TCR T Cell Receptor Activation PKC PKC Isoforms (α, β, θ) TCR->PKC NFkB NF-κB Activation PKC->NFkB IL2_IFNg IL-2, IFN-γ Production NFkB->IL2_IFNg FoxP3 FoxP3 Transcription NFkB->FoxP3 Proliferation T-cell Proliferation IL2_IFNg->Proliferation Treg Regulatory T-cell Function FoxP3->Treg This compound This compound This compound->PKC Inhibits

Figure 1: this compound Mechanism of Action - this compound selectively inhibits key PKC isoforms in the TCR signaling pathway, effectively blocking NF-κB activation and subsequent pro-inflammatory cytokine production and T-cell proliferation, while preserving regulatory T-cell function through maintained FoxP3 transcription.

Comparative Agents and Alternative Mechanisms

mTOR Inhibitors

mTOR inhibitors represent a well-established class of immunosuppressive agents with distinct mechanisms from this compound. Compounds such as rapamycin, everolimus, and temsirolimus form complexes with FKBP12 that directly inhibit mTORC1, a critical regulator of cell growth and proliferation. This inhibition disproportionately affects the translation of 5'TOP mRNAs encoding components of the translational machinery and key cell cycle regulators, ultimately leading to G1 cell cycle arrest in lymphocytes [4]. Unlike this compound's upstream targeting of PKC signaling, mTOR inhibitors act farther downstream, converging multiple signaling inputs to regulate lymphocyte proliferation.

Experimental data demonstrate that mTOR inhibition affects both lymphocyte proliferation and neural stem cell differentiation, highlighting the pathway's broad regulatory role [5]. In human T-leukemic cell lines and primary lymphocytes, rapamycin concentrations as low as 2.5 μM significantly inhibit proliferation, with related compounds temsirolimus and everolimus showing activity at nanomolar concentrations (5 nM and 10 nM, respectively) [4]. The non-protein-coding RNA GAS5 has been identified as a key mediator of mTOR inhibition effects, with its transcripts upregulated during growth arrest and after rapamycin treatment. RNA interference studies confirming that GAS5 down-regulation protects T cells from mTOR antagonist-induced proliferation inhibition [4].

PI3K Inhibitors

PI3K inhibitors target a family of lipid kinases crucial for lymphocyte activation, metabolism, and survival. The class I PI3K isoforms (α, β, δ, and γ) differentially contribute to lymphocyte biology, with p110δ and p110γ playing particularly important roles in leukocyte signaling. Research demonstrates that pan-PI3K inhibition typically achieves more potent anti-proliferative effects compared to isoform-selective approaches. In T-cell acute lymphoblastic leukemia models, pan-inhibitors BKM-120 and ZSTK-474 exhibited IC₅₀ values ranging from 1.05-2.34 μM and 0.99-3.39 μM, respectively, while isoform-selective inhibitors showed markedly reduced potency [6].

Table 2: Comparative Lymphocyte Proliferation Inhibition by Mechanism Class

Inhibitor Class Representative Agents Molecular Target Typical IC₅₀ Values Cellular Selectivity
PKC Inhibitors This compound PKCα, β, θ isoforms 45 ng/ml (90 nM) [1] Selective for activated T-cells, preserves Treg function
mTOR Inhibitors Rapamycin, Everolimus, Temsirolimus mTORC1 complex 2.5 μM (rapamycin) [4] Broad antiproliferative effects, cell cycle-dependent
PI3K Pan-inhibitors BKM-120, ZSTK-474 All class I PI3K isoforms 1.05-3.39 μM [6] Cytotoxic across lymphocyte populations
PI3Kδ/γ Dual Inhibitors Duvelisib, IPI-145 p110δ and p110γ isoforms Variable by cell type (Loucy cells: 0.096 μM PIK-90) [6] B-cell and microenvironment targeting
PI3Kδ Selective Idelalisib, Umbralisib p110δ subunit Ineffective as monotherapy in T-ALL [6] Primarily B-cell selective

The dual p110γ/δ inhibitor duvelisib has demonstrated particular efficacy in B-cell malignancies, with research showing enhanced activity compared to isoform-selective agents. In mantle cell lymphoma models, duvelisib more effectively blocked proliferation of primary MCL cells and cell lines than PI3Kδ-selective (idelalisib) or PI3Kγ-selective (CZC24832) inhibitors [7]. This enhanced efficacy stems from simultaneous targeting of malignant B-cell intrinsic signaling (through PI3Kδ inhibition) and microenvironmental support (through PI3Kγ inhibition in accessory cells) [7]. Similarly, in chronic lymphocytic leukemia, PI3K inhibitors show clinical activity, though toxicity profiles vary considerably among agents [8].

G BCR BCR/TCR Activation PI3K PI3K Activation BCR->PI3K PIP2 PIP₂ PI3K->PIP2 phosphorylates PIP3 PIP₃ PIP2->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Activation AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif PI3Ki PI3K Inhibitors PI3Ki->PI3K Inhibits mTORi mTOR Inhibitors mTORi->mTOR Inhibits PKCi PKC Inhibitors PKCi->BCR Upstream Inhibition

Figure 2: Comparative Signaling Pathways and Inhibition Sites - Different classes of lymphocyte proliferation inhibitors target distinct nodes in interconnected signaling networks. PKC inhibitors like this compound act proximally to receptor activation, while PI3K and mTOR inhibitors target intermediate and distal pathway components, respectively.

Experimental Protocols and Methodologies

Key Assays for Lymphocyte Proliferation Assessment

Robust evaluation of lymphocyte proliferation inhibition requires standardized methodologies that enable direct comparison across experimental systems. The mixed lymphocyte reaction represents a cornerstone assay for assessing alloreactive T-cell responses. In studies of this compound, PBMCs were isolated from heparinized blood samples by density gradient centrifugation using Ficoll-Paque, followed by cryopreservation in 10% DMSO until analysis [1]. For MLR assays, CD4+CD25high T-cells were isolated using magnetic-activated cell sorting with CD25-microbeads, while the untouched residual fraction served as responder/effector populations [1]. Proliferation was typically quantified using BrdU incorporation assays or CFSE dilution approaches, with inhibition calculated relative to untreated control conditions.

Flow cytometric analysis provides essential complementary data on lymphocyte subpopulations and activation states. Studies evaluating this compound employed eight-color flow cytometry using directly conjugated monoclonal antibodies against CD3, CD4, CD8, CD25, CD127, and FoxP3, with samples measured on a FACS Canto II instrument [1]. For intracellular FoxP3 staining, cells were typically fixed, permeabilized, and then stained with anti-FoxP3 antibodies using commercially available kits. Phospho-specific flow cytometry enabled assessment of STAT-5 phosphorylation status in Treg populations after drug exposure, providing insights into preserved signaling pathways [1].

Cellular Viability and Functional Assays

Beyond proliferation metrics, comprehensive profiling of immunomodulatory agents requires assessment of cell viability and specific immune functions. The MTT assay represents a widely used approach for quantifying metabolic activity and cellular viability, employed extensively in PI3K inhibitor studies [6]. This colorimetric method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing indirect quantification of viable cells.

For functional assessment of regulatory T-cells, suppression assays are essential. In this compound studies, Treg suppressive capacity was evaluated by co-culturing CD4+CD25high T-cells with responder T-cells at various ratios (e.g., 1:5) in the presence of stimulation, then measuring proliferation of responder cells [1]. Preservation of Treg function despite effective inhibition of effector T-cell responses represents a key differentiation observed with this compound but not with many broader immunosuppressants. Additional specialized assays include transwell migration systems for evaluating chemotaxis in response to PI3K inhibition [7] and cell cycle analysis using propidium iodide staining to determine phase distribution in mTOR inhibitor studies [5].

Clinical Implications and Research Applications

The experimental data comprehensively demonstrate that This compound exhibits a distinctive immunomodulatory profile, effectively controlling pathogenic T-cell responses while preserving regulatory T-cell function. This selective inhibition pattern offers potential clinical advantages in settings where maintenance of immunoregulatory circuits is desirable, such as transplantation and autoimmune disease. However, Phase II clinical trials in renal transplantation revealed important limitations, as initial this compound + tacrolimus regimens showed efficacy but conversion to this compound + MPA resulted in unacceptably high composite efficacy failure rates (44.8% with standard-exposure and 34.1% with reduced-exposure tacrolimus) [3]. These results underscore the importance of appropriate combination regimens when developing this compound-based immunosuppressive protocols.

For researchers considering these agents in specific experimental systems, the mechanistic distinctions between inhibitor classes inform appropriate application. This compound's PKCθ selectivity makes it particularly suitable for studies focusing on TCR-mediated activation without disrupting alternative signaling pathways. In contrast, mTOR inhibitors may be preferable for investigations of integrated growth factor and nutrient signaling, while PI3K inhibitors offer utility in both B-cell and T-cell malignancy models, with isoform selectivity determining cellular specificity. The emerging understanding of kinase inhibitor effects on tumor microenvironment additionally supports strategic application of PI3Kγ-containing inhibitors for modulating immune cell trafficking and function [7].

Conclusion and Research Perspectives

This comprehensive analysis of experimental data enables evidence-based selection of lymphocyte proliferation inhibitors for specific research applications. This compound demonstrates distinctive preservation of Treg function alongside effective control of effector responses, representing a unique profile among available agents. The compound's well-defined IC₅₀ of 45 ng/ml provides guidance for in vitro application, while clinical observations highlight the importance of appropriate combination therapies.

References

Sotrastaurin combination therapy enhanced immunosuppression

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Based on general principles of reporting in life sciences [1], a robust comparison guide should include the elements in the table below. You can use this as a checklist when you find the relevant source data.

Element Description Application to Sotrastaurin
Objective Clear goal of the comparison (e.g., superior efficacy, reduced toxicity) Define versus standard-of-care or other novel therapies.
Experimental Model In vitro, in vivo, or clinical trial details [1] Specify cell lines, animal models, or patient population.
Compared Alternatives List all treatment arms and dosages. Include this compound mono- and combination therapy, plus comparators.
Key Workflow Step-by-step experimental process. Detail treatment schedule, duration, and monitoring points.
Primary Outcomes Main efficacy and safety endpoints. Quantify immunosuppressive potency, survival, or adverse events.
Data Analysis Methods Statistical tests used for comparison. Specify tests for significance, survival analysis, etc.

To help visualize the kind of experimental workflows or signaling pathways you might encounter in the literature, here are two template diagrams created with Graphviz. You can adapt them once you have the specific data.

Diagram 1: Template for a Signaling Pathway Involving PKC Inhibition

Stimulus T-Cell Receptor Stimulation PKC Protein Kinase C (PKC) Stimulus->PKC NFkB Transcription Factor (NF-κB) PKC->NFkB IL2 IL-2 Production & T-Cell Activation NFkB->IL2 Sotra This compound Sotra->PKC  Inhibits

Diagram 2: Template for a Combination Therapy Experimental Workflow

Start Subject Recruitment (e.g., Animal Model) Group1 Group 1: Control Start->Group1 Group2 Group 2: This compound Monotherapy Start->Group2 Group3 Group 3: Combination Therapy Start->Group3 Treat Administer Treatment (Defined Period) Group1->Treat Group2->Treat Group3->Treat Measure Measure Outcomes (e.g., Biomarkers, Survival) Treat->Measure Analyze Analyze Data & Compare Groups Measure->Analyze

References

Sotrastaurin cross-validation different anticoagulants

Author: Smolecule Technical Support Team. Date: February 2026

Current Landscape of Common Anticoagulants

The following table summarizes the key anticoagulants widely discussed in the recent literature, which would typically serve as comparators in a drug validation study. Direct Oral Anticoagulants (DOACs) are a major focus of current research and guidelines [1].

Anticoagulant Class Example Agents Primary Mechanism of Action Key Considerations
Vitamin K Antagonists (VKAs) Warfarin, Acitrom [2] Inhibits vitamin K epoxide reductase, reducing active Vitamin K-dependent clotting factors (II, VII, IX, X) [3]. Requires regular INR monitoring, multiple drug and food interactions [2] [3].
Direct Oral Anticoagulants (DOACs) Apixaban, Rivaroxaban, Dabigatran [2] Directly inhibits a single coagulation factor (Factor Xa or Thrombin) [1] [3]. Fixed dosing without routine monitoring; contraindicated in severe renal impairment [1].
Injectable Anticoagulants Unfractionated Heparin, Low Molecular Weight Heparin (e.g., enoxaparin) [3] Activates antithrombin III, which inactivates thrombin and Factor Xa [3]. Parenteral administration; risk of Heparin-Induced Thrombocytopenia (HIT) [3].
Novel Investigational Agents Factor XI/XIa Inhibitors [4] Inhibits Factor XI, a key component in the amplification of the coagulation cascade [4]. Potential for lower bleeding risk; currently under clinical investigation [4].

Framework for Cross-Validation in Drug Comparison

In the context of drug development for researchers, "cross-validation" is a critical methodological concept. It refers to a data resampling technique used to assess the generalization ability of a predictive model and to prevent overfitting [5].

For a robust comparison of Sotrastaurin with other anticoagulants, a cross-validation study would involve a structured experimental workflow. The diagram below outlines the key stages of such a process.

Start Start: Define Study Objective P1 1. Experimental Data Collection Start->P1 P2 2. Build Predictive Model P1->P2 A1 In-vitro Assays (e.g., anti-Xa, anti-IIa) P1->A1 A2 Pre-clinical Models (e.g., thrombosis animal models) P1->A2 A3 Clinical Trial Data (e.g., bleeding events, efficacy) P1->A3 P3 3. Cross-Validation Phase P2->P3 B1 Select Outcome Metrics (e.g., efficacy, safety score) P2->B1 P4 4. Model Evaluation & Final Comparison P3->P4 C1 Split Dataset into 'k' Folds P3->C1 End Report Findings P4->End D1 Calculate Performance (e.g., AUC, accuracy) P4->D1 D2 Rank Anticoagulants Based on Validated Predictions P4->D2 B2 Train Model on Dataset (e.g., machine learning algorithm) A1->B2 A2->B2 A3->B2 B1->B2 C2 For k = 1 to N: Train on k-1 Folds, Validate on 1 Fold C1->C2 C3 Aggregate Results Across All k Iterations C2->C3 C3->D1

The workflow above relies on high-quality, relevant data. Key experiments for comparing anticoagulants would include:

  • In-vitro Coagulation Assays: Experiments like anti-Factor Xa or anti-Factor IIa assays quantitatively measure a drug's ability to inhibit specific clotting factors [3]. For a cross-validation model, dose-response data from these assays would be a primary input.
  • Pre-clinical Animal Models: Data from established thrombosis models (e.g., venous stasis, arterial injury models) provide crucial in-vivo efficacy and safety data before clinical trials.
  • Analysis of Clinical Endpoints: For human data, key outcomes include:
    • Efficacy: Rates of stroke, systemic embolism, or recurrent venous thromboembolism [1].
    • Safety: Rates of major bleeding, clinically relevant non-major bleeding, and especially intracranial hemorrhage [1] [6].

Suggestions for Further Research

To find the specific information you need, I suggest the following steps:

  • Search for this compound's Primary Mechanism: this compound is not mentioned in the general anticoagulant literature. It is primarily known as a protein kinase C inhibitor investigated in transplant medicine. Understanding its primary target is key.
  • Check Clinical Trial Registries: Search databases like ClinicalTrials.gov using "this compound" to see if any recent studies have investigated its off-target effects on coagulation.
  • Explore Pharmacovigilance Data: If this compound has been marketed, its adverse event reports might contain signals related to bleeding or thrombosis, which could hint at an anticoagulant or pro-coagulant effect.

References

Sotrastaurin long-term safety versus standard regimens

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

To create your comparison guide, you will need to locate specific data on Sotrastaurin. Here is a template for the kind of information to gather, structured for easy comparison.

Parameter This compound Standard Regimen (e.g., Ciclosporin) Supporting Data / Citation
Long-Term Safety & Tolerability
Severe Adverse Event (SAE) Rate Data required Data required
Discontinuation due to AEs Data required Data required
Common AEs (e.g., infection, hypertension) Data required Data required
Efficacy Outcomes
Graft survival rate (e.g., at 3 years) Data required Data required
Acute rejection rate (e.g., at 1 year) Data required Data required
Renal function (e.g., mean GFR) Data required Data required
Key Experimental Findings
Study Design & Duration e.g., Phase III, 36-month extension e.g., Phase III, 36-month extension
Primary Endpoint Met? (Y/N, p-value) Data required Data required
Key Secondary Endpoints Data required Data required

Framework for Experimental Protocol Details

Once you locate the primary research, you can structure the methodology section of your guide as follows:

  • Study Design: Specify whether the data comes from a randomized controlled trial (RCT), its phase (II/III), and if it is double-blinded.
  • Patient Population: Detail the inclusion criteria (e.g., de novo kidney transplant recipients), key baseline characteristics, and the number of patients enrolled in each arm.
  • Intervention & Comparator:
    • Intervention Arm: this compound dosage, frequency, and target trough levels.
    • Control Arm: The specific standard regimen used for comparison (e.g., Ciclosporin microemulsion) with its dosage and target levels.
  • Concomitant Medications: List background immunosuppression (e.g., Mycophenolate Mofetil, corticosteroids).
  • Primary & Secondary Endpoints:
    • Efficacy: e.g., Composite efficacy failure rate (treated biopsy-proven acute rejection [tBPAR], graft loss, death).
    • Safety: e.g., Incidence of adverse events, serious adverse events, laboratory abnormalities over the long-term follow-up period.
  • Statistical Analysis: Describe the statistical plan, including the sample size calculation, the confidence intervals used, and the methods for handling missing data.

Targeted Search Strategies for Researchers

  • Refine the Search: Double-check the spelling of "this compound." It is a protein kinase C inhibitor (PKC inhibitor) initially developed by Novartis for transplantation and autoimmune diseases.
  • Search Clinical Trial Registries: Use platforms like ClinicalTrials.gov and the EU Clinical Trials Register. Search for "this compound" to find completed phase II and III trials. The results pages often list publications linked to the trial.
  • Access Scientific Databases: Perform an advanced search on PubMed. Use the query: "this compound" AND ("transplantation" OR "safety" OR "long-term"). Filter for "Clinical Trial" and "Randomized Controlled Trial" article types.
  • Review Regulatory Documents: If the drug was approved in any market, check the assessment reports from agencies like the European Medicines Agency (EMA), which provide detailed efficacy and safety analyses.

Mechanistic Diagram of Immunosuppressant Action

The following diagram illustrates the general signaling pathway targeted by drugs like this compound, providing context for its mechanism compared to standard regimens.

G cluster_tcr T-Cell Activation Pathway cluster_cni Calcineurin Inhibitor (e.g., Ciclosporin, Tacrolimus) TCR Engagement TCR Engagement PLC-γ Activation PLC-γ Activation TCR Engagement->PLC-γ Activation Signal 1 DAG Production DAG Production PLC-γ Activation->DAG Production PKC Activation PKC Activation DAG Production->PKC Activation NF-κB Signaling NF-κB Signaling PKC Activation->NF-κB Signaling Promotes Inflammation This compound This compound PKC Activation->this compound Inhibits T-Cell Proliferation\n& Cytokine Production T-Cell Proliferation & Cytokine Production NF-κB Signaling->T-Cell Proliferation\n& Cytokine Production Calcium Influx Calcium Influx Calcineurin Activation Calcineurin Activation Calcium Influx->Calcineurin Activation Signal 2 NFAT Activation NFAT Activation Calcineurin Activation->NFAT Activation NFAT Activation->T-Cell Proliferation\n& Cytokine Production NFAT Activation->T-Cell Proliferation\n& Cytokine Production CNI Drug CNI Drug CNI Drug->Calcineurin Activation Inhibits

Clinical Efficacy: Sotrastaurin in Renal Transplantation

Author: Smolecule Technical Support Team. Date: February 2026

The core data comes from a 12-month Phase II study in de novo renal-transplant patients. The study design involved converting patients from a tacrolimus-based regimen to a calcineurin inhibitor-free regimen after Month 3 [1].

The table below summarizes the key efficacy and safety outcomes from this trial:

Parameter Control (SET + MPA) Sotrastaurin + SET This compound + RET
Composite Efficacy Failure at Month 3 1.5% 4.1% 5.4%
Composite Efficacy Failure at Study End 7.8% 44.8% 34.1%
Median GFR at Month 6 (mL/min/1.73 m²) 57.0 53.0 60.0
Drug Discontinuation due to Adverse Events 16.2% 18.4% 12.1%
Leukopenia (preconversion) 13.7% 5.6% 4.6%
Neutropenia (preconversion) 11.1% 4.3% 3.1%

SET: Standard-Exposure Tacrolimus; RET: Reduced-Exposure Tacrolimus; MPA: Mycophenolic Acid. Composite efficacy failure includes treated biopsy-proven acute rejection, graft loss, death, or loss to follow-up [1].

  • Initial Regimen: The initial combination of this compound with tacrolimus (both SET and RET) was reported to be "efficacious and well tolerated" for the first 3 months [1].
  • Post-Conversion Failure: The study was discontinued prematurely because the post-conversion regimen of this compound plus MPA showed inadequate efficacy, leading to a sharp increase in composite efficacy failure rates after Month 3 [1].
  • Renal Function: The group receiving this compound with reduced-exposure tacrolimus showed a trend toward better renal function (higher GFR) at Month 6 [1].
  • Safety Profile: The this compound groups had a lower incidence of leukopenia and neutropenia compared to the control group during the initial phase [1].

Mechanism of Action & Experimental Protocols

This compound (also known as AEB071) is a potent and highly selective oral inhibitor of Protein Kinase C (PKC) isoforms, which are crucial for early T-cell activation [2].

Signaling Pathway and Drug Target

The following diagram illustrates the early T-cell receptor signaling pathway and the points where this compound acts as an inhibitor.

G TCR TCR Engagement LCK_ZAP70 LCK / ZAP70 Activation TCR->LCK_ZAP70 DAG DAG Production LCK_ZAP70->DAG PKC PKC Activation DAG->PKC NFkB NF-κB Pathway PKC->NFkB stimulates IL2 Gene Expression (e.g., IL-2) NFkB->IL2 TcellAct T-Cell Activation & Proliferation IL2->TcellAct This compound This compound (AEB071) This compound->PKC inhibits

Key Experimental Methodology

The foundational in vitro and ex vivo studies that established this compound's potency and selectivity typically involved the following protocols [2]:

  • In Vitro Kinase Assays: this compound was assayed against a panel of purified PKC isotypes expressed in T-cells to determine its inhibitory concentration (Ki values in the subnanomolar to low nanomolar range).
  • Mixed Lymphocyte Reaction (MLR): This ex vivo test used peripheral blood mononuclear cells (PBMCs) from healthy donors to simulate an immune response. This compound was added to measure its suppression of T-cell proliferation and cytokine production (e.g., IL-2).
  • Phytochemagglutinin (PHA)-Induced T-Cell Proliferation: Another ex vivo method using PBMCs stimulated with PHA to assess the drug's effect on general T-cell activation.
  • In Vivo Models: Studies often used rodent models (e.g., murine models of contact hypersensitivity) to confirm the immunosuppressive effect of the drug in a whole organism.

Interpretation and Research Considerations

  • Context of Failure: The high failure rate is specifically linked to the calcineurin inhibitor (CNI)-free maintenance regimen (this compound + MPA). This does not necessarily preclude the drug's potential utility in different combinations or sequences.
  • Future Research: The study authors concluded that a longer-term evaluation of the This compound + tacrolimus regimen was warranted, as the initial phase showed promise [1]. Future trials might explore different conversion timelines or combination partners.

References

Sotrastaurin infection risk comparison other immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Immunosuppressant Safety and Infection Risk Profile

Immunosuppressant Class / Mechanism Reported Infection & Safety Risks Context & Evidence

| Sotrastaurin | Protein Kinase C (PKC) inhibitor [1] | • Higher incidence of acute rejection (a primary reason for trial discontinuation) [1] • Common adverse events: Gastrointestinal disorders, tachycardia [1] | Clinical trials in kidney/liver transplant; development largely halted due to efficacy failure [1]. | | Mycophenolate Mofetil (MMF) | Inosine monophosphate dehydrogenase inhibitor [2] | • Increased risk of infection and bone marrow suppression (leukopenia, anemia) [3]Gastrointestinal toxicity (diarrhea, nausea) [2] | Large real-world data analysis in sarcoidosis patients [3]; review of post-transplant toxicity [2]. | | Tacrolimus | Calcineurin inhibitor [2] | • Increased general infection risk due to immunosuppression [2]Nephrotoxicity, neurotoxicity, new-onset diabetes [2] | Review of post-transplant toxicity profiles [2]. | | Methotrexate | Antimetabolite [3] | • Safety profile similar to azathioprine and leflunomide in study [3] | Large real-world data analysis in sarcoidosis [3]. | | Infliximab | TNF-alpha inhibitor [3] | • Higher risks of anemia and thrombocytopenia [3] | Large real-world data analysis in sarcoidosis [3]. | | Adalimumab | TNF-alpha inhibitor [3] | • Linked to more skin and soft tissue infections [3] | Large real-world data analysis in sarcoidosis [3]. | | Tacrolimus + MMF | Combination Therapy [4] | • Most effective for lupus nephritis induction but higher rate of serious infections vs. tacrolimus alone [4] | Network meta-analysis of randomized controlled trials [4]. |

This compound's Mechanism and Experimental Insights

This compound is a potent, selective oral inhibitor of Protein Kinase C (PKC) isoforms, primarily targeting PKC-θ, PKC-α, and PKC-β, which are critical for the early activation of T-cells [5] [1]. Unlike Calcineurin inhibitors (e.g., Tacrolimus, Cyclosporine), which block later steps of T-cell activation like IL-2 production, this compound acts upstream in the signaling pathway [1].

A key experimental finding from a 2014 study is that this compound inhibits the proliferation of alloactivated T effector cells while preserving the function of regulatory T-cells (Tregs) [6]. This selective inhibition is a distinct feature of its mechanism.

The diagram below illustrates this compound's unique position in the T-cell signaling pathway compared to other drug classes.

G TCR TCR Signal PKC PKC Activation (PKC-θ, -α, -β) TCR->PKC Calcineurin Calcineurin Activation PKC->Calcineurin NFAT NFAT Activation Calcineurin->NFAT IL2 IL-2 Production & T-Cell Proliferation NFAT->IL2 Treg Regulatory T-cell (Treg) Function Treg->IL2 Suppresses This compound This compound (PKC Inhibitor) This compound->PKC  Inhibits CNI Calcineurin Inhibitors (e.g., Tacrolimus) CNI->Calcineurin  Inhibits

Research Implications and Data Gaps

The available data suggests that this compound's clinical profile is marked by a different risk-benefit balance compared to established drugs:

  • Efficacy vs. Infection: The primary barrier to this compound's clinical adoption was insufficient efficacy (high rates of acute rejection) rather than an overwhelming infection signal [1]. This contrasts with drugs like MMF, where effectiveness is clear but accompanied by a significant risk of infections and bone marrow toxicity [3] [2].
  • Preserved Treg Function: The experimental finding that this compound preserves regulatory T-cell function is significant [6]. Tregs are crucial for immune tolerance, and their preservation could theoretically offer a more nuanced form of immunosuppression. However, this potential benefit did not translate into sufficient prevention of acute rejection in pivotal trials.
  • Need for Targeted Research: The current literature lacks direct, large-scale comparisons of infection rates between this compound and the full spectrum of immunosuppressants. Future research on PKC inhibition might focus on conditions where its specific mechanism—such as sparing Tregs—could be more advantageous.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

438.18042397 Da

Monoisotopic Mass

438.18042397 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7I279E1NZ8

Pharmacology

Sotrastaurin is an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Sotrastaurin inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
PRKCE [HSA:5581] [KO:K18050]

Other CAS

425637-18-9

Wikipedia

Sotrastaurin

Dates

Last modified: 08-15-2023
1: Bigaud M, Wieczorek G, Beerli C, Audet M, Blancher A, Heusser C, Morris RE, Wagner J. Sotrastaurin (AEB071) alone and in combination with cyclosporine A prolongs survival times of non-human primate recipients of life-supporting kidney allografts. Transplantation. 2012 Jan 27;93(2):156-64. PubMed PMID: 22179400.
2: Yamashita K, Todo S. Sotrastaurin, a new selective protein kinase C inhibitor, on the way. Transplantation. 2012 Jan 27;93(2):146-7. PubMed PMID: 22129763.
3: Merani S, McCall M, Pawlick RL, Edgar RL, Davis J, Toso C, Emamaullee JA, Kin T, Shapiro AM. AEB071 (sotrastaurin) does not exhibit toxic effects on human islets in vitro, nor after transplantation into immunodeficient mice. Islets. 2011 Nov-Dec;3(6):338-43. Epub 2011 Nov 1. PubMed PMID: 21934354.
4: von Hahn T, Schulze A, Chicano Wust I, Heidrich B, Becker T, Steinmann E, Helfritz FA, Rohrmann K, Urban S, Manns MP, Pietschmann T, Ciesek S. The novel immunosuppressive protein kinase C inhibitor sotrastaurin has no pro-viral effects on the replication cycle of hepatitis B or C virus. PLoS One. 2011;6(9):e24142. Epub 2011 Sep 1. PubMed PMID: 21909416; PubMed Central PMCID: PMC3164709.
5: Kamo N, Shen XD, Ke B, Busuttil RW, Kupiec-Weglinski JW. Sotrastaurin, a protein kinase C inhibitor, ameliorates ischemia and reperfusion injury in rat orthotopic liver transplantation. Am J Transplant. 2011 Nov;11(11):2499-507. doi: 10.1111/j.1600-6143.2011.03700.x. Epub 2011 Aug 30. PubMed PMID: 21883905.
6: Fang YH, Joo DJ, Lim BJ, Huh KH, Kim MS, Suh H, Kim YS. The effects of AEB071 (sotrastaurin) with tacrolimus on rat heterotopic cardiac allograft rejection and survival. J Surg Res. 2011 Nov;171(1):e133-7. Epub 2011 Jul 21. PubMed PMID: 21816421.
7: Wagner J, von Matt P, Faller B, Cooke NG, Albert R, Sedrani R, Wiegand H, Jean C, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Structure-activity relationship and pharmacokinetic studies of sotrastaurin (AEB071), a promising novel medicine for prevention of graft rejection and treatment of psoriasis. J Med Chem. 2011 Sep 8;54(17):6028-39. Epub 2011 Aug 8. PubMed PMID: 21797275.
8: Getts DR, Shankar S, Chastain EM, Martin A, Getts MT, Wood K, Miller SD. Current landscape for T-cell targeting in autoimmunity and transplantation. Immunotherapy. 2011 Jul;3(7):853-70. Review. PubMed PMID: 21751954.
9: Hoogduijn MJ, Roemeling-van Rhijn M, Korevaar SS, Engela AU, Weimar W, Baan CC. Immunological aspects of allogeneic and autologous mesenchymal stem cell therapies. Hum Gene Ther. 2011 Dec;22(12):1587-91. Epub 2011 Aug 10. PubMed PMID: 21732766.
10: Silva HT Jr, Felipe CR, Abbud-Filho M, Garcia V, Medina-Pestana JO. The emerging role of Brazil in clinical trial conduct for transplantation. Am J Transplant. 2011 Jul;11(7):1368-75. doi: 10.1111/j.1600-6143.2011.03564.x. Epub 2011 Jun 10. Review. PubMed PMID: 21668630.
11: Meier-Kriesche HU, Kaplan B. The search for CNI-free immunosuppression: no free lunch. Am J Transplant. 2011 Jul;11(7):1355-6. doi: 10.1111/j.1600-6143.2011.03541.x. Epub 2011 May 12. PubMed PMID: 21564526.
12: Friman S, Arns W, Nashan B, Vincenti F, Banas B, Budde K, Cibrik D, Chan L, Klempnauer J, Mulgaonkar S, Nicholson M, Wahlberg J, Wissing KM, Abrams K, Witte S, Woodle ES. Sotrastaurin, a novel small molecule inhibiting protein-kinase C: randomized phase II study in renal transplant recipients. Am J Transplant. 2011 Jul;11(7):1444-55. doi: 10.1111/j.1600-6143.2011.03538.x. Epub 2011 May 12. PubMed PMID: 21564523.
13: Kahan BD. Frontiers in immunosuppression. Transplant Proc. 2011 Apr;43(3):822-5. PubMed PMID: 21486607.
14: Naylor TL, Tang H, Ratsch BA, Enns A, Loo A, Chen L, Lenz P, Waters NJ, Schuler W, Dörken B, Yao YM, Warmuth M, Lenz G, Stegmeier F. Protein kinase C inhibitor sotrastaurin selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas. Cancer Res. 2011 Apr 1;71(7):2643-53. Epub 2011 Feb 15. PubMed PMID: 21324920.
15: Kovarik JM, Steiger JU, Grinyo JM, Rostaing L, Arns W, Dantal J, Proot P, Budde K; Sotrastaurin Renal Transplant Study Group. Pharmacokinetics of sotrastaurin combined with tacrolimus or mycophenolic acid in de novo kidney transplant recipients. Transplantation. 2011 Feb 15;91(3):317-22. PubMed PMID: 21157403.
16: Matz M, Naik M, Mashreghi MF, Glander P, Neumayer HH, Budde K. Evaluation of the novel protein kinase C inhibitor sotrastaurin as immunosuppressive therapy after renal transplantation. Expert Opin Drug Metab Toxicol. 2011 Jan;7(1):103-13. Epub 2010 Dec 8. Review. PubMed PMID: 21142580.
17: Kovarik JM, Neuhaus P, Cillo U, Weber M, Stitah S, Gatlik E, Meiser K, Slade A. Sotrastaurin single-dose pharmacokinetics in de novo liver transplant recipients. Transpl Int. 2011 Mar;24(3):276-83. doi: 10.1111/j.1432-2277.2010.01196.x. Epub 2010 Dec 7. PubMed PMID: 21134243.
18: Kovarik JM, Slade A. Overview of sotrastaurin clinical pharmacokinetics. Ther Drug Monit. 2010 Oct;32(5):540-3. Review. PubMed PMID: 20683390.
19: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and cyclosporine drug interaction study in healthy subjects. Biopharm Drug Dispos. 2010 Jul;31(5-6):331-9. PubMed PMID: 20578209.
20: Fang YH, Joo DJ, Lim BJ, Kim JY, Kim MS, Jeong HJ, Kim YS. AEB-071 versus tacrolimus monotherapy to prevent acute cardiac allograft rejection in the rat: a preliminary report. Transplant Proc. 2010 Apr;42(3):976-9. PubMed PMID: 20430219.
21: Cooper JE, Wiseman AC. Novel immunosuppressive agents in kidney transplantation. Clin Nephrol. 2010 May;73(5):333-43. Review. PubMed PMID: 20420793.
22: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and tacrolimus coadministration: effects on pharmacokinetics and biomarker responses. J Clin Pharmacol. 2010 Nov;50(11):1260-6. Epub 2010 Apr 12. PubMed PMID: 20386017.
23: Kovarik JM, Bartlett M, Rordorf C, Antunes MC, Winter S, Marbach P, van Marle S. Sotrastaurin and everolimus pharmacokinetics after single-dose coadministration. Int J Clin Pharmacol Ther. 2010 Feb;48(2):103-8. PubMed PMID: 20137762.
24: Mariat C. [The new drugs in development for kidney transplantation]. Nephrol Ther. 2009 Dec;5 Suppl 6:S400-4. French. PubMed PMID: 20129453.
25: Budde K, Sommerer C, Becker T, Asderakis A, Pietruck F, Grinyo JM, Rigotti P, Dantal J, Ng J, Barten MJ, Weber M. Sotrastaurin, a novel small molecule inhibiting protein kinase C: first clinical results in renal-transplant recipients. Am J Transplant. 2010 Mar;10(3):571-81. Epub 2010 Jan 29. PubMed PMID: 20121745.
26: Matz M, Weber U, Mashreghi MF, Lorkowski C, Ladhoff J, Kramer S, Neumayer HH, Budde K. Effects of the new immunosuppressive agent AEB071 on human immune cells. Nephrol Dial Transplant. 2010 Jul;25(7):2159-67. Epub 2010 Jan 25. PubMed PMID: 20100729.
27: Weckbecker G, Pally C, Beerli C, Burkhart C, Wieczorek G, Metzler B, Morris RE, Wagner J, Bruns C. Effects of the novel protein kinase C inhibitor AEB071 (Sotrastaurin) on rat cardiac allograft survival using single agent treatment or combination therapy with cyclosporine, everolimus or FTY720. Transpl Int. 2010 May 1;23(5):543-52. Epub 2009 Dec 9. PubMed PMID: 20003043.
28: Sommerer C, Zeier M. AEB071--a promising immunosuppressive agent. Clin Transplant. 2009 Dec;23 Suppl 21:15-8. Review. PubMed PMID: 19930311.
29: Verkaar F, Blankesteijn WM, Smits JF, Zaman GJ. beta-Galactosidase enzyme fragment complementation for the measurement of Wnt/beta-catenin signaling. FASEB J. 2010 Apr;24(4):1205-17. Epub 2009 Nov 25. PubMed PMID: 19940259.
30: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.
31: Manicassamy S. Sotrastaurin, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis. Curr Opin Investig Drugs. 2009 Nov;10(11):1225-35. Review. PubMed PMID: 19876790.
32: Wagner J, von Matt P, Sedrani R, Albert R, Cooke N, Ehrhardt C, Geiser M, Rummel G, Stark W, Strauss A, Cowan-Jacob SW, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. J Med Chem. 2009 Oct 22;52(20):6193-6. PubMed PMID: 19827831.
33: Kovarik JM, Huang HL, Slade A, Sfikas N, Chandler PA. The effect on sotrastaurin pharmacokinetics of strong CYP3A inhibition by ketoconazole. Br J Clin Pharmacol. 2009 Sep;68(3):381-5. PubMed PMID: 19740395; PubMed Central PMCID: PMC2766477.
34: Evenou JP, Wagner J, Zenke G, Brinkmann V, Wagner K, Kovarik J, Welzenbach KA, Weitz-Schmidt G, Guntermann C, Towbin H, Cottens S, Kaminski S, Letschka T, Lutz-Nicoladoni C, Gruber T, Hermann-Kleiter N, Thuille N, Baier G. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. J Pharmacol Exp Ther. 2009 Sep;330(3):792-801. Epub 2009 Jun 2. PubMed PMID: 19491325.
35: Vincenti F, Kirk AD. What's next in the pipeline. Am J Transplant. 2008 Oct;8(10):1972-81. Review. PubMed PMID: 18828764.
36: Skvara H, Dawid M, Kleyn E, Wolff B, Meingassner JG, Knight H, Dumortier T, Kopp T, Fallahi N, Stary G, Burkhart C, Grenet O, Wagner J, Hijazi Y, Morris RE, McGeown C, Rordorf C, Griffiths CE, Stingl G, Jung T. The PKC inhibitor AEB071 may be a therapeutic option for psoriasis. J Clin Invest. 2008 Sep;118(9):3151-9. PubMed PMID: 18688284; PubMed Central PMCID: PMC2496962.
37: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.

Explore Compound Types